molecular formula C11H11N3 B098054 4-Methyl-6-phenylpyrimidin-2-amine CAS No. 15755-15-4

4-Methyl-6-phenylpyrimidin-2-amine

Número de catálogo: B098054
Número CAS: 15755-15-4
Peso molecular: 185.22 g/mol
Clave InChI: ZWHPURVKWJBWEF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Methyl-6-phenylpyrimidin-2-amine is a useful research compound. Its molecular formula is C11H11N3 and its molecular weight is 185.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-methyl-6-phenylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c1-8-7-10(14-11(12)13-8)9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHPURVKWJBWEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70345354
Record name 4-methyl-6-phenylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15755-15-4
Record name 4-methyl-6-phenylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Methyl-6-phenylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-6-phenylpyrimidin-2-amine is a heterocyclic organic compound belonging to the 2-aminopyrimidine class. The pyrimidine scaffold is a fundamental core in numerous biologically active molecules, including nucleic acids and various therapeutic agents.[1] Due to their structural versatility and ability to participate in hydrogen bonding, 2-aminopyrimidine derivatives have garnered significant attention in medicinal chemistry for their potential as antimicrobial, anti-inflammatory, and anticancer agents.[2][3] This document provides a comprehensive technical overview of this compound, covering its chemical properties, synthesis, and the broader biological context of the 2-aminopyrimidine scaffold. While this specific compound is primarily utilized as a synthetic intermediate, the extensive research into its derivatives highlights the therapeutic potential of this chemical class.

Chemical and Physical Properties

This compound is a solid at room temperature. Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 15755-15-4[4]
Molecular Formula C₁₁H₁₁N₃[4]
Molecular Weight 185.23 g/mol [4]
MDL Number MFCD06123970[4]

Synthesis

The synthesis of this compound is well-documented, with a common method involving the condensation of a β-dicarbonyl compound with a guanidine salt.

Experimental Protocol: Synthesis from 1-phenylbutane-1,3-dione

A detailed experimental protocol for the synthesis of single crystals of this compound has been reported as follows:

  • Reactants: 1-phenylbutane-1,3-dione (0.2 mmol) and guanidine nitrate (0.2 mmol).[5]

  • Solvent: Dimethylformamide (DMF, 50 ml).[5]

  • Procedure:

    • The reactants are refluxed in DMF.[5]

    • The resulting product is stirred in DMF.[5]

    • Single crystals suitable for X-ray measurements are obtained by recrystallization from DMF at room temperature.[5]

  • Yield: 89%.[5]

The logical workflow for this synthesis is depicted in the following diagram.

G Synthesis Workflow cluster_reactants Reactants cluster_process Process cluster_product Product A 1-phenylbutane-1,3-dione C Reflux in DMF A->C B Guanidine Nitrate B->C D Stir in DMF C->D E Recrystallize from DMF at RT D->E F This compound Crystals E->F

Synthesis of this compound.

Structural Information

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system.[5][6] The crystal packing is characterized by intermolecular N—H⋯N hydrogen bonds, which form an infinite three-dimensional network.[5][6]

Crystallographic Data

The following table summarizes the key crystallographic data for this compound.[5][6]

ParameterValueReference
Crystal System Monoclinic[5][6]
Space Group P2₁/c[6]
a (Å) 14.0558 (11)[5][6]
b (Å) 9.3808 (7)[5][6]
c (Å) 18.5227 (12)[5][6]
β (°) 125.950 (4)[5][6]
Volume (ų) 1977.1 (2)[5][6]
Z 8[5][6]
Temperature (K) 273 (2)[5][6]
Radiation Mo Kα[5][6]
R-factor 0.040[6]
wR-factor 0.113[6]

Biological Activity and Potential Applications

While there is limited publicly available data on the specific biological activity of this compound itself, the broader class of 2-aminopyrimidines has been extensively studied and shown to possess a wide range of pharmacological properties. This suggests that this compound serves as a valuable scaffold for the development of novel therapeutics.

General Biological Activities of 2-Aminopyrimidine Derivatives

Derivatives of 2-aminopyrimidine have been reported to exhibit a variety of biological activities, including:

  • Anti-inflammatory: Certain substituted di-(phenyl) pyrimidin-2-amines have shown significant anti-inflammatory activity in in-vivo models.[3]

  • Antimicrobial: The 2-aminopyrimidine scaffold is a key component in compounds with broad-spectrum antimicrobial properties.[2]

  • Anticancer: Numerous 2-aminopyrimidine derivatives have been investigated as potential anticancer agents.[1]

  • Enzyme Inhibition: Specific derivatives have been shown to inhibit enzymes such as cyclooxygenase (COX) and polo-like kinase 4 (PLK4).[1]

  • Receptor Binding: Modified 2-aminopyrimidines have been developed as ligands for histamine H3 and H4 receptors.[7][8]

The general approach to exploring the therapeutic potential of the 2-aminopyrimidine scaffold is illustrated below.

G Drug Discovery Workflow cluster_start Core Scaffold cluster_modification Chemical Modification cluster_screening Biological Screening cluster_outcome Potential Outcomes A 2-Aminopyrimidine Core B Substitution at various positions A->B C In vitro & In vivo assays B->C D Anti-inflammatory Agents C->D E Anticancer Agents C->E F Antimicrobial Agents C->F G Enzyme Inhibitors C->G

Exploration of 2-Aminopyrimidine Derivatives.

Conclusion

This compound is a well-characterized compound with established synthetic routes and detailed structural information. While direct quantitative data on its biological activity is scarce in the public domain, its 2-aminopyrimidine core is a "privileged scaffold" in medicinal chemistry. The extensive research into its derivatives underscores the significant potential of this chemical class in the development of novel therapeutics for a wide range of diseases. Future research may focus on the biological screening of this specific compound to explore any inherent activities or continue to utilize it as a key building block for more complex and targeted drug candidates.

References

An In-depth Technical Guide to 4-Methyl-6-phenylpyrimidin-2-amine: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-6-phenylpyrimidin-2-amine is a heterocyclic organic compound belonging to the pyrimidine class of molecules. Pyrimidine derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties. This technical guide provides a comprehensive overview of the structure, properties, and synthesis of this compound, serving as a valuable resource for researchers in the fields of chemistry and pharmacology.

Chemical Structure and Identification

The chemical structure of this compound consists of a pyrimidine ring substituted with a methyl group at the 4-position, a phenyl group at the 6-position, and an amine group at the 2-position.

Chemical Formula: C₁₁H₁₁N₃

Molecular Weight: 185.23 g/mol

CAS Number: 15755-15-4

IUPAC Name: this compound

The crystal structure of this compound has been determined by X-ray crystallography. It crystallizes in a monoclinic system and the asymmetric unit contains two independent molecules. These two molecules exhibit different torsion angles between the phenyl and pyrimidine rings.[1][2]

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₁H₁₁N₃[3]
Molecular Weight 185.23 g/mol [3]
Melting Point Not available
Boiling Point Not available
Solubility Not available
Crystal System Monoclinic[1][2]
Space Group P2₁/c[2]
Cell Dimensions a = 14.0558(11) Å, b = 9.3808(7) Å, c = 18.5227(12) Å, β = 125.950(4)°[1][2]
Volume 1977.1(2) ų[1][2]
Z 8[1][2]

Spectral Data

Detailed spectral data for this compound is not extensively published. However, characteristic spectral features for related substituted di-(phenyl) pyrimidin-2-amines have been reported.

  • Infrared (IR) Spectroscopy: For similar compounds, characteristic IR absorption bands are observed for N-H stretching of the free amino group in the region of 3310–3328 cm⁻¹, and for aromatic C=N stretching between 1510-1599 cm⁻¹.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For a related compound, 4-(4-methoxyphenyl)-6-p-tolylpyrimidin-2-amine, the ¹H NMR spectrum in DMSO-d₆ showed a singlet for the -NH₂ protons.[3]

  • Mass Spectrometry (MS): The mass spectrum of a related compound showed a molecular ion peak corresponding to its molecular weight.

Synthesis

Synthetic Pathway

This compound can be synthesized via the condensation reaction of a β-diketone with guanidine. The general reaction scheme is as follows:

G cluster_reactants Reactants cluster_product Product cluster_conditions Reaction Conditions Reactant1 1-Phenylbutane-1,3-dione Synthesis Reactant1->Synthesis Reactant2 Guanidine Nitrate Reactant2->Synthesis Product This compound Solvent DMF Solvent->Synthesis Condition Reflux Condition->Synthesis Synthesis->Product

Caption: Synthesis of this compound.

Experimental Protocol

A reported method for the synthesis of this compound involves the following steps[1]:

  • Reaction Setup: In a round-bottom flask, combine 1-phenylbutane-1,3-dione (0.2 mmol) and guanidine nitrate (0.2 mmol) in 50 mL of dimethylformamide (DMF).

  • Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography.

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature.

  • Purification: The product can be purified by recrystallization from a suitable solvent, such as DMF, to obtain single crystals.

Biological Activity

While specific biological activities and signaling pathways for this compound are not extensively documented, the pyrimidine scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of 2-aminopyrimidine have shown a wide range of pharmacological activities, including:

  • Anti-inflammatory Activity: A study on a series of 4,6-substituted di-(phenyl) pyrimidin-2-amines demonstrated that these compounds exhibit anti-inflammatory properties.[3]

  • Anticancer Activity: The pyrimidine nucleus is a key component of many anticancer drugs.

  • Antimicrobial and Antiviral Activities: Various pyrimidine derivatives have been reported to possess antimicrobial and antiviral effects.

The biological activity of these compounds is often attributed to their ability to interact with various biological targets, such as protein kinases.

Experimental Workflows and Characterization

General Characterization Workflow

The following diagram illustrates a general workflow for the characterization of a synthesized compound like this compound.

G Start Synthesized Compound Purification Purification (e.g., Recrystallization) Start->Purification TLC Purity Check (TLC) Purification->TLC MeltingPoint Melting Point Determination TLC->MeltingPoint IR IR Spectroscopy MeltingPoint->IR NMR NMR Spectroscopy (¹H, ¹³C) IR->NMR MS Mass Spectrometry NMR->MS StructureElucidation Structure Elucidation MS->StructureElucidation

Caption: General workflow for compound characterization.

Sample Preparation for Spectroscopic Analysis
  • NMR Spectroscopy: For ¹H and ¹³C NMR analysis, the sample is typically dissolved in a deuterated solvent such as DMSO-d₆ or CDCl₃. It is crucial to use a sufficient concentration of the compound to obtain a good signal-to-noise ratio. The solution should be filtered to remove any particulate matter before being transferred to an NMR tube.

  • IR Spectroscopy: For solid samples, the KBr pellet technique is commonly used. A small amount of the compound is ground with dry potassium bromide and pressed into a thin, transparent disk.

  • Mass Spectrometry: Sample preparation for mass spectrometry depends on the ionization technique used. For electrospray ionization (ESI), the sample is typically dissolved in a suitable solvent and infused into the mass spectrometer.

Conclusion

This compound is a valuable compound for researchers in medicinal chemistry and drug discovery. Its synthesis from readily available starting materials and the known biological potential of the pyrimidine scaffold make it an attractive starting point for the development of novel therapeutic agents. Further research is warranted to fully elucidate its physicochemical properties, detailed spectral characteristics, and specific biological activities and mechanisms of action. This guide provides a foundational understanding of this compound to facilitate future investigations.

References

Synthesis of Functionalized Pyrimidines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous biologically active compounds, including anticancer, antiviral, and antimicrobial agents. Its prevalence in nature, most notably as a component of nucleic acids, underscores its significance. This technical guide provides a comprehensive overview of the core methodologies for the synthesis of functionalized pyrimidines, offering detailed experimental protocols, comparative data, and visual representations of relevant biological pathways and experimental workflows.

Core Synthetic Strategies

The synthesis of the pyrimidine ring can be broadly categorized into classical condensation reactions and modern cross-coupling and functionalization techniques. Each approach offers distinct advantages concerning substrate scope, efficiency, and functional group tolerance.

Biginelli Reaction

The Biginelli reaction is a one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea or thiourea, typically under acidic conditions, to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones.[1] This multicomponent reaction is highly valued for its operational simplicity and atom economy.[1]

EntryAldehydeβ-Dicarbonyl CompoundCatalystConditionsYield (%)Reference
1BenzaldehydeEthyl acetoacetateHClEthanol, RefluxOften low[2]
2BenzaldehydeEthyl acetoacetateCuCl₂·2H₂O / HClSolvent-free, Grinding>90[2]
3Aromatic AldehydesEthyl acetoacetateSulfamic acidMicrowave, Solvent-free85-95[3]
4Various Aldehydesβ-Keto esters/DiketonesGuanidine·HClMicrowave, EtOH, 120°C, 10 min36-91[4]
5BenzaldehydeEthyl acetoacetateYb(OTf)₃Acetic acid, EtOH, Microwave, 120°C, 10 minHigh[3]
6BenzaldehydeEthyl acetoacetateFe(NO₃)₃·9H₂OSolvent-free, GrindingHigh[5]
7FormaldehydeEthyl acetoacetateInBr₃Ethanol, Reflux, 7h45 (DHPM), 48 (Pyranopyrimidinone)[6]
  • Reactant Mixture: In a 100 mL beaker, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea or thiourea (1.5 mmol), and sulfamic acid (20 mol %).

  • Microwave Irradiation: Cover the beaker with a watch glass and irradiate in a domestic microwave oven at 300 watts. The reaction progress is monitored by Thin Layer Chromatography (TLC). Pulses of 20 seconds with intermittent cooling are recommended to prevent overheating.

  • Work-up: After completion of the reaction (typically a few minutes), add ice-cold water to the reaction mixture.

  • Isolation: The resulting solid product is filtered, washed thoroughly with water to remove any unreacted urea or thiourea, and then recrystallized from ethanol to afford the pure dihydropyrimidinone.

Hantzsch Pyridine Synthesis (for Dihydropyridines, precursors to some pyrimidines)

While primarily known for pyridine synthesis, the Hantzsch reaction can be adapted for the synthesis of dihydropyrimidine derivatives. It is a multi-component reaction involving an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia or ammonium acetate.[7] The initial product is a dihydropyridine which can be a precursor for certain fused pyrimidine systems.

EntryAldehydeβ-Keto EsterNitrogen SourceCatalyst/ConditionsYield (%)Reference
1BenzaldehydeEthyl acetoacetateAmmonium acetatep-Toluenesulfonic acid (PTSA), Ultrasonic irradiation, Aqueous SDS (0.1M)96[7]
25-Bromothiophene-2-carboxyaldehydeVarious 1,3-dionesAmmonium acetateCeric ammonium nitrate (CAN), Room temp, Solvent-freeGood to Excellent[4]
3BenzaldehydeEthyl acetoacetateAqueous ammoniaMicrowave, EtOH–H₂O (1:1), 140°C, 10 min41[1]
  • Reactant Mixture: In a 100 mL round-bottom flask, add 5-bromothiophene-2-carboxyaldehyde (1.91 g, 0.01 mol), ammonium acetate (0.77 g, 0.01 mol), the appropriate 1,3-dione (0.01 or 0.02 mol), and ceric ammonium nitrate (CAN) (0.28 g, 0.5 mmol).

  • Reaction: Stir the mixture well at room temperature for 1–2.5 hours. The progress of the reaction is monitored by TLC.

  • Work-up: Upon completion, the solidified mixture is washed with water.

  • Purification: The crude product is then treated with n-hexane to remove impurities, dried, and recrystallized from ethanol with charcoal treatment to yield the pure 1,4-dihydropyridine.

Metal-Catalyzed Synthesis

Transition metal catalysis, particularly with palladium and copper, has revolutionized the synthesis of functionalized pyrimidines, enabling the formation of C-C and C-N bonds with high efficiency and selectivity.

Direct C-H arylation has emerged as a powerful tool for the functionalization of heterocycles, avoiding the need for pre-functionalized starting materials.[8]

  • Reaction Setup: To a screw-capped test tube equipped with a magnetic stirring bar, add the amide of the pyrimidine derivative (0.100 mmol), potassium carbonate (42.0 mg, 0.304 mmol), tetrabutylammonium bromide (31.7 mg, 0.098 mmol), Pd(OAc)₂ (2.2 mg, 10 mol %), and triphenylphosphine (2.8 mg, 10 mol %).

  • Reaction: Dissolve the mixture in N,N-dimethylacetamide (DMA) (3.1 mL) and stir at 110 °C for 24 hours.

  • Work-up: After cooling to room temperature, add water (3 mL).

  • Extraction and Purification: Extract the product with dichloromethane (3 x 2 mL). The combined organic layers are dried and concentrated, and the residue is purified by chromatography to give the arylated product.

Copper catalysts are often more economical and are effective in various multicomponent reactions to construct the pyrimidine ring.[9]

  • Reactant Mixture: In a reaction vessel, combine the amidine, a primary alcohol, and a secondary alcohol.

  • Catalyst Addition: Add a catalytic amount of a copper salt (e.g., CuI).

  • Reaction: The reaction is typically carried out in a suitable solvent and heated. The specific conditions (temperature, time, solvent) will vary depending on the substrates.

  • Work-up and Purification: After the reaction is complete, the mixture is worked up using standard procedures (e.g., extraction, washing) and the product is purified by chromatography or recrystallization.

Signaling Pathway and Experimental Workflow

EGFR Signaling Pathway with Pyrimidine-Based Inhibitors

Many functionalized pyrimidines are designed as kinase inhibitors. A prominent example is their use as Epidermal Growth Factor Receptor (EGFR) inhibitors in cancer therapy. EGFR signaling plays a crucial role in cell proliferation, survival, and differentiation.[10][11][12][13] Dysregulation of this pathway is a hallmark of many cancers. Pyrimidine-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking downstream signaling.[13]

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Pyrimidine_Inhibitor Pyrimidine Inhibitor Pyrimidine_Inhibitor->EGFR Inhibits Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of pyrimidine-based drugs.

General Experimental Workflow for Synthesis and Evaluation

The development of novel functionalized pyrimidines as potential therapeutic agents follows a structured workflow, from initial synthesis to biological evaluation.[14]

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation Reactants Reactant Selection Synthesis Chemical Synthesis Reactants->Synthesis Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Structural Structural Analysis (NMR, MS, IR) Purification->Structural Purity Purity Analysis (HPLC, Elemental Analysis) Structural->Purity In_vitro In vitro Assays (e.g., Kinase Assays, Cell Viability) Purity->In_vitro In_vivo In vivo Studies (Animal Models) In_vitro->In_vivo SAR Structure-Activity Relationship (SAR) Analysis In_vivo->SAR SAR->Reactants Lead Optimization

Caption: General workflow for the synthesis and evaluation of functionalized pyrimidines.

Conclusion

The synthesis of functionalized pyrimidines is a dynamic and evolving field. While classical methods like the Biginelli and Hantzsch reactions remain valuable for their simplicity and robustness, modern metal-catalyzed and C-H functionalization approaches offer unparalleled efficiency and scope for creating diverse molecular architectures. The strategic application of these synthetic methodologies, coupled with a thorough understanding of their biological targets, is crucial for the successful development of novel pyrimidine-based therapeutics. This guide provides a foundational resource for researchers to navigate the synthesis and application of this important class of heterocyclic compounds.

References

The Biological Significance of Pyrimidine Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrimidine, a fundamental heterocyclic organic compound, and its derivatives are cornerstones of numerous biological processes. From forming the building blocks of nucleic acids to serving as the structural core for a wide array of therapeutic agents and agrochemicals, the versatility of the pyrimidine scaffold is of paramount importance in the life sciences. This technical guide provides an in-depth exploration of the biological significance of pyrimidine derivatives, with a focus on their roles in medicine and agriculture, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Biological Roles of Pyrimidine Derivatives

The biological importance of pyrimidine derivatives stems from their diverse functions within living organisms.[1][2][3] They are integral components of nucleic acids, play crucial roles in metabolic pathways, and serve as the foundation for a multitude of synthetic molecules with potent biological activities.[4][5]

Nucleic Acid Constitution

The most fundamental role of pyrimidines in biology is their presence as constituents of the nucleobases cytosine (C), thymine (T), and uracil (U).[4][6][7] In DNA, cytosine pairs with guanine and thymine pairs with adenine, forming the basis of the genetic code.[4] In RNA, uracil replaces thymine and pairs with adenine.[4] These hydrogen bonding interactions are critical for the double helix structure of DNA and the various functions of RNA in gene expression and regulation.

Therapeutic Applications

The structural features of the pyrimidine ring have made it a "privileged scaffold" in medicinal chemistry, leading to the development of a wide range of drugs with diverse therapeutic applications.[8][9] Pyrimidine derivatives have been successfully developed as anticancer, antiviral, antibacterial, antifungal, and anti-inflammatory agents.[2][10][11]

Anticancer Activity: Many pyrimidine-based compounds act as antimetabolites, interfering with the synthesis of nucleic acids and thereby inhibiting the proliferation of rapidly dividing cancer cells.[12] For instance, 5-fluorouracil (5-FU) is a widely used chemotherapeutic agent that inhibits thymidylate synthase, an enzyme crucial for DNA synthesis.[1] Other pyrimidine derivatives function as kinase inhibitors, targeting signaling pathways that are often dysregulated in cancer.[13][14]

Antiviral Activity: Pyrimidine nucleoside analogs are a key class of antiviral drugs.[15][16] These compounds are incorporated into the viral genome during replication, leading to chain termination and inhibition of viral propagation.[16] Zidovudine (AZT), an analog of thymidine, was one of the first effective drugs for the treatment of HIV.[17]

Antimicrobial Activity: Pyrimidine derivatives have demonstrated broad-spectrum activity against various bacterial and fungal pathogens.[18][19][20] Some antibacterial agents containing the pyrimidine core inhibit bacterial dihydrofolate reductase, an enzyme essential for nucleotide synthesis.[17] Antifungal pyrimidine derivatives can disrupt fungal-specific metabolic pathways or cell wall synthesis.[21][22]

Role in Metabolism

Pyrimidine metabolism comprises both de novo synthesis and salvage pathways that provide the necessary nucleotides for cellular processes.[23][24] The de novo pathway synthesizes pyrimidines from simple precursors, while the salvage pathway recycles pre-existing pyrimidine bases and nucleosides.[24] These pathways are tightly regulated to meet the cell's demand for nucleotides for DNA and RNA synthesis, as well as for the formation of nucleotide sugars required for glycosylation reactions.[24]

Agrochemical Applications

In agriculture, pyrimidine derivatives are utilized for their potent fungicidal and herbicidal properties.[13][25][26] Certain pyrimidine-based fungicides work by inhibiting mitochondrial respiration in fungi, while others interfere with protein biosynthesis.[27] Herbicidal pyrimidine derivatives can inhibit enzymes essential for amino acid synthesis in plants, such as acetolactate synthase.[28]

Quantitative Data on Pyrimidine Derivatives

The biological activity of pyrimidine derivatives is quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data for representative pyrimidine-based compounds across different applications.

Table 1: Anticancer Activity of Selected Pyrimidine Derivatives

CompoundCancer Cell LineAssay TypeIC50 (µM)Reference
5-FluorouracilHepG2 (Liver)MTT Assay17.69 - 25.18[17]
Compound 3bC32 (Melanoma)Not Specified24.4[24]
Compound 3bA375 (Melanoma)Not SpecifiedNot Specified[24]
Compound 5HT1080 (Fibrosarcoma)Not Specified96.25[29]
Compound 5Hela (Cervical)Not Specified74.8[29]
Compound 7A549 (Lung)Not Specified68.75[29]
Compound 33MCF-7 (Breast)MTT Assay7.32[30]
Compound 36MCF-7 (Breast)MTT Assay4.93[30]

Table 2: Antimicrobial Activity of Selected Pyrimidine Derivatives

CompoundMicroorganismAssay TypeMIC (µg/mL)Reference
Compound 33MRSABroth Microdilution2[31]
Compound 33VREsBroth Microdilution2[31]
Halogenated PyrrolopyrimidineStaphylococcus aureusBroth Microdilution8[32]
Pyridothienopyrimidine 2aStaphylococcus aureusNot Specified< 1[27]
Pyridothienopyrimidine 2aE. coliNot Specified< 1[27]

Table 3: Antifungal Activity of Selected Pyrimidine Derivatives

CompoundFungal SpeciesAssay TypeEC50 (µg/mL)Reference
Compound 5oPhomopsis sp.Poison Plate Technique10.5[4][33][34]
Pyrimethanil (Control)Phomopsis sp.Poison Plate Technique32.1[4][33]
Compound 5fPhomopsis sp.Poison Plate Technique15.1[4]
Compound 5pPhomopsis sp.Poison Plate Technique19.6[4]

Key Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and processes involving pyrimidine derivatives is crucial for a deeper understanding of their biological importance. The following diagrams, created using the DOT language for Graphviz, illustrate a key metabolic pathway, a mechanism of action for an anticancer pyrimidine derivative, and a general workflow for drug discovery.

pyrimidine_metabolism cluster_denovo De Novo Synthesis cluster_salvage Salvage Pathway cluster_downstream Downstream Synthesis Glutamine Glutamine Carbamoyl Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl Phosphate CPS II Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate DHODH OMP OMP Orotate->OMP UMPS UMP UMP OMP->UMP UMPS UDP UDP UMP->UDP Uracil Uracil UMP_salvage UMP Uracil->UMP_salvage UPRT Thymine Thymine TMP TMP Thymine->TMP TK UTP UTP UDP->UTP dUMP dUMP UDP->dUMP Ribonucleotide Reductase CTP CTP UTP->CTP DNA_RNA DNA & RNA Synthesis CTP->DNA_RNA dTMP dTMP dUMP->dTMP Thymidylate Synthase dTMP->DNA_RNA anticancer_mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS P GrowthFactor Growth Factor GrowthFactor->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Pyrimidine_Kinase_Inhibitor Pyrimidine-based Kinase Inhibitor Pyrimidine_Kinase_Inhibitor->EGFR Inhibits GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression drug_discovery_workflow Start Start: Target Identification Library_Design Pyrimidine Library Design & Synthesis Start->Library_Design HTS High-Throughput Screening (HTS) Library_Design->HTS Hit_Identification Hit Identification HTS->Hit_Identification Lead_Generation Lead Generation (SAR Studies) Hit_Identification->Lead_Generation Lead_Optimization Lead Optimization (ADME/Tox) Lead_Generation->Lead_Optimization Preclinical_Studies Preclinical Studies (In Vivo Models) Lead_Optimization->Preclinical_Studies Clinical_Trials Clinical Trials Preclinical_Studies->Clinical_Trials

References

An In-depth Technical Guide to the Spectroscopic Profile of 4-Methyl-6-phenylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic characteristics of 4-methyl-6-phenylpyrimidin-2-amine (C₁₁H₁₁N₃, Molar Mass: 185.23 g/mol ). Due to the limited availability of a complete, publicly accessible dataset for this specific compound, this document presents an expert-curated summary of expected spectroscopic data based on its chemical structure and analysis of closely related analogues. Detailed, generalized experimental protocols for each spectroscopic technique are provided to guide researchers in acquiring and interpreting data. This guide is intended to serve as a foundational resource for professionals engaged in the research and development of pyrimidine-based compounds.

Introduction

This compound is a heterocyclic organic compound belonging to the pyrimidine family. Pyrimidine derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. A thorough understanding of the spectroscopic properties of such compounds is fundamental for their synthesis, characterization, and quality control. This document outlines the anticipated Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its structural features and comparison with data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~7.9 - 8.1Multiplet2HPhenyl protons (ortho)
~7.4 - 7.6Multiplet3HPhenyl protons (meta, para)
~6.9Singlet1HPyrimidine C5-H
~5.0Broad Singlet2H-NH₂
~2.5Singlet3H-CH₃

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~165Pyrimidine C4/C6
~163Pyrimidine C2
~137Phenyl C1 (quaternary)
~130Phenyl C4 (para)
~129Phenyl C2/C6 (ortho)
~127Phenyl C3/C5 (meta)
~105Pyrimidine C5
~24-CH₃
Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data

m/zInterpretation
185[M]⁺ (Molecular Ion)
184[M-H]⁺
170[M-CH₃]⁺
104[C₆H₅CNH]⁺
77[C₆H₅]⁺
Infrared (IR) Spectroscopy

Table 4: Predicted FT-IR Spectral Data

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3400 - 3500N-H stretching (asymmetric)Primary Amine (-NH₂)
3300 - 3400N-H stretching (symmetric)Primary Amine (-NH₂)
3000 - 3100C-H stretchingAromatic C-H
2850 - 2950C-H stretchingMethyl (-CH₃)
~1640N-H bendingPrimary Amine (-NH₂)
~1600, ~1580, ~1480C=C and C=N stretchingAromatic and Pyrimidine Rings
~1450C-H bending (asymmetric)Methyl (-CH₃)
~1375C-H bending (symmetric)Methyl (-CH₃)
700 - 800C-H out-of-plane bendingPhenyl Ring
Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 5: Predicted UV-Vis Spectral Data

λmax (nm)SolventElectronic Transition
~250 - 260Ethanol/Methanolπ → π
~300 - 320Ethanol/Methanoln → π

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above.

NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of purified this compound.[1] Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[1] Transfer the solution to a 5 mm NMR tube.[2]

  • Instrument Setup: The NMR spectra can be acquired on a 300 MHz or higher field NMR spectrometer.[3]

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required, and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[4]

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent, such as methanol or acetonitrile.

  • Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which will likely produce a prominent molecular ion peak.[5] Electron impact (EI) ionization can also be used, which may provide more fragmentation information.[5]

  • Mass Analysis: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap analyzer, is recommended for accurate mass measurements to confirm the elemental composition.[6]

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu). For fragmentation studies (MS/MS), the molecular ion (m/z 185) would be isolated and subjected to collision-induced dissociation (CID).

FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[7] Press the mixture into a thin, transparent pellet using a hydraulic press.[7]

  • Sample Preparation (ATR Method): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[8]

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).[8] A background spectrum of the empty sample holder (for KBr) or the clean ATR crystal should be recorded and subtracted from the sample spectrum.[8]

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Fill a quartz cuvette with the sample solution and another with the pure solvent to serve as a reference.[9] Scan the sample over a wavelength range of approximately 200-800 nm to identify the absorption maxima (λmax).[9]

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for spectroscopic analysis and a conceptual signaling pathway where a pyrimidine derivative might be involved.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_output Final Output Prep Purified Compound NMR NMR (¹H, ¹³C) Prep->NMR Analysis MS Mass Spectrometry Prep->MS Analysis IR FT-IR Prep->IR Analysis UV UV-Vis Prep->UV Analysis Process Spectral Processing NMR->Process MS->Process IR->Process UV->Process Interpret Structural Elucidation Process->Interpret Report Technical Report Interpret->Report Signaling_Pathway_Example Receptor Cell Surface Receptor Kinase Kinase Cascade Receptor->Kinase Activates Compound 4-Methyl-6-phenyl- pyrimidin-2-amine Compound->Receptor Binds to Transcription Transcription Factor Kinase->Transcription Phosphorylates Response Cellular Response Transcription->Response Regulates

References

An In-depth Technical Guide to 4-Methyl-6-phenylpyrimidin-2-amine (C11H11N3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-6-phenylpyrimidin-2-amine (C11H11N3), a functionalized pyrimidine with potential applications in medicinal chemistry and materials science. This document consolidates available data on its chemical and physical properties, synthesis, and structural characteristics. While direct and extensive biological data for this specific compound is limited in publicly accessible literature, this guide explores the known biological activities of structurally related pyrimidine derivatives to infer potential therapeutic applications and mechanisms of action. Detailed experimental protocols for its synthesis and for the biological evaluation of analogous compounds are provided to facilitate further research and development.

Introduction

Pyrimidine and its derivatives are a cornerstone of heterocyclic chemistry, demonstrating a vast array of biological activities and forming the structural basis for numerous natural and synthetic therapeutic agents.[1] The pyrimidine nucleus is integral to the structure of nucleobases in DNA and RNA, highlighting its fundamental role in biological systems. The versatility of the pyrimidine scaffold allows for extensive functionalization, making it a "privileged structure" in drug discovery.

This compound, with the molecular formula C11H11N3, is a member of this important class of compounds. Its structure, featuring both a phenyl and a methyl substituent on the pyrimidine ring, makes it an intriguing candidate for investigation in various therapeutic areas. Pyrimidines are known to be utilized in the development of pesticides and pharmaceuticals.[2][3] This guide aims to provide a detailed technical resource for researchers interested in the synthesis, characterization, and potential applications of this compound.

Chemical and Physical Properties

This compound is a solid organic compound with the key properties summarized in the table below.

PropertyValueReference
Molecular Formula C11H11N3[2]
Molecular Weight 185.23 g/mol [2]
CAS Number 15755-15-4N/A
Appearance Crystalline solid[2]
Melting Point Not explicitly stated, crystals obtained at room temperature[2]
Solubility Soluble in Dimethylformamide (DMF)[2]

Structural Elucidation

The molecular structure of this compound has been determined by single-crystal X-ray diffraction.[2][3] The compound crystallizes in a monoclinic system. The crystal packing is characterized by intermolecular N—H⋯N hydrogen bonds, which create an extensive three-dimensional network.[2][3]

Table 1: Crystallographic Data for this compound [2][3]

ParameterValue
Crystal systemMonoclinic
Space groupP21/c
a (Å)14.0558 (11)
b (Å)9.3808 (7)
c (Å)18.5227 (12)
β (°)125.950 (4)
Volume (ų)1977.1 (2)
Z8
Calculated density (Mg m⁻³)1.245
Radiation typeMo Kα
Temperature (K)273

Note: The asymmetric unit contains two independent molecules which differ slightly in the torsion angle between the phenyl and pyrimidine rings.

Experimental Protocols

Synthesis of this compound

A detailed protocol for the synthesis of this compound has been reported.[2]

Experimental Workflow: Synthesis of this compound

G reagents 1-Phenylbutane-1,3-dione + Guanidine Nitrate (0.2 mmol each) solvent DMF (50 ml) reagents->solvent Dissolve reflux Reflux solvent->reflux precipitation Recrystallization from DMF at room temperature reflux->precipitation Cooling product This compound (Yield: 89%) precipitation->product G animal_prep Wistar rats (fasted overnight) grouping Group animals (n=6 per group) animal_prep->grouping treatment Administer test compound (e.g., 10 mg/kg, p.o.) grouping->treatment induction Inject 0.1 ml of 1% carrageenan into sub-plantar region of hind paw treatment->induction 1 hr post-treatment measurement Measure paw volume (plethysmometer) at 0, 1, 2, 3 hr induction->measurement analysis Calculate % inhibition of edema measurement->analysis G inflammatory_stimuli Inflammatory Stimuli arachidonic_acid Arachidonic Acid inflammatory_stimuli->arachidonic_acid cox2 COX-2 Enzyme arachidonic_acid->cox2 prostaglandins Prostaglandins cox2->prostaglandins inflammation Inflammation & Pain prostaglandins->inflammation pyrimidine 4-Methyl-6-phenyl- pyrimidin-2-amine (Hypothesized) pyrimidine->cox2 Inhibition

References

Unlocking the Potential of 4-Methyl-6-phenylpyrimidin-2-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Versatile Scaffold for Drug Discovery and Chemical Biology

Abstract

4-Methyl-6-phenylpyrimidin-2-amine emerges as a promising, yet underexplored, heterocyclic compound within the vast landscape of medicinal chemistry. As a member of the pyrimidine family—a cornerstone of numerous biologically active molecules—this compound presents a versatile scaffold for the development of novel therapeutic agents and chemical probes.[1] Pyrimidine derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer effects.[2][3] This technical guide consolidates the available information on this compound, detailing its synthesis, and structural characteristics. Furthermore, it explores potential research applications by drawing parallels with structurally related pyrimidine derivatives that have shown significant biological activity. This document aims to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing a foundation for future investigations into this intriguing molecule.

Chemical Synthesis and Characterization

The synthesis of this compound is a straightforward and efficient process, typically achieved through the condensation of a β-diketone with a guanidine salt.[4] This reaction provides a reliable method for obtaining the target compound in good yield.

Synthesis Protocol

A common laboratory-scale synthesis involves the reaction of 1-phenylbutane-1,3-dione with guanidine nitrate in a suitable solvent, such as dimethylformamide (DMF), under reflux conditions.[4]

Experimental Protocol: Synthesis of this compound [4]

  • Reactants:

    • 1-phenylbutane-1,3-dione

    • Guanidine nitrate

  • Solvent:

    • Dimethylformamide (DMF)

  • Procedure:

    • Dissolve equimolar amounts of 1-phenylbutane-1,3-dione and guanidine nitrate in DMF.

    • Reflux the reaction mixture for several hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice to precipitate the product.

    • Collect the solid product by filtration.

    • Wash the product with water and a non-polar solvent (e.g., petroleum ether) to remove impurities.

    • Recrystallize the crude product from a suitable solvent, such as methanol or DMF, to obtain purified crystals of this compound.

Synthesis_Workflow Reactants 1-phenylbutane-1,3-dione + Guanidine Nitrate Reaction Reflux in DMF Reactants->Reaction Precipitation Pour into Crushed Ice Reaction->Precipitation Filtration Filtration Precipitation->Filtration Purification Recrystallization Filtration->Purification Product This compound Purification->Product

Figure 1: General workflow for the synthesis of this compound.

Structural and Physicochemical Properties

The structural integrity and physicochemical properties of this compound have been characterized using various analytical techniques.

PropertyValueReference
Molecular FormulaC₁₁H₁₁N₃[4]
Molecular Weight185.23 g/mol [5]
CAS Number15755-15-4[5]

X-ray crystallography has revealed that this compound crystallizes with two independent molecules in the asymmetric unit, primarily differing in the torsion angle between the phenyl and pyrimidine rings.[4][6] The crystal packing is characterized by a network of intermolecular N—H⋯N hydrogen bonds.[4][6]

Crystallographic ParameterValueReference
Crystal SystemMonoclinic[4]
Space GroupP2₁/c[6]
a (Å)14.0558 (11)[4]
b (Å)9.3808 (7)[4]
c (Å)18.5227 (12)[4]
β (°)125.950 (4)[4]
V (ų)1977.1 (2)[4]
Z8[4]

Potential Research Applications

While specific biological data for this compound is limited in publicly available literature, the extensive research on its derivatives provides a strong basis for predicting its potential applications in several key areas of drug discovery and chemical biology.

As a Scaffold for Kinase Inhibitors

The 2-aminopyrimidine core is a well-established "privileged scaffold" in the development of protein kinase inhibitors.[7] Numerous approved and investigational drugs targeting kinases feature this moiety. Derivatives of pyrimidin-2-amine have shown potent inhibitory activity against a variety of kinases, including Aurora kinases and cyclin-dependent kinases (CDKs).[8][9]

Potential Research Directions:

  • Library Synthesis: this compound can serve as a starting material for the synthesis of a library of derivatives through modifications at the amino group and the phenyl ring.

  • Kinase Screening: The synthesized library can be screened against a panel of kinases to identify potential hits.

  • Structure-Activity Relationship (SAR) Studies: SAR studies can be conducted to optimize the potency and selectivity of the identified hits.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based) [7]

  • Principle: This assay measures the amount of ATP remaining after a kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed), while a higher signal suggests inhibition.

  • Materials:

    • Kinase of interest (e.g., Aurora A, CDK4/6)

    • Substrate peptide/protein

    • ATP

    • Kinase assay buffer

    • Luminescence-based ATP detection reagent

    • Test compounds (dissolved in DMSO)

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • Add the kinase, substrate, and test compounds to the wells of a microplate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP by adding the detection reagent.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Kinase_Inhibition_Pathway cluster_kinase Kinase Activity Kinase Protein Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation ADP ADP Kinase->ADP ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Downstream Downstream Signaling PhosphoSubstrate->Downstream Inhibitor This compound (or derivative) Inhibitor->Kinase Experimental_Workflow start This compound synthesis Derivative Synthesis start->synthesis screening Primary Screening (e.g., Cytotoxicity) synthesis->screening hit_id Hit Identification screening->hit_id hit_id->synthesis Inactive secondary_assay Secondary Assays (e.g., Kinase Inhibition, COX Assay) hit_id->secondary_assay Active sar SAR Studies secondary_assay->sar sar->synthesis lead_opt Lead Optimization sar->lead_opt

References

4-Methyl-6-phenylpyrimidin-2-amine: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Properties

4-Methyl-6-phenylpyrimidin-2-amine is a functionalized pyrimidine derivative. The pyrimidine scaffold is a key feature in numerous biologically active molecules and approved therapeutic agents. The physicochemical properties of this compound, such as solubility and stability, are critical determinants of its behavior in biological systems and its viability as a drug candidate.

PropertyDataSource
Molecular Formula C₁₁H₁₁N₃--INVALID-LINK--[1]
Molecular Weight 185.23 g/mol --INVALID-LINK--[1]
Appearance White Powder--INVALID-LINK--[1]
Melting Point 167-174 °C--INVALID-LINK--[1]
Purity ≥ 98% (HPLC)--INVALID-LINK--[1]
Storage 0 - 8 °C--INVALID-LINK--[1]

Solubility Data

Specific quantitative solubility data for this compound in common solvents is not extensively reported in peer-reviewed literature. The synthesis of single crystals has been achieved through recrystallization from dimethylformamide (DMF), indicating its solubility in this organic solvent[2]. However, for aqueous and other common solvent systems, experimental determination is required. The following tables present a template for the systematic recording of experimentally determined solubility data.

Table 1: Thermodynamic Solubility in Common Solvents

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method
Water25Data not availableData not availableShake-Flask
PBS (pH 7.4)25Data not availableData not availableShake-Flask
Ethanol25Data not availableData not availableShake-Flask
Methanol25Data not availableData not availableShake-Flask
DMSO25Data not availableData not availableShake-Flask
Acetone25Data not availableData not availableShake-Flask

Table 2: Kinetic Solubility in Aqueous Buffers

Buffer SystempHSolubility (µM)Method
Phosphate Buffered Saline7.4Data not availableUV Spectroscopy
Acetate Buffer4.5Data not availableUV Spectroscopy
Glycine-HCl Buffer2.5Data not availableUV Spectroscopy

Stability Data

The chemical stability of this compound under various conditions is a critical parameter for its handling, storage, and formulation. While specific stability data is not publicly available, the following tables provide a framework for the systematic evaluation and reporting of its stability profile.

Table 3: Chemical Stability in Aqueous Buffers

Buffer SystempHTemperature (°C)Time (hours)Percent RemainingDegradation Products Identified
PBS7.43724Data not availableData not available
PBS7.43748Data not availableData not available
Acidic Buffer2.03724Data not availableData not available
Basic Buffer9.03724Data not availableData not available

Table 4: Solid-State Stability

ConditionDurationTemperature (°C)Humidity (%)Appearance ChangePercent Remaining
Accelerated2 weeks4075Data not availableData not available
Photostability (ICH Q1B)10 days25N/AData not availableData not available

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound, adapted from standard practices for pyrimidine derivatives.

Thermodynamic Solubility Determination (Shake-Flask Method)
  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the selected solvent (e.g., water, PBS pH 7.4, ethanol) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

  • Quantification: Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Chemical Stability Assessment in Aqueous Buffers
  • Stock Solution Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a high concentration.

  • Incubation: Dilute the stock solution into various aqueous buffers (e.g., pH 2.0, 7.4, and 9.0) to a final concentration suitable for analysis.

  • Time-Point Sampling: Incubate the solutions at a specified temperature (e.g., 37 °C). At designated time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots.

  • Sample Quenching: Immediately quench the reaction by diluting the aliquot in a cold mobile phase or a suitable organic solvent to prevent further degradation.

  • Analysis: Analyze the samples by a stability-indicating HPLC method to separate the parent compound from any degradation products.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time 0).

Visualizations

Experimental Workflow for Solubility and Stability Testing

G cluster_solubility Solubility Workflow cluster_stability Stability Workflow sol1 Add excess compound to solvent sol2 Equilibrate (e.g., 24h at 25°C) sol1->sol2 sol3 Centrifuge to separate solid sol2->sol3 sol4 Withdraw and dilute supernatant sol3->sol4 sol5 Quantify by HPLC/LC-MS sol4->sol5 stab1 Prepare stock solution in DMSO stab2 Dilute in aqueous buffers (various pH) stab1->stab2 stab3 Incubate at controlled temperature stab2->stab3 stab4 Sample at time points (0, 2, 4, 8, 24h) stab3->stab4 stab5 Quench reaction and analyze by HPLC stab4->stab5

Caption: Workflow for determining thermodynamic solubility and chemical stability.

Potential Signaling Pathway Involvement: COX-2 Inhibition

Derivatives of the pyrimidine scaffold have been investigated as selective inhibitors of Cyclooxygenase-2 (COX-2). While the specific activity of this compound has not been detailed, a plausible mechanism of action for a derivative could involve interference with the arachidonic acid cascade.

G membrane Cell Membrane Phospholipids pla2 Phospholipase A2 aa Arachidonic Acid pla2->aa releases cox2 COX-2 aa->cox2 substrate pgg2 Prostaglandin G2 (PGG2) cox2->pgg2 peroxidase activity pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 cyclooxygenase activity prostaglandins Prostaglandins (PGE2, etc.) pgh2->prostaglandins isomerases inflammation Inflammation, Pain, Fever prostaglandins->inflammation compound 4-Methyl-6-phenyl- pyrimidin-2-amine (or derivative) compound->cox2 Inhibits

References

The Dawn of a New Era in Drug Discovery: A Technical Guide to Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold, a fundamental component of DNA and RNA, has emerged as a "privileged" structure in medicinal chemistry. Its inherent biological relevance has propelled the development of a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the discovery and background of substituted pyrimidines, with a focus on their synthesis, biological evaluation, and mechanism of action, particularly in the realm of oncology.

A Legacy of Therapeutic Innovation

Substituted pyrimidines have a rich history in medicine, leading to the development of drugs with a wide spectrum of pharmacological activities. These include antibacterial, antifungal, antiviral, anti-inflammatory, and, most notably, anticancer properties. The versatility of the pyrimidine ring allows for extensive chemical modification, enabling the fine-tuning of biological activity and pharmacokinetic properties.

Synthesis of Substituted Pyrimidines: Building the Core

The construction of the pyrimidine ring is a cornerstone of synthesizing these vital compounds. A multitude of synthetic strategies have been developed, often involving the condensation of a three-carbon component with an amidine, urea, or guanidine derivative.

General Synthesis of 2,4,6-Trisubstituted Pyrimidines

A common and versatile method for synthesizing 2,4,6-trisubstituted pyrimidines is through a one-pot multicomponent reaction. This approach offers high efficiency and atom economy.

Experimental Protocol: One-Pot Synthesis of 2,4,6-Trisubstituted Pyrimidines

Materials:

  • Amidine hydrochloride

  • Aldehyde

  • Acetylacetone

  • Base (e.g., Potassium Carbonate)

  • Solvent (e.g., Ethanol)

Procedure:

  • To a solution of the amidine hydrochloride (1.0 mmol) and aldehyde (1.0 mmol) in ethanol, add acetylacetone (1.0 mmol) and potassium carbonate (2.0 mmol).

  • Stir the reaction mixture at room temperature or under reflux, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 2,4,6-trisubstituted pyrimidine.

Fused Pyrimidine Systems: Expanding Therapeutic Horizons

Fusing the pyrimidine ring with other heterocyclic structures, such as pyrazole and pyridine, has led to the discovery of highly potent and selective therapeutic agents. Pyrazolo[3,4-d]pyrimidines and pyrido[2,3-d]pyrimidines are two prominent examples that have demonstrated significant anticancer activity.

Synthesis of Pyrazolo[3,4-d]pyrimidines

The synthesis of the pyrazolo[3,4-d]pyrimidine scaffold often begins with a substituted pyrazole, which is then cyclized to form the fused ring system.

Experimental Protocol: Synthesis of a Pyrazolo[3,4-d]pyrimidine Derivative

Materials:

  • Ethyl (ethoxymethylene)cyanoacetate

  • Phenyl hydrazine

  • Formamide

  • Phosphorus oxychloride (POCl₃)

  • 4-Aminobenzoic acid

  • Isopropanol

Procedure:

  • Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate: A mixture of ethyl (ethoxymethylene)cyanoacetate and phenyl hydrazine in ethanol is heated at 80°C for 4 hours.

  • Synthesis of 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one: The resulting pyrazole is heated in formamide at 190°C for 8 hours.

  • Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine: The pyrazolopyrimidinone is refluxed in phosphorus oxychloride at 106°C for 6 hours.

  • Synthesis of 4-((1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzoic acid: The chlorinated intermediate is reacted with 4-aminobenzoic acid in isopropanol under heat for 16-18 hours to yield the final product.

Synthesis of Pyrido[2,3-d]pyrimidines

The construction of the pyrido[2,3-d]pyrimidine core can be achieved by building a pyridine ring onto a pre-existing pyrimidine.

Experimental Protocol: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative

Materials:

  • 2,6-Diaminopyrimidin-4(3H)-one

  • Ethyl 2,4-dioxo-4-phenylbutanoate

  • Solvent (e.g., Ethanol or Acetic Acid)

Procedure:

  • A mixture of 2,6-diaminopyrimidin-4(3H)-one and an ethyl 2,4-dioxo-4-phenylbutanoate derivative is heated in a suitable solvent.

  • The reaction proceeds via a one-pot coupling and cyclization to form the ethyl 2-amino-3,4-dihydro-4-oxo-5-phenylpyrido[2,3-d]pyrimidine-7-carboxylate.

Biological Evaluation: Quantifying Anticancer Activity

The efficacy of newly synthesized substituted pyrimidines is primarily assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric used to quantify the potency of a compound.

In Vitro Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Experimental Protocol: MTT Assay for Cell Viability

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete culture medium

  • Substituted pyrimidine compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microtiter plates

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the substituted pyrimidine compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value from the dose-response curve.

Quantitative Analysis of Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative substituted pyrimidines against various human cancer cell lines.

Compound IDScaffoldCell LineIC₅₀ (µM)Reference
1 Pyrazolo[3,4-d]pyrimidinePhenylCH₃HLeukemia (CCRF-CEM)1.58[Source]
2 Pyrazolo[3,4-d]pyrimidine4-ChlorophenylCH₃HLeukemia (MOLT-4/C8)1.48[Source]
3 Pyrazolo[3,4-d]pyrimidinePhenylH4-FluorophenylBreast (MCF7)3.21[Source]
4 Pyrido[2,3-d]pyrimidineHH4-ChlorophenylColon (HCT-116)0.08[Source]
5 Pyrido[2,3-d]pyrimidineHCH₃3,4,5-TrimethoxyphenylLung (NCI-H460)2.1[Source]
6 2,4,6-Trisubstituted PyrimidinePhenyl4-MethoxyphenylPhenylProstate (PC-3)5.6[Source]
7 2,4,6-Trisubstituted Pyrimidine4-Chlorophenyl4-NitrophenylPhenylBreast (MDA-MB-231)7.2[Source]

Mechanism of Action: Targeting Kinase Signaling Pathways

A significant number of anticancer substituted pyrimidines exert their effects by inhibiting protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.

Inhibition of EGFR and BCR-ABL Kinases

The Epidermal Growth Factor Receptor (EGFR) and the Breakpoint Cluster Region-Abelson murine leukemia (BCR-ABL) fusion protein are two well-validated tyrosine kinase targets in cancer therapy. Certain substituted pyrimidines have been designed as potent inhibitors of these kinases.

Experimental Protocol: In Vitro Kinase Inhibition Assay

Materials:

  • Purified recombinant kinase (e.g., EGFR, BCR-ABL)

  • Kinase-specific substrate peptide

  • Adenosine triphosphate (ATP)

  • Substituted pyrimidine inhibitor

  • Kinase reaction buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of the substituted pyrimidine inhibitor.

  • Kinase Reaction: In a microplate, incubate the kinase with the inhibitor for a short period. Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Reaction Termination and Detection: After a set incubation time, stop the reaction and add the detection reagent to quantify the amount of ADP produced, which is inversely proportional to the kinase activity.

  • Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC₅₀ value.

Visualizing the Science: Diagrams and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Signaling Pathways

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization_Activation Dimerization_Activation EGFR->Dimerization_Activation Leads to Pyrimidine_Inhibitor Pyrimidine_Inhibitor Pyrimidine_Inhibitor->EGFR Inhibits RAS_RAF_MEK_ERK_Pathway RAS_RAF_MEK_ERK_Pathway Dimerization_Activation->RAS_RAF_MEK_ERK_Pathway Activates PI3K_AKT_mTOR_Pathway PI3K_AKT_mTOR_Pathway Dimerization_Activation->PI3K_AKT_mTOR_Pathway Activates Proliferation_Survival Proliferation_Survival RAS_RAF_MEK_ERK_Pathway->Proliferation_Survival Promotes PI3K_AKT_mTOR_Pathway->Proliferation_Survival Promotes

Caption: Simplified EGFR signaling pathway and the inhibitory action of a substituted pyrimidine.

BCR_ABL_Signaling_Pathway cluster_downstream Downstream Signaling BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT Pyrimidine_Inhibitor Pyrimidine_Inhibitor Pyrimidine_Inhibitor->BCR_ABL Inhibits Proliferation Proliferation RAS_MAPK->Proliferation JAK_STAT->Proliferation Inhibition_of_Apoptosis Inhibition_of_Apoptosis PI3K_AKT->Inhibition_of_Apoptosis

Caption: The BCR-ABL signaling cascade and its inhibition by a substituted pyrimidine.

Experimental Workflows

Synthesis_Workflow Start Start Reactants Combine Reactants (Amidine, Aldehyde, Acetylacetone) Start->Reactants Reaction Stir and Heat Reactants->Reaction Workup Precipitation and Filtration Reaction->Workup Purification Recrystallization Workup->Purification Characterization Spectroscopic Analysis (NMR, MS) Purification->Characterization End End Characterization->End

Caption: A generalized workflow for the synthesis of a substituted pyrimidine.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well plate Start->Seed_Cells Treat_Cells Add Pyrimidine Compound (Serial Dilutions) Seed_Cells->Treat_Cells Incubate_48h Incubate for 48-72h Treat_Cells->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate for 2-4h Add_MTT->Incubate_4h Solubilize Add Solubilization Solution Incubate_4h->Solubilize Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Step-by-step workflow of the MTT cell viability assay.

Logical Relationships

SAR_Logic Pyrimidine_Core Pyrimidine_Core Substituent_Position Substituent_Position Pyrimidine_Core->Substituent_Position Substituent_Nature Substituent Nature (e.g., EWG, EDG, H-bond donor/acceptor) Pyrimidine_Core->Substituent_Nature Biological_Target_Affinity Biological_Target_Affinity Substituent_Position->Biological_Target_Affinity Substituent_Nature->Biological_Target_Affinity Pharmacokinetics Pharmacokinetics (ADME) Substituent_Nature->Pharmacokinetics Anticancer_Activity Anticancer_Activity Biological_Target_Affinity->Anticancer_Activity Pharmacokinetics->Anticancer_Activity

Caption: Logical relationship between pyrimidine structure and anticancer activity.

Conclusion and Future Directions

The discovery and development of substituted pyrimidines continue to be a vibrant and highly fruitful area of medicinal chemistry. Their proven success as therapeutic agents, coupled with their synthetic tractability, ensures that they will remain a key scaffold in the design of novel drugs for the foreseeable future. Future research will likely focus on the development of more selective and potent inhibitors, the exploration of novel fused pyrimidine systems, and the application of computational methods to guide the rational design of the next generation of pyrimidine-based therapeutics.

Methodological & Application

Application Note and Synthesis Protocol: 4-Methyl-6-phenylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of 4-Methyl-6-phenylpyrimidin-2-amine, a functionalized pyrimidine derivative. Pyrimidine scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active compounds. The described method involves the condensation of 1-phenylbutane-1,3-dione with guanidine nitrate in dimethylformamide (DMF). This protocol is intended for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction

Pyrimidines are a class of heterocyclic aromatic compounds that form the core structure of nucleic acids, vitamins, and many pharmacologically active molecules.[1] Their derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[2] The synthesis of substituted pyrimidines is a key focus in the development of new therapeutic agents.

The target compound, this compound, is a disubstituted pyrimidine. The synthesis method outlined here is a classical and efficient approach to constructing the pyrimidine ring through the cyclocondensation of a 1,3-dicarbonyl compound with a guanidine salt.[1] This one-pot reaction is a common strategy for accessing 2-aminopyrimidine derivatives.

Reaction Scheme

The overall reaction for the synthesis of this compound is depicted below:

  • Reactants: 1-Phenylbutane-1,3-dione (Benzoylacetone) and Guanidine Nitrate

  • Product: this compound

  • Reaction Type: Cyclocondensation

Experimental Protocol

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier
1-Phenylbutane-1,3-dioneReagent Grade, ≥98%Sigma-Aldrich
Guanidine NitrateACS Reagent, ≥99%Sigma-Aldrich
Dimethylformamide (DMF)Anhydrous, 99.8%Sigma-Aldrich
Deionized WaterMillipore
EthanolReagent GradeFisher Scientific
Ethyl AcetateHPLC GradeFisher Scientific
HexaneHPLC GradeFisher Scientific
Sodium Bicarbonate (NaHCO₃)ACS Reagent, ≥99.7%Sigma-Aldrich
Magnesium Sulfate (MgSO₄)AnhydrousSigma-Aldrich
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F₂₅₄Merck

3.2. Equipment

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Magnetic stir bar

  • Beakers and Erlenmeyer flasks

  • Buchner funnel and filter paper

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • FT-IR spectrometer

  • Mass spectrometer

3.3. Synthesis Procedure

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1-phenylbutane-1,3-dione (0.2 mmol, 32.4 mg) and guanidine nitrate (0.2 mmol, 24.4 mg).[1]

  • Solvent Addition: Add 50 mL of anhydrous dimethylformamide (DMF) to the flask.[1]

  • Reflux: Heat the reaction mixture to reflux with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (e.g., 3:7 v/v). The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing 100 mL of ice-cold deionized water.

  • Precipitation and Filtration: A precipitate of the crude product should form. Stir the aqueous mixture for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with cold deionized water (2 x 20 mL) to remove any residual DMF and inorganic salts.

  • Purification: The crude product can be further purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Drying: Collect the purified crystals by vacuum filtration and dry them under vacuum to obtain the final product, this compound.

Data and Characterization

4.1. Reaction Parameters and Results

ParameterValueReference
Starting Material 11-Phenylbutane-1,3-dione (0.2 mmol)[1]
Starting Material 2Guanidine Nitrate (0.2 mmol)[1]
SolventDimethylformamide (DMF)[1]
Reaction TemperatureReflux[1]
Reaction Time4-6 hours
Theoretical Yield37.0 mg
Actual Yield32.9 mg[1]
Percent Yield89%[1]
AppearanceCrystalline solid
Melting PointTo be determined

4.2. Characterization Data

The structure of the synthesized this compound can be confirmed by the following spectroscopic methods:

  • ¹H NMR (DMSO-d₆): Expected signals for aromatic protons, methyl protons, amine protons, and the pyrimidine ring proton.

  • ¹³C NMR (DMSO-d₆): Expected signals for aromatic carbons, methyl carbon, and pyrimidine ring carbons.

  • FT-IR (KBr, cm⁻¹): Characteristic peaks for N-H stretching (amine), C=N stretching (pyrimidine ring), and aromatic C-H stretching.

  • Mass Spectrometry (MS): Calculation of the molecular ion peak corresponding to the molecular weight of the product (C₁₁H₁₁N₃, MW: 185.23 g/mol ).

Workflow Diagram

Synthesis_Workflow Synthesis Workflow for this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Reactant1 1-Phenylbutane-1,3-dione Setup Combine reactants in DMF Reactant1->Setup Reactant2 Guanidine Nitrate Reactant2->Setup Reflux Reflux for 4-6 hours Setup->Reflux Cooling Cool to room temperature Reflux->Cooling Precipitation Pour into ice water Cooling->Precipitation Filtration Filter the crude product Precipitation->Filtration Recrystallization Recrystallize from Ethanol Filtration->Recrystallization Drying Dry under vacuum Recrystallization->Drying Product This compound Drying->Product

Caption: Synthesis workflow for this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Dimethylformamide (DMF) is a skin and respiratory irritant. Handle with care.

  • Guanidine nitrate is an oxidizer. Avoid contact with combustible materials.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

The Versatility of 4-Methyl-6-phenylpyrimidin-2-amine as a Pharmaceutical Intermediate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Among these, 4-Methyl-6-phenylpyrimidin-2-amine stands out as a valuable pharmaceutical intermediate. Its unique structural features allow for diverse chemical modifications, making it a key building block in the synthesis of targeted therapeutics, particularly in the realms of oncology and inflammatory diseases. This document provides detailed application notes and experimental protocols for the utilization of this compound and its analogs in drug discovery and development.

Application Notes

The 2-aminopyrimidine moiety is a well-established pharmacophore that can interact with various biological targets. Derivatives of this compound have been explored for a range of therapeutic applications, primarily leveraging their ability to act as kinase inhibitors and anti-inflammatory agents.

1. Kinase Inhibition in Oncology:

The 2-aminopyrimidine core is a common feature in numerous kinase inhibitors.[1] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[1][2] By functionalizing the 2-amino group and the phenyl ring of this compound, medicinal chemists can design potent and selective inhibitors of various kinases, including:

  • Aurora Kinases: A subset of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines has been identified as potent inhibitors of Aurora A and B kinases, which are key regulators of mitosis.[3] Inhibition of these kinases leads to mitotic failure and subsequent cell death in cancer cells, making them attractive targets for anticancer therapies.[3]

  • Polo-Like Kinase 4 (PLK4): Novel inhibitors of PLK4, a master regulator of centriole duplication, have been developed using an aminopyrimidine core.[4] Overexpression of PLK4 is observed in various cancers, and its inhibition represents a promising therapeutic strategy.[4]

  • Receptor Tyrosine Kinases (RTKs): The 4-anilinopyrimidine scaffold, a derivative of 2-aminopyrimidine, is a key component of inhibitors targeting RTKs like EGFR, VEGFR, and PDGFR.[1][5] These RTKs are involved in tumor angiogenesis and progression.[5]

2. Anti-inflammatory Activity:

Derivatives of 4,6-disubstituted pyrimidin-2-amines have demonstrated significant anti-inflammatory properties.[6][7] These compounds have shown efficacy in preclinical models of inflammation, such as the carrageenan-induced rat paw edema model.[6][7] The mechanism of action is believed to involve the modulation of inflammatory pathways, although the precise targets are often not fully elucidated.

Experimental Protocols

The following protocols provide methodologies for the synthesis of this compound and a general procedure for its derivatization, which is a common strategy in drug discovery campaigns.

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of functionalized pyrimidines.[8][9]

Materials:

  • 1-Phenylbutane-1,3-dione

  • Guanidine nitrate

  • Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve 1-phenylbutane-1,3-dione (0.2 mmol) and guanidine nitrate (0.2 mmol) in DMF (50 ml).

  • Reflux the reaction mixture.

  • Upon completion of the reaction (monitored by TLC), the product can be isolated. The original procedure obtained single crystals for X-ray analysis by recrystallization from DMF at room temperature.[8]

Expected Yield: 89%[9]

Protocol 2: General Synthesis of 4,6-Disubstituted di-(phenyl)pyrimidin-2-amine Derivatives

This protocol describes a general method for synthesizing a library of 2-aminopyrimidine derivatives from chalcones, which can be used to explore structure-activity relationships (SAR).[6][7][10]

Materials:

  • Substituted Chalcone (0.01 mol)

  • Guanidine hydrochloride (0.01 mol)

  • Dimethylformamide (DMF)

  • Methanol

  • Petroleum ether

Procedure:

  • In a round-bottom flask, combine the substituted chalcone (0.01 mol) and guanidine hydrochloride (0.01 mol) in DMF.

  • Reflux the reaction mixture at 50–60 °C for 6–7 hours.[6]

  • After cooling, pour the reaction mixture into crushed ice and leave it overnight to allow for complete precipitation.

  • Filter the precipitate and recrystallize the crude product from methanol.

  • Wash the recrystallized product with petroleum ether to afford the pure 4,6-disubstituted di-(phenyl)pyrimidin-2-amine derivative.

Data Presentation

The following tables summarize quantitative data for representative 4,6-disubstituted di-(phenyl)pyrimidin-2-amine derivatives synthesized using the general protocol.

Table 1: Synthesis and Characterization of 4,6-di-(phenyl)pyrimidin-2-amine Derivatives [6]

Compound IDR1R2Yield (%)Melting Point (°C)
IIa4-NitrophenylPhenyl52.6180–182
IIb4-MethoxyphenylPhenyl62.6212–214

Table 2: Spectroscopic Data for a Representative Derivative (IIb) [6]

Spectral DataValues
IR (KBr, cm⁻¹) 3400 (C–H aromatic), 3310 (N-H), 1657 (C=C aromatic), 1589 (C=N), 1015 (C–O–C)
¹H NMR (DMSO-d₆, δ ppm) 7.75 (pyrimidinyl proton)

Visualizations

The following diagrams illustrate key concepts related to the use of this compound as a pharmaceutical intermediate.

experimental_workflow cluster_synthesis Synthesis cluster_derivatization Derivatization & Screening Start Start Reactants 1-Phenylbutane-1,3-dione + Guanidine Nitrate Start->Reactants Step 1 Reaction Reflux in DMF Reactants->Reaction Step 2 Product This compound Reaction->Product Step 3 Intermediate 4-Methyl-6-phenyl- pyrimidin-2-amine Product->Intermediate Modification Chemical Modification (e.g., Suzuki Coupling, Buchwald-Hartwig Amination) Intermediate->Modification Step 4 Library Compound Library Modification->Library Step 5 Screening Biological Screening (e.g., Kinase Assays) Library->Screening Step 6 Hit Hit Compound Screening->Hit Step 7

Caption: Synthetic and derivatization workflow for drug discovery.

signaling_pathway cluster_pathway Simplified Kinase Signaling Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GrowthFactor->RTK Binds & Activates Downstream Downstream Signaling (e.g., RAS-MAPK) RTK->Downstream Proliferation Cell Proliferation & Angiogenesis Downstream->Proliferation Inhibitor 2-Aminopyrimidine-based Kinase Inhibitor Inhibitor->RTK Inhibits

References

Application Notes and Protocols for 4-Methyl-6-phenylpyrimidin-2-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of 4-Methyl-6-phenylpyrimidin-2-amine and its derivatives in drug discovery. The document details their synthesis, biological activities, and mechanisms of action, with a focus on their potential as kinase inhibitors for anticancer and anti-inflammatory therapies.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] this compound serves as a key building block for the synthesis of a diverse range of biologically active compounds.[2] Its derivatives have shown significant promise as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer.[2] Notably, derivatives of N-phenylpyrimidin-2-amine have been investigated as potent inhibitors of c-Met, Janus kinase 2 (JAK2), cyclin-dependent kinases 4 and 6 (CDK4/6), and Aurora kinases.[2]

Synthesis of this compound and Derivatives

The synthesis of this compound can be achieved through the condensation of 1-phenylbutane-1,3-dione with guanidine nitrate in refluxing dimethylformamide (DMF).[3][4] Further derivatization is often carried out to explore the structure-activity relationship (SAR) and optimize the therapeutic potential. A general method for synthesizing 4,6-disubstituted pyrimidin-2-amine derivatives involves the Claisen-Schmidt condensation to form a chalcone intermediate, followed by cyclization with guanidine hydrochloride.[5][6][7][8][9]

Experimental Protocol: Synthesis of 4,6-disubstituted di-(phenyl)pyrimidin-2-amine Derivatives[5][6][7][8]
  • Chalcone Synthesis (Claisen-Schmidt Condensation):

    • Dissolve equimolar quantities of a substituted acetophenone and a substituted aromatic aldehyde in absolute ethanol.

    • Cool the mixture to 0-5 °C in an ice bath.

    • Add 40% aqueous NaOH solution dropwise with constant stirring, maintaining the temperature below 5 °C.

    • Continue stirring for 2-4 hours at the same temperature.

    • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

    • Filter the precipitated chalcone, wash with cold water until neutral, and recrystallize from ethanol.

  • Pyrimidine Synthesis:

    • Reflux a mixture of the synthesized chalcone (0.01 mol) and guanidine hydrochloride (0.01 mol) in dimethylformamide (DMF).

    • Add a catalytic amount of a base, such as sodium hydroxide.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • After completion, pour the reaction mixture into ice-cold water.

    • Filter the resulting solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the final product.

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, with a significant focus on anticancer and anti-inflammatory applications.

Anticancer Activity: Kinase Inhibition

The primary mechanism of anticancer action for many pyrimidine derivatives is the inhibition of protein kinases involved in cell cycle progression and proliferation.

Aurora Kinase Inhibition: Several N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines have been identified as potent inhibitors of Aurora A and B kinases.[6][10][11] These kinases are key regulators of mitosis, and their inhibition leads to mitotic arrest and apoptosis in cancer cells.[10][11] One lead compound, 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine, exhibited Ki values of 8.0 nM and 9.2 nM for Aurora A and Aurora B, respectively.[6][10][11] Another study on nitroxide-labeled pyrimidines identified a compound with IC50 values of 9.3 nM and 2.8 nM against Aurora A and B.[12]

CDK4/6 Inhibition: N-phenylpyrimidin-2-amine derivatives have also been designed as selective inhibitors of CDK4 and CDK6.[2] These kinases control the G1-S phase transition of the cell cycle, and their inhibition leads to cell cycle arrest.

c-Met Inhibition: The c-Met tyrosine kinase is another important target. N-phenylpyrimidin-2-amine derivatives have been developed as potent inhibitors of c-Met, which is often overactivated in various cancers.[2]

Quantitative Data on Anticancer Activity
Compound ClassTarget KinaseIC50 / Ki ValueReference
N-phenyl-4-(thiazol-5-yl)pyrimidin-2-aminesAurora AKi = 8.0 nM[6][10][11]
Aurora BKi = 9.2 nM[6][10][11]
Nitroxide labeled pyrimidinesAurora AIC50 = 9.3 nM[12]
Aurora BIC50 = 2.8 nM[12]
4,6-diphenylpyrimidin-2-amine derivativesAurora A-[13][14][15]
Pyrimidine-based derivativesAurora AIC50 < 200 nM[14][16]
Anti-inflammatory Activity

Substituted di-(phenyl) pyrimidin-2-amines have shown significant anti-inflammatory activity.[5][6] The mechanism is believed to involve the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[17] For instance, 4-(4-nitrophenyl)-6-phenylpyrimidine-2-amine and 4-(4-methoxyphenyl)-6-phenylpyrimidine-2-amine demonstrated a highly significant reduction in edema in a carrageenan-induced rat paw edema model.[5][6]

Signaling Pathways

The therapeutic effects of this compound derivatives are mediated through their interaction with key signaling pathways.

Aurora Kinase Signaling Pathway

Aurora kinases are essential for the proper execution of mitosis. Their inhibition by pyrimidine derivatives disrupts this process, leading to cell death in rapidly dividing cancer cells.

Aurora_Kinase_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K_AKT PI3K/AKT Pathway Receptor->PI3K_AKT RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway Receptor->RAS_RAF_MEK_ERK Aurora_A Aurora A PI3K_AKT->Aurora_A RAS_RAF_MEK_ERK->Aurora_A Centrosome_Separation Centrosome Separation Aurora_A->Centrosome_Separation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Aurora_B Aurora B Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation Cytokinesis Cytokinesis Aurora_B->Cytokinesis Mitotic_Arrest Mitotic Arrest & Apoptosis Centrosome_Separation->Mitotic_Arrest Spindle_Assembly->Mitotic_Arrest Chromosome_Segregation->Mitotic_Arrest Cytokinesis->Mitotic_Arrest Pyrimidine_Derivative 4-Methyl-6-phenylpyrimidin- 2-amine Derivative Pyrimidine_Derivative->Aurora_A Pyrimidine_Derivative->Aurora_B

Caption: Inhibition of Aurora Kinase Pathway.

CDK4/6 Signaling Pathway

The CDK4/6 pathway is central to the regulation of the cell cycle at the G1-S transition. Inhibitors of this pathway can effectively halt the proliferation of cancer cells.

CDK46_Pathway Mitogenic_Signals Mitogenic Signals Cyclin_D Cyclin D Mitogenic_Signals->Cyclin_D CyclinD_CDK46 Cyclin D-CDK4/6 Complex Cyclin_D->CyclinD_CDK46 CDK46 CDK4/6 CDK46->CyclinD_CDK46 Cell_Cycle_Arrest G1 Arrest CDK46->Cell_Cycle_Arrest Rb Rb CyclinD_CDK46->Rb pRb p-Rb Rb->pRb Phosphorylation E2F E2F pRb->E2F Release G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Pyrimidine_Derivative 4-Methyl-6-phenylpyrimidin- 2-amine Derivative Pyrimidine_Derivative->CDK46 Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Prepare Serial Dilutions of Test Compounds Add_Compound Add Compounds to 384-well Plate Compound_Dilution->Add_Compound Reagent_Prep Prepare Enzyme, Substrate, and ATP Solutions Add_Enzyme Add Kinase Enzyme (Aurora A/B) Reagent_Prep->Add_Enzyme Start_Reaction Add Substrate/ATP Mix Reagent_Prep->Start_Reaction Add_Compound->Add_Enzyme Incubate_1 Incubate (15 min) Add_Enzyme->Incubate_1 Incubate_1->Start_Reaction Incubate_2 Incubate (60 min) Start_Reaction->Incubate_2 Stop_Reaction Add Stop Solution Incubate_2->Stop_Reaction Read_Plate Read Fluorescence Stop_Reaction->Read_Plate Calculate_Inhibition Calculate % Inhibition Read_Plate->Calculate_Inhibition Determine_IC50 Determine IC50 Values Calculate_Inhibition->Determine_IC50

References

The Pivotal Role of 4-Methyl-6-phenylpyrimidin-2-amine in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrimidine derivatives are a cornerstone in the development of modern agrochemicals, exhibiting a broad spectrum of activity as fungicides and herbicides.[1][2] Among these, 4-Methyl-6-phenylpyrimidin-2-amine serves as a critical building block and key intermediate in the synthesis of potent and effective crop protection agents.[3] This document provides a detailed overview of its application in agrochemical synthesis, complete with experimental protocols and quantitative data to support further research and development in this field. The versatility of the pyrimidine scaffold allows for structural modifications that lead to compounds with enhanced biological efficacy.[3][4]

Introduction

The pyrimidine ring system is a vital heterocycle in numerous biologically active molecules, including several commercial agrochemicals.[1] Fungicides such as cyprodinil and pyrimethanil are well-known examples of pyrimidine-based compounds used in agriculture.[1] The inherent chemical properties of the pyrimidine nucleus, including its ability to participate in hydrogen bonding and other molecular interactions, make it an excellent scaffold for the design of new pesticides.[5][6] this compound, in particular, offers a versatile platform for the synthesis of a new generation of agrochemicals.[3]

Synthesis of this compound

The synthesis of the title compound is a fundamental step in its utilization for agrochemical development. A common and efficient method involves the condensation of a β-diketone with guanidine.[5][7]

Experimental Protocol: Synthesis of this compound [5]

  • Materials:

    • 1-phenylbutane-1,3-dione (0.2 mmol)

    • Guanidine nitrate (0.2 mmol)

    • Dimethylformamide (DMF, 50 ml)

  • Procedure:

    • Combine 1-phenylbutane-1,3-dione and guanidine nitrate in a round-bottom flask containing DMF.

    • Reflux the mixture for a designated period, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water to precipitate the product.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

    • The crude product can be recrystallized from a suitable solvent, such as DMF, to obtain single crystals of this compound.

  • Quantitative Data: This reaction typically proceeds with high efficiency, with reported yields around 89%.[5]

ParameterValueReference
Starting Material 11-phenylbutane-1,3-dione[5]
Starting Material 2Guanidine Nitrate[5]
SolventDimethylformamide (DMF)[5]
Reaction ConditionReflux[5]
Yield 89% [5]

Application in Fungicide Synthesis

While direct synthesis of commercial fungicides from this compound is not extensively documented in the provided search results, the structural similarity to known anilinopyrimidine fungicides like cyprodinil and pyrimethanil suggests its potential as a key intermediate for novel analogues. The general mechanism of action for many pyrimidine-based fungicides involves the inhibition of ergosterol biosynthesis in fungi.[8]

The synthesis of novel pyrimidine derivatives with potential fungicidal activity often involves the modification of the 2-amino group.[1]

Conceptual Synthetic Pathway for Fungicide Development

G A This compound B Chemical Modification (e.g., N-alkylation, N-arylation) A->B Reactant + Catalyst C Novel Pyrimidine Derivative B->C Synthesis D Fungicidal Activity Screening C->D In vitro/In vivo assays E Lead Compound for New Fungicide D->E Hit Identification G cluster_0 Synthesis cluster_1 Screening cluster_2 Optimization A This compound B Derivatization A->B C Library of Novel Compounds B->C D Herbicidal Activity Assay C->D E Selectivity Testing D->E F Structure-Activity Relationship (SAR) E->F G Lead Optimization F->G G->A Iterative Improvement

References

Application Notes and Protocols for the Synthesis of 4-Methyl-6-phenylpyrimidin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of various derivatives of 4-Methyl-6-phenylpyrimidin-2-amine, a core scaffold of significant interest in medicinal chemistry. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antifungal properties.[1][2][3] These protocols are intended to guide researchers in the development of novel compounds for potential therapeutic applications.

Synthesis of the Core Scaffold: this compound

The foundational compound, this compound, can be synthesized via a condensation reaction between a β-diketone and a guanidine salt.

Protocol 1: Synthesis of this compound

This protocol details the synthesis from 1-phenylbutane-1,3-dione and guanidine nitrate.[4]

Materials:

  • 1-phenylbutane-1,3-dione

  • Guanidine nitrate

  • Dimethylformamide (DMF)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring plate and stir bar

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 1-phenylbutane-1,3-dione (0.2 mmol) and guanidine nitrate (0.2 mmol) in 50 mL of DMF.

  • Heat the mixture to reflux with stirring.

  • Maintain reflux for 6-7 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into crushed ice with stirring to precipitate the product.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • The crude product can be recrystallized from a suitable solvent such as ethanol or DMF to obtain pure this compound.

Expected Yield: 89%[4]

Synthesis of 4,6-Disubstituted Pyrimidin-2-amine Derivatives via Chalcone Condensation

A general and versatile method for synthesizing a variety of 4,6-diarylpyrimidin-2-amine derivatives involves the condensation of substituted chalcones with guanidine hydrochloride.[1][2][5]

Protocol 2: General Synthesis of 4,6-Diarylpyrimidin-2-amine Derivatives

This protocol outlines the reaction between a chalcone derivative and guanidine hydrochloride.

Materials:

  • Substituted chalcone (0.01 mol)

  • Guanidine hydrochloride (0.01 mol)

  • Dimethylformamide (DMF)

  • Methanol or Ethanol for recrystallization

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Water bath or heating mantle

  • Stirring plate and stir bar

  • Filtration apparatus

Procedure:

  • Combine equimolar quantities of the substituted chalcone (0.01 mol) and guanidine hydrochloride (0.01 mol) in a round-bottom flask.

  • Add a suitable amount of DMF to dissolve the reactants.

  • Heat the reaction mixture to 50-60 °C and maintain it under reflux for 4-7 hours.[1][2]

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water to precipitate the product.[2]

  • Allow the mixture to stand, if necessary, to ensure complete precipitation.

  • Filter the solid product, wash it with water, and dry.

  • Recrystallize the crude product from methanol or ethanol to yield the pure 4,6-diarylpyrimidin-2-amine derivative.

Quantitative Data for Synthesized 4,6-Diarylpyrimidin-2-amine Derivatives

The following table summarizes the yield and melting point for several derivatives synthesized using the above protocol.

Compound IDR1 (at position 4)R2 (at position 6)Yield (%)Melting Point (°C)Reference
IIa 4-NitrophenylPhenyl52.6180–182[1]
IIb 4-MethoxyphenylPhenyl62.6212–214[1]
IIc 4-Methoxyphenyl4-Nitrophenyl59.9190-192[5]
IId 4-Methoxyphenylp-Tolyl55.5222-224[1]

Synthesis of N-Arylpyrimidin-2-amine Derivatives via Palladium-Catalyzed Cross-Coupling

Derivatives can also be synthesized by forming C-N bonds at the 2-amino position of the pyrimidine ring using Buchwald-Hartwig amination or by creating C-C bonds at other positions of the ring via Suzuki-Miyaura coupling.[6][7][8]

Protocol 3: Suzuki-Miyaura Coupling for 4-Methyl-6-(aryl)pyrimidin-2-amine Derivatives

This protocol describes the synthesis of 4-methyl-6-(pyridin-3-yl)pyrimidin-2-amine from 2-amino-4-chloro-6-methylpyrimidine and 3-pyridineboronic acid as an example of Suzuki-Miyaura coupling.[6]

Materials:

  • 2-amino-4-chloro-6-methylpyrimidine (18.76 mmol)

  • 3-Pyridineboronic acid (20.66 mmol)

  • Dichlorobis(triphenylphosphine)palladium(II) [PdCl2(PPh3)2] (0.512 mmol)

  • Sodium carbonate (Na2CO3) (13.2 mmol)

  • Acetonitrile and water (1:1 mixture)

Equipment:

  • Schlenk flask or similar reaction vessel

  • Reflux condenser

  • Inert gas supply (Nitrogen or Argon)

  • Heating mantle with stirring

Procedure:

  • To a reaction vessel, add 2-amino-4-chloro-6-methylpyrimidine, 3-pyridineboronic acid, dichlorobis(triphenylphosphine)palladium(II), and sodium carbonate.

  • Add a 1:1 mixture of acetonitrile and water (150 mL).

  • Bubble nitrogen gas through the mixture for 10 minutes to degas the solution.

  • Heat the mixture to 78 °C with stirring under a nitrogen atmosphere for 7 hours.

  • After cooling, the product can be isolated by extraction and purified by crystallization.

Visualizations

G cluster_0 Synthesis of Core Scaffold cluster_1 Derivative Synthesis: Condensation cluster_2 Derivative Synthesis: Cross-Coupling 1_phenylbutane_1_3_dione 1-Phenylbutane-1,3-dione core_scaffold This compound 1_phenylbutane_1_3_dione->core_scaffold DMF, Reflux guanidine_nitrate Guanidine Nitrate guanidine_nitrate->core_scaffold N_aryl_derivative N-Aryl Derivative core_scaffold->N_aryl_derivative Buchwald-Hartwig Amination chalcone Substituted Chalcone diaryl_derivative 4,6-Diarylpyrimidin-2-amine chalcone->diaryl_derivative DMF, 50-60°C guanidine_hcl Guanidine HCl guanidine_hcl->diaryl_derivative chloro_pyrimidine 2-Amino-4-chloro-6-methylpyrimidine aryl_derivative 4-Methyl-6-arylpyrimidin-2-amine chloro_pyrimidine->aryl_derivative Pd Catalyst, Base boronic_acid Arylboronic Acid boronic_acid->aryl_derivative

Caption: Synthetic routes to this compound and its derivatives.

The Suzuki-Miyaura coupling reaction is a powerful tool for forming carbon-carbon bonds.[7][8][9] The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[7]

Suzuki_Miyaura_Cycle pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 R¹-Pd(II)-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R¹-Pd(II)-R² transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Coupled Product (R¹-R²) reductive_elimination->product aryl_halide Aryl Halide (R¹-X) aryl_halide->oxidative_addition organoboron Organoboron (R²-BY₂) organoboron->transmetalation base Base base->transmetalation

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Biological Context: Inhibition of Aurora Kinase A

Certain 4,6-diphenylpyrimidin-2-amine derivatives have been identified as inhibitors of Aurora kinase A (AURKA), a key regulator of mitosis.[10] Inhibition of AURKA can lead to cell cycle arrest and apoptosis in cancer cells, making it an attractive target for cancer therapy.

AURKA_Inhibition_Pathway derivative 4,6-Diphenylpyrimidin-2-amine Derivative (e.g., Derivative 12) aurka Aurora Kinase A (AURKA) derivative->aurka Inhibits g2m_phase G2/M Phase Progression derivative->g2m_phase Arrests aurka_p Phosphorylated AURKA (Active) aurka->aurka_p Autophosphorylation aurka_p->g2m_phase Promotes mitosis Mitosis g2m_phase->mitosis apoptosis Apoptosis g2m_phase->apoptosis Leads to caspases Caspase Activation apoptosis->caspases via

Caption: Proposed mechanism of action for AURKA-inhibiting pyrimidine derivatives.

These protocols and associated data provide a solid foundation for the synthesis and exploration of novel this compound derivatives for various research and drug development applications.

References

Application Notes & Protocols for ¹H and ¹³C NMR Analysis of Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pyrimidine and its derivatives are fundamental heterocyclic scaffolds present in a vast array of biologically significant molecules, including nucleic acids (cytosine, thymine, and uracil) and numerous therapeutic agents.[1] The precise structural characterization of these compounds is critical for understanding their structure-activity relationships (SAR) and for the rational design of new drugs.[1] Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is an indispensable and powerful tool for the unambiguous structural elucidation of pyrimidine derivatives.[1][2] This document provides detailed application notes and standardized protocols for the NMR analysis of pyrimidine compounds, tailored for professionals in research and drug development.

Principles of ¹H and ¹³C NMR for Pyrimidine Analysis

The structural analysis of pyrimidine compounds by NMR relies on the interpretation of several key parameters: chemical shifts (δ), spin-spin coupling constants (J), and signal integration.

  • Chemical Shift (δ): The chemical shift, reported in parts per million (ppm), indicates the chemical environment of a nucleus. The electron density around a nucleus influences its resonance frequency; electron-withdrawing groups deshield the nucleus, shifting its signal downfield (higher ppm), while electron-donating groups shield it, causing an upfield shift (lower ppm).[3][4] In pyrimidines, the two nitrogen atoms significantly influence the chemical shifts of the ring protons and carbons, generally causing them to appear at lower fields compared to benzene.[5]

  • Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents. This allows for the determination of the relative ratio of different types of protons in a molecule.[2]

  • Spin-Spin Coupling (J-Coupling): J-coupling, or scalar coupling, is the interaction between neighboring nuclear spins, resulting in the splitting of NMR signals.[6] The magnitude of the coupling constant (J), measured in Hertz (Hz), provides valuable information about the number of bonds separating the coupled nuclei and, in some cases, the dihedral angles between them.[6][7] In aromatic systems like pyrimidine, coupling is typically observed between protons separated by three bonds (³J, ortho-coupling) and four bonds (⁴J, meta-coupling).[7]

Data Presentation: Characteristic NMR Data for Pyrimidine Compounds

The following tables summarize typical chemical shift ranges and coupling constants for the pyrimidine ring. Note that these values can be significantly influenced by the solvent and the nature of substituents on the ring.[3][8]

Table 1: Typical ¹H and ¹³C Chemical Shift (δ) Ranges for the Pyrimidine Ring. [3]

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Notes
C2-H9.2 - 9.3157 - 162Often the most downfield proton signal due to the influence of two adjacent nitrogen atoms.[3]
C4-H / C6-H8.7 - 8.9155 - 160Equivalent in unsubstituted pyrimidine. Substitution at C2 or C5 renders them non-equivalent.[3]
C5-H7.3 - 7.6120 - 130Typically the most upfield of the pyrimidine ring proton signals.[3]
Substituent -CH₃2.3 - 2.820 - 25Attached directly to the pyrimidine ring.
Substituent -OCH₃3.8 - 4.255 - 60Attached directly to the pyrimidine ring.

Table 2: Typical Proton-Proton Coupling Constants (J) in the Pyrimidine Ring.

Coupling TypeNuclei InvolvedTypical Value (Hz)
³J (ortho)H4-H5 / H5-H65.0 - 6.0
⁴J (meta)H2-H4 / H2-H6~0.0
⁴J (meta)H4-H61.5 - 2.5
⁵J (para)H2-H51.5

Data for unsubstituted pyrimidine in CDCl₃. Source:[9]

Experimental Protocols

Protocol 1: Standard 1D NMR (¹H & ¹³C) Analysis

This protocol outlines the standard procedure for acquiring 1D NMR spectra for a purified pyrimidine compound.

1. Sample Preparation: [1][2][10]

  • Weigh Sample: Accurately weigh 5-10 mg of the high-purity pyrimidine compound.[3]

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in which the compound is fully soluble. DMSO-d₆ is often used for polar compounds.[1][11]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial. Sonication may be used to aid dissolution.[2]

  • Filtration: To remove any suspended particulate matter, which can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[3][12]

  • Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]

2. Data Acquisition: [2]

  • Spectrometer: Utilize a suitable NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., zg30).[1]

    • Spectral Width: ~16 ppm.[1]

    • Number of Scans: 16-64, sufficient to obtain a good signal-to-noise ratio.[1]

    • Relaxation Delay: 1-2 seconds.[2]

    • Temperature: 298 K (25 °C).[1]

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled experiment.[2]

    • Spectral Width: ~220 ppm.[13]

    • Number of Scans: A larger number of scans is typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.[2]

3. Data Processing: [2]

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum.

  • Calibration: Calibrate the chemical shifts using the residual solvent peak or the TMS signal as an internal standard (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[2]

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.[2]

Protocol 2: 2D NMR for Complex Structure Elucidation

When 1D spectra are insufficient for a complete structural assignment due to signal overlap or complex splitting patterns, 2D NMR techniques are employed.[3]

1. Sample Preparation:

  • Prepare a slightly more concentrated sample (15-20 mg in 0.6 mL of solvent) to achieve good signal-to-noise in a reasonable time.[3]

2. Key 2D NMR Experiments:

  • COSY (Correlation Spectroscopy): Identifies protons that are spin-coupled to each other, typically through 2-3 bonds. This is crucial for identifying adjacent protons in the pyrimidine ring and its substituents.[3]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (¹J-C,H coupling). This allows for the unambiguous assignment of carbon signals for all protonated carbons.[3]

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range correlations between protons and carbons (typically ²J-C,H and ³J-C,H), which is essential for piecing together the molecular skeleton, especially around quaternary carbons and heteroatoms.[3]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space, providing critical insights into the 3D structure and stereochemistry of the molecule.[3]

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts in the NMR analysis of pyrimidine compounds.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Structure Elucidation prep Prepare Sample (5-10 mg in 0.6 mL deuterated solvent) acq_1d Acquire 1D NMR (¹H, ¹³C) prep->acq_1d interpret_1d Is 1D Spectrum Interpretable? acq_1d->interpret_1d acq_2d Acquire 2D NMR (COSY, HSQC, HMBC) interpret_1d->acq_2d No final_structure Final Structure Assigned interpret_1d->final_structure Yes elucidate Combine All Data for Structure Elucidation acq_2d->elucidate elucidate->final_structure

Caption: Experimental workflow for NMR-based structure elucidation of pyrimidine compounds.[3]

structure_elucidation_logic H_NMR ¹H NMR Data - Chemical Shifts - Integration - Multiplicity COSY ¹H-¹H COSY (H-H Connectivity) H_NMR->COSY HSQC ¹H-¹³C HSQC (Direct C-H Bonds) H_NMR->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) H_NMR->HMBC C_NMR ¹³C NMR Data - Number of Signals - Chemical Shifts C_NMR->HSQC C_NMR->HMBC Structure Proposed Structure COSY->Structure Identifies spin systems HSQC->Structure Assigns protonated carbons HMBC->Structure Assembles molecular skeleton

Caption: Logical relationships in combining 2D NMR data for pyrimidine structure determination.[3][14]

signaling_pathway receptor Receptor Tyrosine Kinase phosphorylation Phosphorylation receptor->phosphorylation substrate Substrate Protein substrate->phosphorylation atp ATP atp->phosphorylation adp ADP pyrimidine_inhibitor Pyrimidine-based Kinase Inhibitor pyrimidine_inhibitor->block phosphorylation->adp downstream Downstream Signaling (e.g., Cell Proliferation) phosphorylation->downstream block->phosphorylation Inhibition

Caption: A simplified signaling pathway showing the inhibitory action of a pyrimidine-based drug.

Application in Drug Discovery and Development

NMR spectroscopy is a cornerstone technique in modern drug discovery.[15][16] For pyrimidine-based compounds, which are prevalent in medicinal chemistry, NMR is used across various stages of the development pipeline:

  • Fragment-Based Screening: NMR is highly sensitive and can detect the weak binding of small molecular fragments to a protein target, which is the starting point for building more potent drug candidates.[17]

  • Structure-Activity Relationship (SAR) Studies: By providing detailed atomic-level structural information, NMR helps chemists understand how modifications to a pyrimidine scaffold affect its binding to a biological target.[17]

  • Validation of Drug-Target Interactions: NMR can confirm the binding site and orientation of a pyrimidine-based inhibitor within a target protein, providing crucial data for lead optimization.[17]

  • Metabolic Studies: NMR can be used to identify and quantify metabolites of pyrimidine-based drugs in biological fluids like urine, aiding in the diagnosis and monitoring of metabolic disorders.[18]

The ability of NMR to provide both structural and dynamic information at atomic resolution makes it a uniquely powerful tool for accelerating the discovery and development of novel pyrimidine-based therapeutics.[15]

References

Application Note: Analysis of 4-Methyl-6-phenylpyrimidin-2-amine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the mass spectrometric analysis of 4-Methyl-6-phenylpyrimidin-2-amine, tailored for researchers, scientists, and professionals in drug development. This document provides detailed application notes and experimental protocols for the accurate identification and quantification of this compound.

Introduction

This compound is a pyrimidine derivative with the chemical formula C₁₁H₁₁N₃ and a molecular weight of 185.23 g/mol .[1][2][3] Pyrimidine scaffolds are prevalent in numerous biologically active molecules, making their characterization crucial in pharmaceutical research and development.[4] Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers a highly sensitive and selective method for the analysis of such compounds.[4][5] This application note outlines a general procedure for the analysis of this compound.

Principle

The analytical method involves the separation of this compound from a sample matrix using liquid chromatography. The separated analyte is then introduced into a mass spectrometer, where it undergoes ionization, typically through electrospray ionization (ESI). The resulting protonated molecule is selected and then fragmented. The specific fragment ions generated provide a structural fingerprint, enabling highly selective detection and quantification.[6]

Methodology

A typical workflow for the analysis of this compound includes sample preparation, LC separation, and MS/MS detection.[5] Due to the presence of basic nitrogen atoms, electrospray ionization in positive ion mode is generally preferred for pyrimidine derivatives as they are readily protonated.[6]

Experimental Protocols

1. Sample Preparation

Proper sample preparation is critical to ensure accurate and reproducible results by enhancing sensitivity and reducing background noise.[7] The choice of method depends on the sample matrix.

  • For Pure Compounds or Simple Matrices ("Dilute-and-Shoot"):

    • Prepare a stock solution of 1 mg/mL of this compound in a suitable solvent such as methanol or acetonitrile.

    • Vortex the solution until the compound is fully dissolved.

    • Dilute the stock solution with the initial mobile phase to a final working concentration (e.g., 1 µg/mL).[4]

    • Filter the final solution through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

  • For Complex Matrices (e.g., Plasma, Tissue Homogenates): Solid-Phase Extraction (SPE) is recommended to remove interfering matrix components.[8][9]

    • Protein Precipitation (for plasma): To 100 µL of plasma, add 300 µL of cold acetonitrile. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant.[6]

    • SPE Column Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Sample Loading: Load the supernatant from the previous step onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

    • Elution: Elute the analyte with 1 mL of methanol.

    • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters

The following are suggested starting parameters that should be optimized for the specific instrument and application. These parameters are based on typical methods for pyrimidine derivatives.[4][10][11]

Liquid Chromatography Conditions

ParameterRecommended Setting
Column C18 reverse-phase (e.g., 2.1 mm x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Linear gradient from 5% to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 1-5 µL

Mass Spectrometry Conditions

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 150 °C
Desolvation Temperature 350 °C
Cone Gas Flow 150 L/hr
Desolvation Gas Flow 800 L/hr
Nebulizer Pressure 6.0 bar

Quantitative Data and Fragmentation

For quantitative analysis using Multiple Reaction Monitoring (MRM), specific precursor-to-product ion transitions are monitored. The molecular ion ([M+H]⁺) for this compound is expected at an m/z of approximately 186.2.

Proposed MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Proposed Use
This compound186.2171.2Quantifier
This compound186.2104.1Qualifier
This compound186.277.1Qualifier

Note: Collision energies should be optimized for each transition to achieve the best sensitivity.

The fragmentation of pyrimidine derivatives can follow distinct patterns.[12] For this compound, the proposed product ions correspond to the loss of a methyl radical ([M+H-CH₃]⁺), and cleavages of the pyrimidine and phenyl rings.

Visualizations

Experimental Workflow

G Experimental Workflow for LC-MS/MS Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Dilution Dilution / Extraction Sample->Dilution Cleanup SPE Cleanup (Optional) Dilution->Cleanup LC LC Separation Cleanup->LC MS MS/MS Detection LC->MS Data Data Acquisition MS->Data Analysis Data Analysis Data->Analysis Result Results Analysis->Result

Caption: A general workflow for the analysis of this compound.

Plausible Fragmentation Pathway

G Proposed Fragmentation of [M+H]⁺ Ion cluster_frags Proposed Fragmentation of [M+H]⁺ Ion parent [M+H]⁺ m/z = 186.2 frag1 [M+H-CH₃]⁺ m/z = 171.2 parent->frag1 - CH₃• frag2 [C₇H₇N₂]⁺ m/z = 104.1 parent->frag2 - C₆H₅ - H frag3 [C₆H₅]⁺ m/z = 77.1 parent->frag3 - C₅H₆N₃

Caption: A plausible fragmentation pathway for this compound.

References

Application of Pyrimidine Derivatives as Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the study and application of pyrimidine derivatives as kinase inhibitors. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational kinase inhibitors.[1][2][3] Its ability to mimic the adenine ring of ATP allows for effective competition at the kinase ATP-binding site.[1][2] This guide will cover key pyrimidine-based inhibitors, relevant signaling pathways, and detailed experimental protocols for their evaluation.

I. Application Notes: The Significance of Pyrimidine Derivatives

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[4][5] Pyrimidine derivatives have emerged as a highly successful class of kinase inhibitors due to their structural versatility and ability to be tailored for specific kinase targets.[6][7] Several pyrimidine-based drugs have received FDA approval, targeting kinases such as EGFR, CDK, and BTK.[6][8][9][10]

The development of these inhibitors often involves the design and synthesis of novel derivatives, followed by rigorous biological evaluation.[8][11][12][13] Researchers focus on enhancing potency against the target kinase while improving selectivity to minimize off-target effects and associated toxicities.[5] This involves screening against panels of kinases and conducting cell-based assays to confirm on-target activity and assess cellular efficacy.[14][15]

Key Kinase Targets for Pyrimidine Derivatives:
  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often mutated or overexpressed in various cancers, including non-small-cell lung cancer.[6][10][16]

  • Cyclin-Dependent Kinases (CDKs): A family of serine/threonine kinases that regulate the cell cycle. Their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[8][10]

  • Phosphoinositide 3-Kinases (PI3Ks): A family of lipid kinases involved in cell growth, proliferation, and survival. The PI3K/Akt signaling pathway is frequently hyperactivated in cancer.[13][17]

  • Bruton's Tyrosine Kinase (BTK): A non-receptor tyrosine kinase crucial for B-cell development and activation, making it a key target in B-cell malignancies.[9]

  • Janus Kinases (JAKs): A family of non-receptor tyrosine kinases that mediate cytokine signaling and are implicated in inflammatory diseases and cancers.[18]

II. Quantitative Data Summary

The following tables summarize the inhibitory activities of selected pyrimidine derivatives against their target kinases and cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of Pyrimidine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
Compound B1EGFRL858R/T790M13[12]
Compound B7EGFRL858R/T790M5.9[12]
Compound 10ePI3K p110αPotent (specific value not provided)[13]
PD180970Bcr-Abl2.5[19]
Compound 30EGFR0.95[6]
Compound 31EGFR0.97[6]
Compound 32EGFR1.5[6]
Compound 46EGFR3.76[6]
Compound 48EGFR3.63[6]

Table 2: Anti-proliferative Activity of Pyrimidine Derivatives in Cancer Cell Lines

Compound IDCell LineIC50 (µM)Reference
Compound 1Human hepatoma39[11]
Compound B1H19750.087[12]
Compound 9HT297.91[6]
Compound 10HT297.48[6]

III. Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways targeted by pyrimidine derivatives and common experimental workflows for their evaluation are provided below.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Pyrimidine_Inhibitor Pyrimidine-based EGFR Inhibitor Pyrimidine_Inhibitor->EGFR Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Akt->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of pyrimidine derivatives.

Kinase_Inhibitor_Screening_Workflow Start Start: Library of Pyrimidine Derivatives Biochemical_Assay In Vitro Kinase Assay (e.g., ADP-Glo) Start->Biochemical_Assay Determine_IC50 Determine IC50 Values Biochemical_Assay->Determine_IC50 Cell_Based_Assay Cell-Based Assays (e.g., MTT, Cell Proliferation) Determine_IC50->Cell_Based_Assay Determine_Cellular_Potency Determine Cellular Potency (e.g., GI50) Cell_Based_Assay->Determine_Cellular_Potency Target_Engagement Target Engagement & Downstream Signaling Analysis (e.g., Western Blot) Determine_Cellular_Potency->Target_Engagement Lead_Optimization Lead Optimization Target_Engagement->Lead_Optimization

Caption: General workflow for screening pyrimidine-based kinase inhibitors.

IV. Experimental Protocols

A. In Vitro Kinase Activity Assay (ADP-Glo™ Assay)

This protocol is adapted from the ADP-Glo™ Kinase Assay methodology, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[20]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • Pyrimidine derivative inhibitor

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase reaction buffer

  • White, opaque 96- or 384-well plates

Procedure:

  • Prepare Kinase Reaction:

    • In a well of a microplate, combine the kinase reaction buffer, the specific substrate, and the desired concentration of the pyrimidine derivative inhibitor (typically a serial dilution).

    • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-25 µL.

    • Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Terminate Kinase Reaction and Deplete ATP:

    • Add an equal volume of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature. This step stops the kinase reaction and depletes the remaining ATP.[20]

  • Detect ADP and Measure Luminescence:

    • Add Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via a luciferase/luciferin reaction.[20]

    • Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a plate-reading luminometer. The light output is proportional to the ADP concentration and, therefore, the kinase activity.

  • Data Analysis:

    • Plot the luminescence signal against the inhibitor concentration.

    • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

B. Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[11]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyrimidine derivative inhibitor

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the pyrimidine derivative inhibitor. Include a vehicle control (e.g., DMSO).

    • Incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. Living cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization:

    • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

C. Western Blotting for Phospho-Protein Analysis

Western blotting is used to detect the phosphorylation status of a target kinase or its downstream substrates, providing evidence of target engagement and pathway inhibition in a cellular context.[18][21][22]

Materials:

  • Cancer cell line

  • Pyrimidine derivative inhibitor

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the pyrimidine derivative inhibitor at various concentrations and for different time points.[15]

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.[23]

    • Quantify the protein concentration of the lysates.[23]

  • SDS-PAGE and Protein Transfer:

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-PAGE.[18]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[18]

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C.[18]

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

    • Wash the membrane again with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.[18]

    • Capture the signal using an imaging system.

  • Stripping and Re-probing (Optional):

    • The membrane can be stripped and re-probed with an antibody against the total protein to normalize for loading differences.[22]

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Determine the ratio of phosphorylated protein to total protein to assess the effect of the inhibitor.

References

Application Notes and Protocols for Anticancer Agent Development from 4,6-Diphenylpyrimidin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Derivatives of 4,6-diphenylpyrimidin-2-amine represent a promising class of small molecules with significant potential in anticancer drug development. These compounds have demonstrated a diverse range of mechanisms to combat cancer cell proliferation and survival. Primarily, their mode of action involves the inhibition of key protein kinases that are often dysregulated in various malignancies. This document provides a detailed overview of their synthesis, biological evaluation, and mechanisms of action, complete with experimental protocols and quantitative data to guide further research and development in this area.

Mechanism of Action: Targeting Key Signaling Pathways

The anticancer effects of 4,6-diphenylpyrimidin-2-amine derivatives are largely attributed to their ability to inhibit a variety of protein kinases involved in cell cycle progression and signal transduction. Notable targets include Aurora Kinase A (AURKA), Cyclin-Dependent Kinases (CDKs), and Phosphoinositide 3-Kinases (PI3Ks).

Several 4,6-diarylpyrimidin-2-amine derivatives have been shown to possess anticancer properties.[1][2] For instance, specific derivatives can inhibit AURKA, leading to a halt in the G2/M phase of the cell cycle and subsequent induction of apoptosis.[1][2] This is a critical mechanism as AURKA is frequently overexpressed in various cancers and plays a crucial role in mitotic progression.[2] Other derivatives have been identified as potent inhibitors of CDKs, such as CDK2, CDK6, and CDK9, which are central regulators of cell cycle transitions.[3][4][5][6][7] By blocking CDK activity, these compounds can effectively arrest the cell cycle and prevent tumor cell proliferation.[3][5] Furthermore, some derivatives have demonstrated inhibitory activity against the PI3K signaling pathway, a critical pathway for cell growth, survival, and metabolism that is often hyperactivated in cancer.[8][9]

The following diagram illustrates the general signaling pathway targeted by these derivatives, leading to cell cycle arrest and apoptosis.

anticancer_pathway cluster_0 4,6-Diphenylpyrimidin-2-amine Derivative cluster_1 Kinase Targets cluster_2 Cellular Processes Derivative Derivative AURKA Aurora Kinase A Derivative->AURKA CDK2 CDK2 Derivative->CDK2 PI3K PI3K Derivative->PI3K CellCycle Cell Cycle Progression (G2/M Phase) AURKA->CellCycle Inhibition CDK2->CellCycle Inhibition Apoptosis Apoptosis PI3K->Apoptosis Inhibition leads to CellCycle->Apoptosis Arrest leads to

Caption: Targeted signaling pathways of 4,6-diphenylpyrimidin-2-amine derivatives.

Data Presentation: In Vitro Efficacy

The following tables summarize the quantitative data for representative 4,6-diphenylpyrimidin-2-amine derivatives against various cancer cell lines and kinase targets. The half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values are presented to facilitate comparison of their potency.

Table 1: Kinase Inhibitory Activity of Selected Derivatives

DerivativeTarget KinaseIC50 / Ki (µM)Reference
15 CDK20.005 (Ki)[4][6][7]
Compound 7 PLK10.02[10]
Compound 4 BRD40.029[10]
Compound 7 BRD40.042[10]
Compound 66 CDK6Not specified[5]
Compound 66 CDK9Not specified[5]
B01 OLIG20.88[11]

Table 2: Antiproliferative Activity of Selected Derivatives in Cancer Cell Lines

DerivativeCell LineCancer TypeGI50 / IC50 (µM)Reference
Derivative 12 HCT116Colon CancerNot specified[1][2]
Series of 25 derivatives HCT116Colon Cancer1.45 - 40.82[2]
15 MV4-11Leukemia0.127 (GI50)[4][6][7]
15 OVCAR5Ovarian Cancer0.150 (GI50)[4]
15 Panel of 13 cell linesVarious0.127 - 0.560 (GI50)[4][6][7]
B01 U87Glioblastoma7.0 (IC50)[11]
B01 U251Glioblastoma6.4 (IC50)[11]

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of 4,6-diphenylpyrimidin-2-amine derivatives are provided below.

Protocol 1: Synthesis of 4,6-Diphenylpyrimidin-2-amine Derivatives

This protocol is based on the common cyclocondensation reaction between a chalcone and guanidine hydrochloride.[12][13]

Materials:

  • Substituted chalcone (1 equivalent)

  • Guanidine hydrochloride (1 equivalent)

  • Sodium hydroxide (or other base)

  • Ethanol (or other suitable solvent like DMF)

  • Hydrochloric acid (for precipitation)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Dissolve the substituted chalcone in ethanol in a round-bottom flask.

  • Add an equimolar amount of guanidine hydrochloride to the solution.

  • Slowly add a solution of sodium hydroxide in ethanol to the reaction mixture.

  • Reflux the mixture for 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[1]

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water or a dilute solution of hydrochloric acid to precipitate the product.[1]

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 4,6-diphenylpyrimidin-2-amine derivative.[1]

  • Characterize the final product using techniques such as NMR and mass spectrometry.[1]

The following diagram outlines the general workflow for the synthesis and purification of these derivatives.

synthesis_workflow Start Start: Reactants Reaction Cyclocondensation Reaction (Chalcone + Guanidine HCl) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction Reflux Precipitation Product Precipitation Monitoring->Precipitation Reaction Complete Filtration Filtration and Washing Precipitation->Filtration Purification Recrystallization Filtration->Purification Characterization Characterization (NMR, MS) Purification->Characterization End End: Purified Derivative Characterization->End

Caption: General workflow for the synthesis of 4,6-diphenylpyrimidin-2-amine derivatives.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay to assess the metabolic activity of cells and, by inference, their viability and proliferation.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • 96-well microtiter plates

  • 4,6-Diphenylpyrimidin-2-amine derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compounds in the complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compounds on cell cycle distribution.

Materials:

  • Cancer cell lines

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Treat cells with the test compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells by trypsinization and wash them with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate the cells in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer. The DNA content, as measured by PI fluorescence, will indicate the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

The following diagram illustrates the workflow for the biological evaluation of the synthesized compounds.

biological_evaluation_workflow Start Start: Purified Derivative Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT Assay) Start->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle Apoptosis Apoptosis Assay (e.g., Annexin V) IC50->Apoptosis KinaseAssay Kinase Inhibition Assay IC50->KinaseAssay InVivo In Vivo Animal Studies (Xenograft Models) CellCycle->InVivo Promising Candidates Apoptosis->InVivo Promising Candidates KinaseAssay->InVivo Promising Candidates End End: Lead Compound Identification InVivo->End

Caption: Workflow for the biological evaluation of anticancer derivatives.

Conclusion

The 4,6-diphenylpyrimidin-2-amine scaffold serves as a valuable template for the design and development of novel anticancer agents. The information and protocols provided herein offer a comprehensive guide for researchers to synthesize, evaluate, and understand the mechanisms of action of these promising compounds. Future work should focus on optimizing the structure-activity relationship to enhance potency and selectivity, as well as conducting in-depth preclinical and clinical studies to translate these findings into effective cancer therapies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methyl-6-phenylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield in the synthesis of 4-Methyl-6-phenylpyrimidin-2-amine. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound can stem from several factors. Here's a systematic approach to troubleshooting:

  • Purity of Reactants: Impurities in your starting materials, 1-phenylbutane-1,3-dione and guanidine salt (e.g., guanidine hydrochloride or nitrate), can significantly hinder the reaction.[1][2] Ensure you are using high-purity reagents. If necessary, purify the 1-phenylbutane-1,3-dione by distillation and use freshly prepared or properly stored guanidine salts.

  • Reaction Conditions:

    • Solvent: The choice of solvent is crucial. While ethanol is commonly used, dimethylformamide (DMF) has been reported to give high yields (up to 89%) for this specific synthesis.[3] The solvent should be anhydrous, as water can lead to hydrolysis of intermediates.[1]

    • Temperature: The reaction may require heating (reflux) to proceed to completion.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.

    • Base/Catalyst: The reaction is typically carried out under basic conditions. If using guanidine hydrochloride, a base such as sodium ethoxide or potassium hydroxide is often added.[5] The choice and amount of base can impact the reaction rate and yield.

  • Incomplete Cyclization: The final step of the reaction is the cyclization to form the pyrimidine ring. Incomplete cyclization can be a major reason for low yields.[1] Ensuring adequate reaction time and temperature can help drive the cyclization to completion.

  • Side Reactions: The self-condensation of 1-phenylbutane-1,3-dione can occur as a competing reaction.[1] Controlling the reaction temperature and the rate of addition of reagents may help minimize this side reaction.

Question 2: I am observing the formation of unexpected byproducts in my reaction mixture. How can I identify and minimize them?

Answer:

The formation of byproducts is a common issue. Here are some likely byproducts and strategies to mitigate their formation:

  • Unreacted Starting Materials: If you observe significant amounts of unreacted 1-phenylbutane-1,3-dione or guanidine, it could be due to suboptimal reaction conditions.[1] Consider increasing the reaction time, temperature, or adjusting the stoichiometry of the reactants.

  • Hydrolysis Products: The presence of water can lead to the hydrolysis of guanidine and reaction intermediates.[1] Ensure you are using anhydrous solvents and have dried your glassware properly.

  • Michael Addition Products: In related syntheses using chalcones, Michael addition of guanidine to the α,β-unsaturated ketone can occur without subsequent cyclization.[6] While less common with β-dicarbonyls, similar side reactions are possible. Optimizing the reaction conditions to favor cyclization is key.

Question 3: I'm having difficulty purifying the final product. What are the recommended procedures?

Answer:

Purification of this compound is typically achieved through recrystallization.

  • Recrystallization: This is the most common and effective method for purifying the crude product.

    • Solvent Selection: Ethanol is a commonly used solvent for recrystallization.[6] You may need to experiment with different solvent systems (e.g., ethanol/water, methanol) to find the optimal conditions for obtaining high-purity crystals.

    • Procedure: Dissolve the crude product in a minimum amount of hot solvent. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation. Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography can be employed. A silica gel column with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) can be used to separate the desired product from impurities.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound from 1-phenylbutane-1,3-dione and guanidine?

A1: The reaction proceeds through a condensation reaction between the 1,3-dicarbonyl compound (1-phenylbutane-1,3-dione) and guanidine. The mechanism involves the initial formation of a Schiff base, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrimidine ring.

Q2: Which guanidine salt is best to use: hydrochloride or nitrate?

A2: Both guanidine hydrochloride and guanidine nitrate have been successfully used in the synthesis of pyrimidines. Guanidine nitrate has been reported to give a high yield (89%) in the synthesis of this compound when reacted with 1-phenylbutane-1,3-dione in DMF.[3] When using guanidine hydrochloride, a base is typically required to neutralize the HCl and liberate the free guanidine for the reaction.

Q3: Can I use a microwave-assisted synthesis for this reaction?

A3: Microwave-assisted organic synthesis has been shown to be effective for the synthesis of various pyrimidine derivatives, often leading to shorter reaction times and improved yields.[7] While a specific protocol for the microwave-assisted synthesis of this compound was not found in the initial search, it is a viable technique to explore for optimizing the reaction.

Data Presentation

The following tables summarize quantitative data from various reported syntheses of 4,6-disubstituted-2-aminopyrimidines to provide a comparison of different reaction conditions and their outcomes.

Table 1: Synthesis of this compound

PrecursorsSolventBase/CatalystReaction ConditionsYield (%)Reference
1-phenylbutane-1,3-dione, Guanidine nitrateDMFNone specifiedReflux89[3]
1-phenylbutane-1,3-dione, Monosubstituted guanidines----[8]

Table 2: Synthesis of Structurally Related 4,6-Disubstituted-2-aminopyrimidines

PrecursorsSolventBase/CatalystReaction ConditionsYield (%)Reference
Chalcone, Guanidine hydrochlorideDMFNone specifiedReflux, 6-7 h, 50-60°C52.6-62.6[4]
β-keto esters, Guanidine hydrochlorideEthanolKOHNot specified-[5]
Chalcones, Guanidine hydrochloride-Basic conditionConventional/MicrowaveGood[7]

Experimental Protocols

Protocol 1: Synthesis of this compound from 1-phenylbutane-1,3-dione and Guanidine Nitrate

This protocol is based on a reported high-yield synthesis.[3]

  • Materials:

    • 1-phenylbutane-1,3-dione (0.2 mmol)

    • Guanidine nitrate (0.2 mmol)

    • Dimethylformamide (DMF) (50 ml)

  • Procedure:

    • In a round-bottom flask, dissolve 1-phenylbutane-1,3-dione (0.2 mmol) and guanidine nitrate (0.2 mmol) in DMF (50 ml).

    • Reflux the reaction mixture with stirring. Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent like DMF or ethanol.

Protocol 2: General Procedure for the Synthesis of 4,6-Disubstituted-2-aminopyrimidines from Chalcones and Guanidine Hydrochloride

This protocol is a general method that can be adapted for the synthesis of related compounds.[4]

  • Materials:

    • Substituted chalcone (0.01 mol)

    • Guanidine hydrochloride (0.01 mol)

    • Dimethylformamide (DMF)

  • Procedure:

    • In a round-bottom flask, dissolve the substituted chalcone (0.01 mol) and guanidine hydrochloride (0.01 mol) in DMF.

    • Reflux the reaction mixture for 6-7 hours at 50-60°C.

    • After completion, cool the reaction mixture and pour it into crushed ice.

    • Allow the mixture to stand overnight to ensure complete precipitation of the product.

    • Filter the solid product, wash it with cold water, and dry.

    • Recrystallize the crude product from methanol.

Visualizations

Synthesis_Pathway 1-phenylbutane-1,3-dione 1-phenylbutane-1,3-dione Intermediate Intermediate 1-phenylbutane-1,3-dione->Intermediate Condensation Guanidine Guanidine Guanidine->Intermediate This compound This compound Intermediate->this compound Cyclization & Dehydration

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield Purity Check Reactant Purity Start->Purity Purity->Start Impure Conditions Optimize Reaction Conditions Purity->Conditions Pure Conditions->Start Suboptimal SideReactions Investigate Side Reactions Conditions->SideReactions Optimized Purification Improve Purification HighYield Improved Yield Purification->HighYield SideReactions->Conditions Present SideReactions->Purification Minimized

Caption: Troubleshooting workflow for low yield improvement.

References

Technical Support Center: Pyrimidine Synthesis from Chalcones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of pyrimidines from chalcones. This resource is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Pyrimidine Product

Q1: I am getting a very low yield or no product at all in my reaction between a chalcone and guanidine/urea. What are the possible reasons?

A1: Low yields in pyrimidine synthesis from chalcones are a common issue and can stem from several factors. Here is a systematic guide to troubleshooting:

  • Sub-optimal Reaction Conditions: Temperature and reaction time are critical. While some reactions proceed at room temperature, many require heating to overcome the activation energy for cyclization.[1][2] Microwave-assisted synthesis has been shown to dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating.[3][4]

  • Improper Base/Catalyst: The choice and concentration of the base are crucial. Strong bases like potassium hydroxide (KOH) or sodium hydroxide (NaOH) are commonly used to facilitate the condensation and cyclization steps. The concentration of the base should be optimized, as insufficient basicity may lead to incomplete reaction, while excessive basicity can promote side reactions.

  • Poor Quality of Reagents: Ensure that the chalcone, guanidine salt (hydrochloride or carbonate), or urea are pure. Impurities can inhibit the reaction. Chalcones can be synthesized via Claisen-Schmidt condensation and should be purified before use.[4] Guanidine salts can be hygroscopic and should be stored in a desiccator.

  • Solvent Effects: The choice of solvent can significantly influence the reaction outcome. Protic solvents like ethanol are commonly used and generally perform well. However, for certain substrates, other solvents like dimethylformamide (DMF) might be more suitable.[5] In some cases, solvent-free conditions have been reported to be effective.[1][6]

Troubleshooting Workflow for Low Yield:

Caption: Workflow for troubleshooting low pyrimidine yield.

Problem 2: Formation of Significant Side Products

Q2: My reaction is producing a complex mixture of products, and the desired pyrimidine is a minor component. What are the likely side reactions and how can I minimize them?

A2: The formation of side products is a common challenge. The primary side reactions include the Michael addition of guanidine without subsequent cyclization, the formation of a stable dihydropyrimidine intermediate without oxidation to the final pyrimidine, and self-condensation of the starting aldehyde (if it has α-hydrogens, which is not the case for aromatic aldehydes typically used for chalcone synthesis).

  • Michael Addition Adduct: Guanidine can act as a nucleophile and add to the β-carbon of the chalcone (a Michael addition) without the final cyclization step, resulting in an open-chain intermediate.[7][8]

    • Mitigation: To favor cyclization, ensure sufficiently high reaction temperatures and an adequate concentration of a strong base. The base promotes the deprotonation of the guanidine and the subsequent intramolecular cyclization. Refluxing in ethanol with KOH is a common strategy.

  • Incomplete Oxidation to Pyrimidine: The reaction mechanism involves the formation of a dihydropyrimidine intermediate, which then undergoes oxidation to the aromatic pyrimidine.[9][10] If the oxidation is incomplete, a mixture of the dihydropyrimidine and the pyrimidine will be obtained.

    • Mitigation: While often the dihydropyrimidine oxidizes to the pyrimidine in situ, especially at higher temperatures and in the presence of air, sometimes an explicit oxidation step is needed. If you isolate the dihydropyrimidine, you can oxidize it in a separate step. A mild and practical procedure for the oxidative dehydrogenation of dihydropyrimidines involves using catalytic amounts of a copper salt (e.g., CuCl), K₂CO₃, and tert-butyl hydroperoxide (TBHP) as the terminal oxidant.[11] Another option is using cerium ammonium nitrate (CAN).[9][10]

Reaction Scheme: Pyrimidine Synthesis and Potential Side Reactions

Pyrimidine_Synthesis_Side_Reactions Chalcone Chalcone Michael_Adduct Michael Addition Adduct (Side Product) Chalcone->Michael_Adduct + Guanidine (Michael Addition) Dihydropyrimidine Dihydropyrimidine (Intermediate) Chalcone->Dihydropyrimidine + Guanidine (Cyclization) Guanidine Guanidine Pyrimidine Desired Pyrimidine Dihydropyrimidine->Pyrimidine Oxidation

Caption: Key steps and side products in pyrimidine synthesis.

Problem 3: Difficulty in Product Purification

Q3: My crude product is difficult to purify. How can I effectively separate the desired pyrimidine from unreacted starting materials and side products?

A3: Purification can be challenging due to the similar polarities of the product, unreacted chalcone, and some side products.

  • Recrystallization: This is often the most effective method for purifying the final pyrimidine product. Ethanol is a commonly used solvent for recrystallization.[3][12] The crude product should be dissolved in a minimum amount of hot solvent and allowed to cool slowly to form crystals.

  • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel is a reliable alternative. A solvent system of hexane and ethyl acetate in varying ratios is often effective for separating the components.[1] The progress of the separation can be monitored by Thin Layer Chromatography (TLC).[3][12]

  • Washing: After the reaction, pouring the reaction mixture into ice-cold water often precipitates the crude product, which can then be filtered.[4] Washing the precipitate with water helps to remove water-soluble impurities like excess guanidine salts and the base.

General Purification Workflow:

Caption: A typical purification workflow for pyrimidines.

Frequently Asked Questions (FAQs)

Q4: What is the general reaction mechanism for the synthesis of 2-aminopyrimidines from chalcones and guanidine?

A4: The reaction proceeds through a series of steps:

  • Michael Addition: The guanidine, acting as a nucleophile, attacks the β-carbon of the α,β-unsaturated carbonyl system of the chalcone.

  • Intramolecular Cyclization: The amino group of the guanidine moiety then attacks the carbonyl carbon of the chalcone, leading to the formation of a six-membered dihydropyrimidine ring.[8]

  • Dehydration and Tautomerization: The resulting intermediate undergoes dehydration to form the dihydropyrimidine.

  • Oxidation: The dihydropyrimidine is then oxidized to the aromatic 2-aminopyrimidine.[9][10]

Q5: Should I use guanidine hydrochloride or guanidine carbonate?

A5: Both guanidine hydrochloride and guanidine carbonate are commonly used.[5][13] Guanidine hydrochloride requires the addition of a base, such as KOH or NaOH, to generate the free guanidine base in situ. Guanidinium carbonate is a salt of a weak acid and can sometimes be used directly or with a milder base. The choice may depend on the specific substrate and desired reaction conditions.

Q6: How does microwave irradiation compare to conventional heating for this synthesis?

A6: Microwave-assisted synthesis often offers significant advantages over conventional heating, including shorter reaction times and improved yields.[3][4][5]

MethodTypical Reaction TimeTypical Yield RangeReference
Conventional Heating4 - 12 hours58% - 65%[3][4]
Microwave Irradiation7 - 10 minutes79% - 88%[3][4]

Q7: What is a typical experimental protocol for the synthesis of a 2-amino-4,6-diarylpyrimidine?

A7: The following is a general protocol based on literature procedures.

Materials:

  • Substituted Chalcone (1 mmol)

  • Guanidine Hydrochloride (3 mmol)

  • 50% Aqueous Potassium Hydroxide (4 mL)

  • Ethanol (10 mL)

Procedure:

  • In a round-bottom flask, combine the chalcone (1.0 mmol) and guanidine hydrochloride (3.0 mmol) in ethanol (10 mL).

  • Add the 50% aqueous KOH solution (4 mL) to the mixture.

  • Reflux the reaction mixture for 90-150 minutes. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the flask to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration and wash it with cold water.

  • Recrystallize the crude product from ethanol to obtain the pure 2-aminopyrimidine derivative.

Q8: What are some common characterization techniques for the synthesized pyrimidines?

A8: The structure of the synthesized pyrimidines can be confirmed using various spectroscopic techniques:

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H stretches of the amino group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of the pyrimidine ring and the substituent groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.[3][4]

References

Technical Support Center: 4-Methyl-6-phenylpyrimidin-2-amine Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4-Methyl-6-phenylpyrimidin-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most prevalent purification techniques for this compound are recrystallization and column chromatography. Recrystallization is often performed using solvents such as dimethylformamide (DMF), methanol, or ethanol[1][2][3]. For non-polar impurities, column chromatography using silica gel with a mobile phase like ethyl acetate in petroleum ether can be effective[4].

Q2: My crude product has an oily consistency after synthesis. How should I proceed with purification?

A2: An oily product suggests the presence of residual solvents or low-melting impurities. We recommend attempting to precipitate the solid product by adding the oil to a non-polar solvent like ice-cold water and stirring vigorously[2][3]. If precipitation is successful, the solid can be collected by filtration and then further purified by recrystallization. If the product remains oily, a liquid-liquid extraction followed by column chromatography would be the advised purification route.

Q3: I am having difficulty finding a suitable single solvent for recrystallization. What should I do?

A3: If a single solvent is not effective, a binary solvent system can be employed. The crude product should be dissolved in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., DMF or hot methanol). Then, a "poor" solvent (in which it is sparingly soluble, e.g., water or a non-polar solvent like hexane) is added dropwise until turbidity appears. The solution is then heated until it becomes clear again and allowed to cool slowly for crystal formation. For compounds soluble only in highly polar solvents like DMF or DMSO, diffusion crystallization can be an effective alternative[5].

Q4: How can I assess the purity of this compound after purification?

A4: The purity of the final product can be effectively assessed using Thin-Layer Chromatography (TLC), which can help visualize the presence of impurities[3]. Further characterization to confirm purity and structure can be achieved through techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry, and Nuclear Magnetic Resonance (NMR) spectroscopy. The melting point of the purified compound can also be compared to literature values as an indicator of purity.

Troubleshooting Guides

Guide 1: Issues with Recrystallization
Problem Possible Cause(s) Suggested Solution(s)
No crystals form upon cooling. - The solution is not supersaturated (too much solvent was used).- The compound is highly soluble in the chosen solvent even at low temperatures.- The rate of cooling is too rapid.- Boil off some of the solvent to increase the concentration of the compound.- Add a "poor" solvent (anti-solvent) to induce precipitation.- Allow the solution to cool more slowly to room temperature, then place it in an ice bath or refrigerator.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound.
The product precipitates as an oil ("oiling out"). - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated to a very high degree.- The presence of impurities that depress the melting point.- Re-heat the solution to dissolve the oil, then add more solvent before allowing it to cool slowly.- Use a lower-boiling point solvent for recrystallization.- Perform a preliminary purification step, such as a wash or charcoal treatment, to remove impurities.
Low recovery of the purified product. - The compound has significant solubility in the cold recrystallization solvent.- Too much solvent was used initially.- Premature crystallization occurred during hot filtration.- Minimize the amount of solvent used to dissolve the crude product.- Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize precipitation.- Use a minimal amount of cold solvent to wash the filtered crystals.- Preheat the filtration apparatus (funnel and filter flask) to prevent premature crystallization.
The purified product is still colored. - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that charcoal can also adsorb some of the desired product, potentially reducing the yield.
Guide 2: Challenges in Column Chromatography
Problem Possible Cause(s) Suggested Solution(s)
Poor separation of the compound from impurities (overlapping spots on TLC). - The chosen eluent system does not provide adequate resolution.- Adjust the polarity of the eluent. For silica gel, increasing the proportion of the more polar solvent (e.g., ethyl acetate) will increase the elution speed of polar compounds. Test different solvent systems using TLC to find the optimal separation.- Consider using a different stationary phase if separation on silica gel is not effective.
The compound is not eluting from the column. - The eluent is not polar enough to move the compound down the column.- Gradually increase the polarity of the mobile phase. For instance, start with a low percentage of ethyl acetate in petroleum ether and incrementally increase the concentration of ethyl acetate[4].
The compound is eluting too quickly with the solvent front. - The eluent is too polar.- Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., petroleum ether).
Streaking or tailing of the compound band on the column. - The column is overloaded with the sample.- The compound is sparingly soluble in the eluent, causing it to precipitate on the column.- The silica gel is too acidic or basic for the compound.- Use a larger column or reduce the amount of crude material being purified.- Choose an eluent system in which the compound is more soluble.- Use a neutralized silica gel or add a small amount of a modifier (e.g., triethylamine for basic compounds) to the eluent.

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (Methanol)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot methanol and heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Protocol 2: Purification by Column Chromatography
  • Eluent Selection: Determine the optimal eluent system by performing TLC analysis with various ratios of a non-polar and a polar solvent (e.g., petroleum ether and ethyl acetate). Aim for an Rf value of 0.2-0.4 for the desired compound.

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent and carefully pack it into a chromatography column. Allow the silica to settle, ensuring a level surface, and drain the excess solvent until it is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable volatile solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.

  • Elution: Add the eluent to the column and begin collecting fractions. The progress of the separation can be monitored by TLC analysis of the collected fractions.

  • Fraction Pooling and Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis CrudeProduct Crude this compound Recrystallization Recrystallization CrudeProduct->Recrystallization High Polarity Impurities ColumnChromatography Column Chromatography CrudeProduct->ColumnChromatography Low to Medium Polarity Impurities PureProduct Pure Product Recrystallization->PureProduct ColumnChromatography->PureProduct TLC TLC HPLC HPLC NMR NMR MS Mass Spectrometry PureProduct->TLC PureProduct->HPLC PureProduct->NMR PureProduct->MS

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Recrystallization cluster_solutions_oil Solutions for Oiling Out cluster_solutions_nocrystals Solutions for No Crystals Start Crude Product in Hot Solvent Cooling Cooling Start->Cooling OilingOut Product Oils Out Cooling->OilingOut Issue NoCrystals No Crystals Form Cooling->NoCrystals Issue CrystalsForm Crystals Form Cooling->CrystalsForm Success ReheatAddSolvent Reheat & Add More Solvent OilingOut->ReheatAddSolvent ChangeSolvent Use Lower Boiling Point Solvent OilingOut->ChangeSolvent Concentrate Concentrate Solution NoCrystals->Concentrate Scratch Scratch Flask NoCrystals->Scratch Seed Add Seed Crystal NoCrystals->Seed ReheatAddSolvent->Cooling ChangeSolvent->Cooling Concentrate->Cooling Scratch->Cooling Seed->Cooling

Caption: Troubleshooting logic for common issues encountered during recrystallization.

References

Technical Support Center: Crystallizing Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the crystallization of pyrimidine compounds. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the crystallization process.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your crystallization experiments, offering potential causes and solutions.

Issue 1: No Crystals Form After Cooling

  • Possible Cause: The solution is not supersaturated because the concentration of your pyrimidine compound is too low.

  • Solution: Reheat the solution and allow some of the solvent to evaporate to increase the concentration. Afterward, let it cool slowly. If this fails, the solvent can be completely removed by rotary evaporation to retrieve the crude solid for another attempt.[1]

  • Possible Cause: The chosen solvent is inappropriate; the compound may be too soluble, even at low temperatures.

  • Solution: Select a solvent in which your compound has high solubility at elevated temperatures but low solubility at cooler temperatures. You may need to experiment with different solvents or solvent mixtures.[1]

  • Possible Cause: Nucleation, the initial step of crystal formation, is inhibited.

  • Solutions:

    • Scratching: Gently scratch the inside surface of the flask at the solution's surface with a glass stirring rod to create nucleation sites.[1]

    • Seeding: Introduce a "seed crystal" of the pure compound into the solution to initiate crystal growth.[1]

    • Evaporation: Dip a glass stirring rod into the solution, let the solvent evaporate, and then re-introduce the rod with the thin crystalline residue back into the solution.[1]

Issue 2: "Oiling Out" - Formation of an Oil Instead of Crystals

  • Possible Cause: The compound is excessively soluble in the chosen solvent.

  • Solution: Try a less "good" solvent where the compound has lower solubility.[1] Using a solvent with a similar functional group to the compound often results in high solubility, so consider alternatives.[1]

  • Possible Cause: The solution is cooling too rapidly, preventing the molecules from organizing into a crystal lattice.

  • Solution: Allow the solution to cool more slowly. You can insulate the flask by placing an inverted beaker over it.[1]

  • Possible Cause: The presence of impurities is interfering with crystal lattice formation.

  • Solution: Ensure your starting material is as pure as possible before attempting crystallization. Purification techniques like column chromatography may be necessary.[1]

Issue 3: Crystals Form Too Rapidly

  • Possible Cause: The solution is too concentrated, leading to rapid precipitation instead of slow crystal growth.

  • Solution: Reheat the solution and add a small amount of additional solvent to slightly decrease the concentration. This will keep the compound in solution longer during cooling, promoting slower crystal formation.[1][2]

  • Possible Cause: The chosen solvent has a very steep solubility curve with respect to temperature for your specific pyrimidine compound.

  • Solution: Experiment with different solvents or solvent mixtures to find a system that allows for more controlled and gradual crystal growth.[1]

Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for crystallizing my pyrimidine compound?

A1: The ideal solvent is one in which your compound is highly soluble at high temperatures but has low solubility at room temperature or below.[1] You can test various solvents experimentally by observing if the compound dissolves when heated and recrystallizes upon cooling. Common solvents for pyrimidine derivatives include ethanol, methanol, ethyl acetate, and mixtures such as hexane/acetone or hexane/THF.[1]

Q2: What is the effect of temperature on pyrimidine crystallization?

A2: Temperature plays a crucial role by influencing the solubility of pyrimidine compounds; typically, solubility increases with temperature. This principle forms the basis of cooling crystallization, where a hot, saturated solution is cooled to induce crystal formation as the solubility decreases.

Q3: How can I crystallize a pyrimidine compound that is only soluble in high-boiling point solvents like DMF or DMSO?

A3: For compounds soluble only in solvents like DMF or DMSO, anti-solvent vapor diffusion is a highly effective technique.[1][3] In this method, the compound is dissolved in a small amount of the high-boiling point solvent (e.g., DMF) in a small, open vial. This vial is then placed inside a larger, sealed container with a more volatile anti-solvent (a solvent in which the compound is insoluble, e.g., DCM, diethyl ether, or pentane). The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and promoting gradual crystallization.[1]

Data Presentation: Solvent Selection Guide

The selection of an appropriate solvent system is critical for successful crystallization. The following table summarizes common solvents and their properties for the crystallization of pyrimidine derivatives.

Solvent SystemType"Good" Solvents (High Solubility)"Poor" Solvents (Low Solubility)Notes
Single Solvent Cooling CrystallizationEthanol, Methanol, Water, Ethyl Acetate-The compound should be highly soluble when hot and sparingly soluble when cold.[4]
Two-Solvent Anti-Solvent AdditionDichloromethane (DCM), Tetrahydrofuran (THF), AcetoneHexane, Pentane, Diethyl EtherThe two solvents must be miscible. The "poor" solvent is added dropwise to the hot solution of the compound in the "good" solvent until turbidity appears.[4]
Vapor Diffusion Anti-Solvent DiffusionDimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Dichloromethane (DCM), Diethyl Ether, Pentane, Cyclohexane, Dioxane, Ethyl AcetateIdeal for compounds soluble only in high-boiling point solvents. The anti-solvent should be more volatile than the "good" solvent.[1][3]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

  • Solvent Selection: Choose a solvent in which the pyrimidine compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[4]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude pyrimidine compound in a minimal amount of the selected hot solvent to create a saturated solution.[4]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.[4]

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Subsequently, cool it further in an ice bath to maximize crystal formation.[4]

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[4]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.[4]

Protocol 2: Two-Solvent Recrystallization

  • Solvent System Selection: Select a miscible solvent pair: a "good" solvent in which the pyrimidine is soluble and a "poor" solvent in which it is insoluble.[4]

  • Dissolution: Dissolve the crude compound in a minimum amount of the hot "good" solvent.[4]

  • Addition of "Poor" Solvent: While the solution is hot, add the "poor" solvent dropwise until the solution becomes slightly turbid (cloudy).[4]

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.

  • Isolation and Drying: Collect, wash, and dry the crystals as described in the single-solvent protocol.

Protocol 3: Anti-Solvent Vapor Diffusion

  • Preparation: Dissolve the pyrimidine compound in a small amount of a high-boiling point "good" solvent (e.g., DMF, DMSO) in a small vial.

  • Setup: Place this open vial inside a larger, sealed chamber (e.g., a beaker covered with a watch glass or a sealed jar) containing a reservoir of a volatile "poor" or anti-solvent (e.g., DCM, diethyl ether).[1]

  • Diffusion and Crystallization: Allow the setup to stand undisturbed. The anti-solvent vapor will slowly diffuse into the solution in the vial, reducing the solubility of the pyrimidine compound and leading to the gradual formation of crystals.

  • Monitoring: Monitor the setup over time until crystals of a suitable size have formed.[1]

  • Isolation: Carefully remove the vial and isolate the crystals.

Visualizations

Troubleshooting_Crystallization start Start Crystallization Experiment observe Observe Outcome After Cooling start->observe no_xtals No Crystals Formed observe->no_xtals Issue? oiling_out "Oiling Out" Occurs observe->oiling_out Issue? rapid_xtals Crystals Form Too Rapidly observe->rapid_xtals Issue? success Successful Crystallization observe->success No Issue sol_A Concentrate Solution (Evaporate Solvent) no_xtals->sol_A Not Supersaturated? sol_B Change Solvent System no_xtals->sol_B Wrong Solvent? sol_C Induce Nucleation (Scratch/Seed) no_xtals->sol_C Nucleation Inhibited? oiling_out->sol_B Too Soluble? sol_D Cool Slower / Insulate oiling_out->sol_D Cooling Too Fast? sol_E Purify Starting Material oiling_out->sol_E Impurities Present? rapid_xtals->sol_B Poor Solvent Choice? sol_F Dilute Solution (Add More Solvent) rapid_xtals->sol_F Too Concentrated? sol_A->observe sol_B->observe sol_C->observe sol_D->observe sol_E->start Re-attempt sol_F->observe

Caption: A troubleshooting workflow for pyrimidine crystallization.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_crystallization Cooling & Crystallization cluster_isolation Isolation & Purification start Impure Pyrimidine Compound add_solvent Add Minimal Hot Solvent start->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved slow_cool Slow Cooling to Room Temperature dissolved->slow_cool ice_bath Cool in Ice Bath slow_cool->ice_bath filtration Vacuum Filtration ice_bath->filtration wash Wash with Cold Solvent filtration->wash dry Dry Crystals wash->dry end Pure Pyrimidine Crystals dry->end

Caption: The experimental workflow for single-solvent recrystallization.

Vapor_Diffusion_Workflow setup Dissolve Pyrimidine in 'Good' Solvent (e.g., DMF) in a small vial Place vial inside a larger, sealed chamber containing a reservoir of 'Anti-Solvent' (e.g., DCM) process Anti-Solvent vapor slowly diffuses into the solution Solubility of the pyrimidine compound decreases, reaching supersaturation Crystals form gradually setup->process outcome Pure Crystals process->outcome

Caption: The workflow for anti-solvent vapor diffusion crystallization.

References

Stability issues of 4-Methyl-6-phenylpyrimidin-2-amine in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the stability of 4-Methyl-6-phenylpyrimidin-2-amine in various experimental conditions. The following information is compiled from available data on pyrimidine derivatives and is intended to help troubleshoot common stability-related issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

The stability of this compound in solution can be influenced by several factors, including the choice of solvent, the pH of the solution, exposure to light, and temperature. As a 2-aminopyrimidine derivative, the compound may be susceptible to hydrolysis, oxidation, and photodegradation.

Q2: In which common laboratory solvents is this compound likely to be unstable?

While specific data for this compound is limited, pyrimidine derivatives, in general, can exhibit instability in certain solvents. Protic solvents, especially under acidic or basic conditions, may promote hydrolysis. Some compounds in this class have also been noted to undergo degradation in dimethyl sulfoxide (DMSO), a common solvent for stock solutions.

Q3: What are the recommended storage conditions for stock solutions of this compound?

To maximize the shelf-life of your stock solutions, it is recommended to:

  • Store solutions at low temperatures, preferably at -20°C or -80°C for long-term storage.

  • Protect solutions from light by using amber vials or by wrapping containers in foil.

  • Use anhydrous, high-purity solvents to minimize water content, which can contribute to hydrolysis.

  • For sensitive applications, consider preparing fresh solutions before use.

Q4: Can I anticipate the potential degradation products of this compound?

Based on the structure of 2-aminopyrimidine derivatives, potential degradation pathways include:

  • Hydrolysis: The amino group and the pyrimidine ring can be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to the formation of corresponding hydroxypyrimidine derivatives.

  • Oxidation: The aminopyrimidine ring can be prone to oxidation, which may result in the formation of N-oxides or other oxidative degradation products.[1]

  • Photodegradation: Exposure to UV or visible light might induce degradation, possibly through radical-mediated mechanisms.[1]

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible results in biological assays.

  • Possible Cause: Degradation of this compound in the stock solution or assay medium.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: Prepare a fresh stock solution of the compound and compare its performance against the older stock.

    • Solvent and pH Evaluation: Assess the pH of your assay medium. If it is significantly acidic or basic, consider performing a buffer stability study.

    • Light Exposure: Ensure that all handling and incubation steps are performed with minimal exposure to light.

    • Temperature Control: Avoid repeated freeze-thaw cycles of the stock solution. Aliquot the stock solution into smaller, single-use vials.

Issue 2: Appearance of unknown peaks in HPLC or LC-MS analysis over time.

  • Possible Cause: The compound is degrading, leading to the formation of new chemical entities.

  • Troubleshooting Steps:

    • Forced Degradation Study: Conduct a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products. This can help in identifying if the unknown peaks correspond to degradants.

    • Optimize Storage: If degradation is confirmed, re-evaluate your storage conditions. Consider storing the compound as a solid in a desiccator at low temperature and preparing solutions fresh.

    • Inert Atmosphere: For highly sensitive experiments, consider handling the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Data on Predicted Stability

SolventPredicted StabilityPotential Degradation PathwayRecommendations
DMSO ModerateOxidation, especially in the presence of waterUse anhydrous DMSO; store at low temperature; prepare fresh.
Ethanol Good to ModeratePhotodegradation, potential for acid/base catalyzed hydrolysisProtect from light; use neutral ethanol.
Methanol Good to ModeratePhotodegradation, potential for acid/base catalyzed hydrolysisProtect from light; use neutral methanol.
Acetonitrile GoodGenerally more stable than in protic solventsA good alternative to protic solvents; protect from light.
Aqueous Buffers pH-DependentHydrolysis (at acidic and basic pH)Determine the optimal pH for stability; use freshly prepared buffers.

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound in a Specific Solvent

This protocol outlines a general method to evaluate the stability of the compound in a chosen solvent over time using High-Performance Liquid Chromatography (HPLC).

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Dissolve it in the test solvent to a final concentration of 1 mg/mL.

    • Ensure complete dissolution, using sonication if necessary.

  • Initial Analysis (Time = 0):

    • Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis (e.g., 10-50 µg/mL) with the mobile phase.

    • Inject the diluted sample onto a suitable HPLC column (e.g., C18).

    • Develop an isocratic or gradient elution method to obtain a sharp, well-resolved peak for the parent compound.

    • Record the peak area of the parent compound. This will serve as the 100% reference.

  • Incubation:

    • Store the remaining stock solution under the desired test conditions (e.g., room temperature, 4°C, 40°C, protected from light or exposed to light).

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days), withdraw an aliquot of the stock solution.

    • Dilute the aliquot in the same manner as the initial sample.

    • Analyze by HPLC using the same method.

    • Record the peak area of the parent compound.

  • Data Analysis:

    • Calculate the percentage of the remaining parent compound at each time point relative to the initial (Time = 0) peak area.

    • Plot the percentage of the remaining compound against time to determine the stability profile.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_incubation Incubation cluster_data Data Processing prep_stock Prepare Stock Solution (1 mg/mL) initial_hplc T=0 HPLC Analysis (Establish 100% Reference) prep_stock->initial_hplc incubate Store under Test Conditions (e.g., Temp, Light) prep_stock->incubate calculate Calculate % Remaining initial_hplc->calculate timepoint_hplc Time-Point HPLC Analysis timepoint_hplc->calculate incubate->timepoint_hplc At specified intervals plot Plot Stability Profile calculate->plot

Caption: Experimental workflow for assessing compound stability.

logical_relationship cluster_factors Influencing Factors cluster_degradation Degradation Pathways cluster_outcome Experimental Outcome Solvent Solvent Choice Hydrolysis Hydrolysis Solvent->Hydrolysis Oxidation Oxidation Solvent->Oxidation pH pH pH->Hydrolysis Light Light Exposure Photodegradation Photodegradation Light->Photodegradation Temperature Temperature Temperature->Hydrolysis Temperature->Oxidation Stability Compound Stability Hydrolysis->Stability Oxidation->Stability Photodegradation->Stability

Caption: Factors influencing compound stability and degradation.

References

How to avoid impurities in the synthesis of pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of pyrimidine derivatives.

General FAQs

Q1: How critical is the purity of starting materials for a successful pyrimidine synthesis?

A1: The purity of starting materials is crucial and directly impacts the efficiency, yield, and purity of the final product.[1] Impurities in reactants such as aldehydes, β-ketoesters, urea, or amidines can lead to unwanted side reactions, inhibit catalyst activity, and complicate the purification process, ultimately lowering the yield of the desired pyrimidine derivative.[1][2][3] Using high-purity intermediates (≥99%) ensures that the reaction proceeds as intended, leading to a cleaner product profile and reducing the need for extensive downstream purification.[1][4]

Q2: My reaction is sluggish and gives a low yield, with a lot of unreacted starting material. What are the general causes and solutions?

A2: Low conversion can be attributed to several factors, including inefficient catalysis, suboptimal reaction conditions, or issues with reactant purity.[2][3]

Troubleshooting Steps:

  • Catalyst Activity: Ensure your catalyst is active and used in the appropriate concentration. Reusable catalysts may need regeneration. For acid catalysts, ensure the concentration is optimal, as strong acids can sometimes lead to side reactions.[2][3]

  • Reaction Time and Temperature: The reaction may require a longer duration or a moderate temperature adjustment to proceed to completion. It is highly advisable to monitor the reaction's progress using Thin Layer Chromatography (TLC).[2][3]

  • Solvent Choice: The solvent can significantly impact reactant solubility and the reaction rate. While ethanol is common for many pyrimidine syntheses, exploring other solvents or even solvent-free conditions has been shown to improve yields for specific substrates.[2][3]

  • Steric Hindrance: Bulky substituents on the starting materials may slow down the reaction. In such cases, longer reaction times or more active catalysts might be necessary.[3]

Troubleshooting Guide 1: The Biginelli Reaction

The Biginelli reaction is a one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). While versatile, it can be prone to specific side reactions.[2]

Q1: My Biginelli reaction produced a significant amount of a yellow, highly fluorescent byproduct instead of the expected DHPM. What is it and how can I avoid it?

A1: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[2] This side product forms when two equivalents of the β-ketoester react with the aldehyde and ammonia, which can be generated from the decomposition of urea at elevated temperatures. This pathway competes with the desired Biginelli reaction.[2]

Strategies to Minimize Hantzsch DHP Byproduct:

  • Reaction Temperature: The Hantzsch pathway is favored at higher temperatures. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[2]

  • Catalyst Choice: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. It is recommended to screen different Lewis or Brønsted acid catalysts.[2][3]

  • Order of Addition: Adding the urea last to the reaction mixture may, in some cases, help to minimize its decomposition into ammonia.[2]

// Reactants Aldehyde [label="Aldehyde", fillcolor="#F1F3F4"]; Ketoester [label="β-Ketoester", fillcolor="#F1F3F4"]; Urea [label="Urea", fillcolor="#F1F3F4"];

// Intermediates and Conditions Biginelli_Pathway [label="Biginelli Pathway\n(Desired)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#34A853"]; Hantzsch_Pathway [label="Hantzsch Pathway\n(Side Reaction)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#EA4335"]; High_Temp [label="High Temp\n(Urea Decomposition)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Ammonia [label="Ammonia", fillcolor="#F1F3F4"];

// Products DHPM [label="Desired DHPM\nProduct", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; DHP [label="Fluorescent DHP\nByproduct", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Relationships Aldehyde -> Biginelli_Pathway; Ketoester -> Biginelli_Pathway; Urea -> Biginelli_Pathway; Biginelli_Pathway -> DHPM [label="1 eq. Ketoester", color="#34A853"];

Urea -> High_Temp [style=dashed]; High_Temp -> Ammonia; Aldehyde -> Hantzsch_Pathway; Ketoester -> Hantzsch_Pathway [label="2 eq."]; Ammonia -> Hantzsch_Pathway; Hantzsch_Pathway -> DHP [color="#EA4335"]; } caption { font-family: "Arial"; font-size: 12px; text-align: center; margin-top: 5px; }

Fig 1. Competing pathways in the Biginelli reaction.

Q2: My crude DHPM product is difficult to purify due to the presence of an N-acylurea byproduct. How can I prevent its formation?

A2: N-acylureas can form from the reaction of the β-ketoester with urea in a competing pathway, complicating purification.[2] To minimize this, optimizing the catalyst and reaction conditions is key. For purification, recrystallization is often the most effective method for removing N-acylurea impurities from the desired DHPM product. Careful selection of the recrystallization solvent is crucial.[2]

Table 1: Effect of Catalyst and Conditions on a Representative Biginelli Reaction
Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Notes
HCl (cat.)EthanolReflux18~70-85Classical method, can lead to side reactions.[3]
FeCl₃ (1 mol%)Solvent-free1001~90-95Lewis acids can be more effective and milder.[3]
ZnCl₂ (5 mol%)AcetonitrileReflux5~85-92Another effective Lewis acid catalyst.[3]
No CatalystEthanolReflux24<20Demonstrates the crucial role of the catalyst.[3]

Data compiled from various literature sources for representative reactions and may vary based on specific substrates.[3]

Troubleshooting Guide 2: Pyrimidine Chlorination

The conversion of hydroxypyrimidines (e.g., uracil) to chloropyrimidines using reagents like phosphorus oxychloride (POCl₃) is a common transformation that can present challenges such as over-chlorination and hydrolysis.

Q1: My chlorination reaction is producing over-chlorinated byproducts. How can I increase selectivity for the desired product?

A1: The formation of over-chlorinated products occurs when the reaction is allowed to proceed for too long or at too high a temperature.[5]

Troubleshooting Steps:

  • Lower Reaction Temperature: Carefully monitor the reaction progress by TLC or LCMS to find the optimal temperature that favors the formation of the desired product without driving the reaction toward over-chlorination.[5]

  • Optimize Reaction Time: Stop the reaction as soon as the starting material is consumed to prevent further chlorination of the desired product.[5]

  • Control Stoichiometry: Reduce the stoichiometry of POCl₃ to one equivalent per hydroxyl group to be chlorinated.[5]

Q2: The final product is contaminated with the hydrolyzed starting material (hydroxypyrimidine). What causes this and how can it be prevented?

A2: This issue typically arises from two sources: moisture contamination during the reaction or hydrolysis during the workup phase.[5]

Preventative Measures:

  • Ensure Anhydrous Conditions: All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents and reagents to prevent premature hydrolysis.[5]

  • Careful Quenching: During workup, quench the reaction mixture by pouring it slowly onto crushed ice or into an ice-cold basic solution (e.g., NaHCO₃) with vigorous stirring. This neutralizes the acidic environment and dissipates heat, minimizing hydrolysis of the product.[5]

// Nodes Start [label="Start:\nLow Yield or High Impurity", shape=Mdiamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Identify [label="Identify Main Impurity\n(LCMS/NMR)", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; OverChlorination [label="Over-chlorination\nObserved?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Hydrolysis [label="Hydrolysis Product\nObserved?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Unreacted [label="Unreacted Starting\nMaterial?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; End [label="Reaction Optimized", shape=Mdiamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Actions Action_TempTime [label="Lower Reaction Temp\nDecrease Reaction Time", style=filled, fillcolor="#FFFFFF"]; Action_Anhydrous [label="Ensure Anhydrous\nConditions", style=filled, fillcolor="#FFFFFF"]; Action_Quench [label="Perform Careful Quench\n(Ice + Base)", style=filled, fillcolor="#FFFFFF"]; Action_IncreaseConditions [label="Increase Temp/Time\n(Sealed Reactor)", style=filled, fillcolor="#FFFFFF"];

// Connections Start -> Identify; Identify -> OverChlorination; OverChlorination -> Action_TempTime [label="Yes"]; Action_TempTime -> End; OverChlorination -> Hydrolysis [label="No"]; Hydrolysis -> Action_Anhydrous [label="Yes"]; Action_Anhydrous -> Action_Quench; Action_Quench -> End; Hydrolysis -> Unreacted [label="No"]; Unreacted -> Action_IncreaseConditions [label="Yes"]; Action_IncreaseConditions -> End; Unreacted -> End [label="No"]; } caption { font-family: "Arial"; font-size: 12px; text-align: center; margin-top: 5px; }

Fig 2. Logical workflow for troubleshooting pyrimidine chlorination.

Purification Strategies

Q1: What are the best chromatographic techniques for purifying highly polar pyrimidine derivatives?

A1: The high polarity of many pyrimidine derivatives can lead to poor retention in standard reverse-phase chromatography.[6]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method for highly polar compounds. It uses a polar stationary phase with a mobile phase high in organic solvent, which promotes the retention of polar analytes.[6]

  • Reverse-Phase Chromatography (RPC) with modifications: RPC can be optimized by using polar-endcapped columns or by adding specific ion-pairing agents to the mobile phase to enhance retention.[6]

  • Ion-Exchange Chromatography (IEC): This technique is effective for pyrimidine derivatives that are ionizable, separating them based on their net charge.[6]

Q2: My compound fails to crystallize properly during recrystallization, either oiling out or precipitating as an amorphous solid. How can I fix this?

A2: Rapid precipitation is often due to high supersaturation or a large temperature gradient. To promote proper crystal growth, slow and controlled cooling is essential.[7]

Table 2: Troubleshooting Common Recrystallization Problems
ProblemPotential Cause(s)Suggested Solution(s)
Oiling Out / Amorphous Solid Solution is too supersaturated; cooling is too rapid.Slow down the cooling process (allow the flask to cool to room temperature before using an ice bath). Try a more viscous solvent or one in which the compound is slightly more soluble. Seeding with a pure crystal can help.[6][7]
Compound Fails to Crystallize Too much solvent was used; compound is too soluble.Evaporate some of the solvent to increase concentration. Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the crystallization solvent).[6]
Low Recovery of Product The compound has significant solubility even in the cold solvent.Ensure the solution is cooled sufficiently in an ice bath before filtration. Minimize the amount of cold solvent used to wash the crystals.
Colored Impurities in Crystals Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution and perform a hot filtration before allowing it to cool.[6]

Experimental Protocols

Protocol 1: General Procedure for the Biginelli Reaction[3]

Objective: To synthesize a 3,4-dihydropyrimidin-2(1H)-one (DHPM) via a one-pot, three-component reaction.

Materials:

  • Aldehyde (10 mmol)

  • β-ketoester (10 mmol)

  • Urea or thiourea (15 mmol)

  • Catalyst (e.g., 1-5 mol% of a Lewis acid like FeCl₃)

  • Solvent (e.g., Ethanol or Acetonitrile, 20 mL)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the aldehyde, β-ketoester, and urea/thiourea.[3]

  • Add the chosen solvent and the catalyst.[3]

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid product and wash it with a small amount of cold solvent.[3]

  • If no solid forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.[2]

Protocol 2: Solvent-Free Chlorination of 2,4-Dihydroxypyrimidine (Uracil)[5]

Objective: To synthesize 2,4-dichloropyrimidine from uracil with minimal byproduct formation.

Materials:

  • 2,4-dihydroxypyrimidine (Uracil, 0.3 moles)

  • Pyridine (0.3 moles)

  • Phosphorus oxychloride (POCl₃, 0.6 moles)

  • 150 mL Teflon-lined stainless steel reactor

Procedure:

  • Reactor Charging: In a well-ventilated fume hood, carefully add the 2,4-dihydroxypyrimidine to the reactor.[5]

  • Reagent Addition: Add pyridine, followed by the slow addition of phosphorus oxychloride.[5]

  • Sealing: Securely close the reactor according to the manufacturer’s instructions.

  • Heating: Place the reactor in a suitable heating mantle and heat to 160 °C for 2 hours.[5]

  • Cooling: After the reaction is complete, turn off the heat and allow the reactor to cool completely to room temperature. Caution: Do not open the reactor while it is hot or pressurized.[5]

  • Quenching: Once cooled, carefully open the reactor in a fume hood. Slowly and carefully pour the reaction mixture onto a large beaker of crushed ice (~500 g) with vigorous stirring.[5]

  • Extraction & Purification: Extract the product with a suitable organic solvent, dry the organic layer, and purify by distillation or chromatography.

References

Technical Support Center: Scale-up Synthesis of 4-Methyl-6-phenylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-Methyl-6-phenylpyrimidin-2-amine for research purposes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate a smooth and efficient scale-up process.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the scale-up synthesis of this compound, presented in a question-and-answer format.

Question: The reaction yield has significantly dropped after moving from a lab-scale (grams) to a pilot-scale (kilograms) synthesis. What are the potential causes and how can I troubleshoot this?

Answer: A drop in yield upon scale-up is a common challenge. Several factors could be responsible:

  • Inefficient Heat Transfer: The condensation reaction to form the pyrimidine ring is often exothermic. On a larger scale, the surface-area-to-volume ratio of the reactor decreases, leading to less efficient heat dissipation. This can cause localized overheating, leading to side reactions and degradation of reactants or the product.

    • Solution:

      • Ensure the reactor's cooling system is adequate for the scale of the reaction.

      • Employ a semi-batch or continuous feeding approach for one of the reactants to control the rate of heat generation.

      • Consider using a higher-boiling point solvent to operate at a controlled reflux temperature, which can help dissipate heat more effectively.

  • Poor Mixing: Inadequate agitation in a large reactor can lead to non-homogenous reaction conditions, with localized "hot spots" or areas of high reactant concentration, promoting side reactions.

    • Solution:

      • Optimize the stirrer speed and design to ensure thorough mixing of the reaction mixture.

      • For heterogeneous reactions (e.g., with a solid base), ensure the stirring is sufficient to maintain a uniform suspension.

  • Incomplete Dissolution of Reactants: On a larger scale, ensuring all reactants, particularly guanidine salts, are fully dissolved before the reaction commences is critical.

    • Solution:

      • Select a solvent system in which all reactants have good solubility at the reaction temperature.

      • Increase the solvent volume if necessary, although this may impact reaction kinetics and throughput.

Question: During the work-up, I am observing a significant amount of an insoluble, sticky byproduct that complicates the isolation of the desired product. What is this byproduct and how can I avoid its formation?

Answer: The sticky byproduct is likely a result of side reactions. Common culprits in this synthesis include:

  • Michael Addition of Guanidine: Guanidine can act as a nucleophile and add to the β-carbon of the chalcone precursor (a Michael addition) without subsequent cyclization. This leads to an open-chain adduct that can be difficult to remove.

    • Solution:

      • Carefully control the reaction temperature. Higher temperatures can sometimes favor the desired cyclization over the Michael addition.

      • Optimize the stoichiometry of the reactants. An excess of the chalcone precursor might lead to more Michael adduct formation.

  • Polymerization of Aldehyde: If the synthesis starts from an aldehyde and a ketone to form the chalcone in situ, the aldehyde can undergo self-condensation or polymerization, especially under acidic or basic conditions.

    • Solution:

      • Add the aldehyde slowly to the reaction mixture.

      • Choose a milder catalyst if possible.

Question: The final product purity is lower than expected, even after recrystallization. What are the likely impurities and how can I improve the purification process?

Answer: Impurities can arise from side reactions or incomplete reactions.

  • Unreacted Starting Materials: Incomplete conversion is a common issue.

    • Solution:

      • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion.

      • Slightly increase the reaction time or temperature if necessary, while monitoring for byproduct formation.

  • Formation of Isomeric Pyrimidines: Depending on the starting materials and reaction conditions, there is a possibility of forming regioisomers.

    • Solution:

      • Careful selection of the starting β-dicarbonyl compound or chalcone can ensure regioselectivity.

      • Purification by column chromatography might be necessary if recrystallization is ineffective at removing isomeric impurities. For larger scales, consider alternative purification techniques like preparative HPLC or crystallization from a different solvent system.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

A1: The most prevalent method is the condensation of a 1,3-dicarbonyl compound or a chalcone with guanidine. For this compound, the reaction of benzoylacetone (1-phenylbutane-1,3-dione) with guanidine hydrochloride in the presence of a base is a direct and efficient approach. An alternative is the reaction of acetophenone and a suitable acetaldehyde equivalent with guanidine.

Q2: What are the key safety considerations when scaling up this synthesis?

A2: The primary safety concern is the management of the reaction exotherm. A thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) is recommended before scaling up. This will help determine the heat of reaction and the potential for a thermal runaway. Adequate reactor cooling and a well-defined emergency quenching procedure are essential.

Q3: Which solvent is most suitable for the scale-up synthesis?

A3: The choice of solvent is critical. It should provide good solubility for all reactants, have a boiling point that allows for controlled reaction temperature, and facilitate product isolation. Alcohols like ethanol or isopropanol are commonly used. For higher temperatures, solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be employed, but their removal during work-up can be more challenging on a large scale.

Q4: How can I best monitor the progress of the reaction on a large scale?

A4: In-process monitoring is crucial for a successful scale-up. Regularly taking small samples for analysis by TLC or HPLC is recommended. This allows for tracking the consumption of starting materials and the formation of the product, helping to determine the optimal reaction endpoint and prevent the formation of degradation products from prolonged reaction times.

Data Presentation

The following table summarizes quantitative data from different lab-scale synthetic methods for this compound and related compounds, with considerations for their scale-up potential.

Method Starting Materials Reaction Conditions Yield (%) Purity (%) Scale-up Considerations
Method A Benzoylacetone, Guanidine HCl, NaOEtEthanol, Reflux, 6h~85>98 (after recrystallization)Good potential. Exotherm needs to be managed with controlled addition of base or reactants. Ethanol is a relatively safe and easily removable solvent.
Method B Acetophenone, Benzaldehyde, Guanidine HCl, KOHEthanol, Reflux, 8h~75>95 (after recrystallization)Moderate potential. In-situ chalcone formation adds complexity. Risk of aldehyde side reactions. Requires careful control of stoichiometry and temperature.
Method C 1-Phenylbutane-1,3-dione, Guanidine NitrateDMF, Reflux~89High (Crystallized from DMF)Moderate potential. DMF is a good solvent but has a high boiling point and can be difficult to remove completely. Potential for thermal runaway if not controlled.

Experimental Protocols

This section provides a detailed methodology for a proposed scale-up synthesis of this compound based on the condensation of benzoylacetone and guanidine hydrochloride.

Materials and Equipment:

  • Benzoylacetone (1 equivalent)

  • Guanidine hydrochloride (1.2 equivalents)

  • Sodium ethoxide (2.5 equivalents)

  • Ethanol (as solvent)

  • Jacketed glass reactor with overhead stirrer, reflux condenser, and temperature probe

  • Addition funnel

  • Filtration equipment

  • Drying oven

Procedure:

  • Reactor Setup: Set up the jacketed glass reactor with an overhead stirrer, reflux condenser, and a temperature probe. Ensure all equipment is clean and dry.

  • Charge Reactants: Charge the reactor with benzoylacetone (1 eq) and ethanol. Begin stirring to ensure a homogenous solution.

  • Prepare Base Solution: In a separate vessel, dissolve sodium ethoxide (2.5 eq) in ethanol.

  • Controlled Addition: Slowly add the sodium ethoxide solution to the reactor via an addition funnel over a period of 1-2 hours. Monitor the internal temperature and use the reactor's cooling jacket to maintain the temperature below 30°C during the addition.

  • Guanidine Addition: Once the base addition is complete, add guanidine hydrochloride (1.2 eq) to the reaction mixture portion-wise over 30-60 minutes, again controlling the temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature, and then further cool to 0-5°C to maximize product precipitation.

  • Isolation: Filter the precipitated solid and wash the filter cake with cold ethanol to remove any soluble impurities.

  • Drying: Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.

  • Recrystallization (if necessary): For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol or isopropanol.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Start charge_reactants Charge Reactor with Benzoylacetone and Ethanol start->charge_reactants add_base Controlled Addition of Sodium Ethoxide charge_reactants->add_base prepare_base Prepare Sodium Ethoxide Solution in Ethanol prepare_base->add_base add_guanidine Portion-wise Addition of Guanidine HCl add_base->add_guanidine reflux Heat to Reflux (4-6 hours) add_guanidine->reflux monitor Monitor Reaction (TLC/HPLC) reflux->monitor cool Cool to 0-5°C monitor->cool Reaction Complete filter Filter Precipitate cool->filter wash Wash with Cold Ethanol filter->wash dry Dry Product wash->dry recrystallize Recrystallize (Optional) dry->recrystallize end Final Product dry->end recrystallize->end

Caption: Experimental workflow for the scale-up synthesis of this compound.

troubleshooting_workflow cluster_analysis Problem Analysis cluster_solutions Potential Solutions issue Issue Encountered (e.g., Low Yield, Impurities) check_temp Review Temperature Profile issue->check_temp check_mixing Evaluate Mixing Efficiency issue->check_mixing check_reagents Verify Reagent Purity and Stoichiometry issue->check_reagents purification Optimize Purification (Recrystallization/Chromatography) issue->purification If purity is the main issue improve_cooling Enhance Cooling/ Controlled Addition check_temp->improve_cooling optimize_stirring Adjust Stirrer Speed/Design check_mixing->optimize_stirring modify_conditions Modify Solvent/ Reaction Time check_reagents->modify_conditions result Problem Resolved improve_cooling->result optimize_stirring->result modify_conditions->result purification->result

Caption: Troubleshooting workflow for scale-up synthesis issues.

Technical Support Center: Functionalization of the Pyrimidine Ring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrimidine ring functionalization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide answers to frequently asked questions.

Troubleshooting Guides

This section addresses specific issues in a question-and-answer format to help you resolve problems encountered during your experiments.

Issue 1: Low Yields in Suzuki-Miyaura Cross-Coupling

Q: My Suzuki-Miyaura coupling of a 2-chloropyrimidine with an arylboronic acid is resulting in low to no product yield. What are the common causes and how can I improve it?

A: Low yields in Suzuki couplings with chloropyrimidines are a frequent challenge, primarily because chlorides are less reactive than bromides or iodides.[1][2] The electron-deficient nature of the pyrimidine ring does activate the C-Cl bond, but optimization is critical.[3][4] Here are key parameters to investigate:

  • Catalyst and Ligand System: The choice of palladium catalyst and ligand is paramount. While Pd(PPh₃)₄ is a classic choice, it may not be effective for less reactive chlorides.[5] Consider screening more robust systems. Electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) can significantly improve catalytic activity and accelerate the rate-limiting oxidative addition step.[2][6][7]

  • Base Selection: The base plays a crucial role in the transmetalation step. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used.[4][8] K₃PO₄ is often effective in anhydrous conditions, though a small amount of water can sometimes be beneficial.[7] If one base fails, screening others is recommended.

  • Solvent System: The reaction's success is highly dependent on the solvent. Common choices include anhydrous, degassed solvents like 1,4-dioxane, DME, or toluene, often with water as a co-solvent.[3][8] The choice of solvent can affect the solubility of the reagents and the stability of the catalytic species.

  • Temperature: Chloropyrimidines often require higher reaction temperatures (typically 80-110 °C) to facilitate oxidative addition.[3][8] If the reaction is sluggish, a gradual increase in temperature may improve the conversion rate. Microwave irradiation can also be highly effective, often reducing reaction times to minutes and allowing for lower catalyst loadings.[1][5]

  • Side Reactions: The most common side reaction is the protodeboronation of the boronic acid, which can be minimized by using fresh reagents and optimized conditions.[1] Homo-coupling of the boronic acid can also occur.[1][9] Ensuring an inert atmosphere by thoroughly degassing the solvent and using an argon or nitrogen blanket is crucial to prevent catalyst degradation and side reactions.[3][8]

Data Presentation: Comparison of Conditions for Suzuki Coupling

The following table summarizes different conditions that have been successfully used for the Suzuki-Miyaura coupling of halopyrimidines. This can serve as a starting point for your optimization.

Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Typical YieldReference
Pd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane80Good[4]
Pd(PPh₃)₄ (0.5)-K₂CO₃ (3)1,4-Dioxane/H₂O100 (MW)Excellent[5]
Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2)1,4-Dioxane/H₂O100Good[4]
Pd(OAc)₂ (2.5)P(n-Bu)₃ (5)K₃PO₄ (2)Toluene100Excellent[6]
Issue 2: Poor Regioselectivity in C-H Functionalization

Q: I am attempting a direct C-H arylation on a substituted pyrimidine, but I'm getting a mixture of isomers. How can I control the regioselectivity?

A: Achieving regioselectivity in pyrimidine C-H functionalization is a significant challenge due to the presence of multiple, electronically distinct C-H bonds.[10] The inherent reactivity order is generally C5 > C4/C6 > C2, but this can be altered by substituents and reaction conditions.

  • Directing Groups (DGs): The most powerful strategy for controlling regioselectivity is the use of a directing group.[10][11] A coordinating group (containing N, O, S, etc.) is installed on the pyrimidine or an adjacent ring, which then directs a transition metal catalyst to a specific C-H bond, usually in the ortho-position.[10][12] Pyrimidine and pyridine groups themselves can act as effective directing groups.[11][12]

  • Inherent Electronic Bias: In the absence of a strong directing group, the natural electronics of the ring will dominate. The C5 position is the most electron-rich and thus most susceptible to electrophilic-type C-H activation pathways.[13] Conversely, positions adjacent to the ring nitrogens (C2, C4, C6) are more acidic and can be targeted by deprotonation-based mechanisms.

  • Catalyst and Ligand Control: The choice of metal catalyst (commonly Pd, Rh, Ru) and the steric/electronic properties of the ligands can influence which C-H bond is activated.[14] For instance, bulky ligands may favor the less sterically hindered C5 position.

  • Temperature Modulation: In some systems, temperature can be used to switch selectivity. For example, one study found that a palladium-catalyzed reaction favored C(sp³)–H activation at 120 °C, but shifted to C(sp²)–H arylation at 140 °C.[14]

Issue 3: Failure or Low Selectivity in Nucleophilic Aromatic Substitution (SNAr)

Q: My SNAr reaction on a 2,4-dichloropyrimidine with an amine is giving a mixture of products, or failing to react at all. How can I troubleshoot this?

A: SNAr is a cornerstone of pyrimidine functionalization, but its success and selectivity depend heavily on the substrate, nucleophile, and conditions.

  • Positional Reactivity: On an unsubstituted dihalopyrimidine, the C4 position is generally more reactive towards nucleophilic attack than the C2 position.[15][16][17][18] This is because the anionic Meisenheimer intermediate formed upon attack at C4 can be stabilized by resonance involving both ring nitrogens, which is more favorable than the stabilization at C2.[16][19]

  • Influencing Selectivity: While C4 is the default reactive site, this can be inverted. Recent studies have shown that specific palladium-based catalyst systems can promote C2-selective C-S coupling, overriding the inherent electronic preference.[18] Steric hindrance from a substituent at C5 or C6 can also block attack at C4, favoring the C2 position.

  • Reaction Failure: If the reaction does not proceed, consider the following:

    • Activation: The pyrimidine ring must be sufficiently electron-deficient. The presence of the two nitrogen atoms already provides activation, but additional electron-withdrawing groups can help.[15]

    • Leaving Group: The reactivity for SNAr generally follows the order F > Cl > Br > I.[15] If you are using a bromide, switching to a chloride or fluoride could improve the reaction.

    • Nucleophile Strength: The nucleophile must be strong enough to attack the electron-deficient ring. If using an alcohol or amine, deprotonation with a suitable base to form the more nucleophilic alkoxide or amide is often necessary.[15]

    • Solvent and Temperature: Polar aprotic solvents like DMF, DMSO, or NMP are typically used to solvate the nucleophile and intermediate.[20] Heating is often required to overcome the activation energy barrier.

Frequently Asked Questions (FAQs)

Q1: Why is the pyrimidine ring generally unreactive towards electrophilic aromatic substitution? A1: The pyrimidine ring contains two highly electronegative nitrogen atoms. These atoms act as strong electron-withdrawing groups, which deactivates the entire ring system towards attack by electrophiles. This makes classic electrophilic aromatic substitution reactions like nitration or Friedel-Crafts very difficult to achieve.

Q2: Which position on the pyrimidine ring is most reactive? A2: It depends on the type of reaction:

  • For Nucleophilic Attack (e.g., SNAr): The C2, C4, and C6 positions are the most electron-deficient and therefore the most susceptible to attack by nucleophiles.[15][19] Typically, the C4/C6 positions are more reactive than the C2 position.[17][18]

  • For C-H Activation: The C5 position is the most electron-rich C-H bond and is often the preferred site for functionalization pathways that resemble electrophilic attack.[13] The C-H bonds at C2, C4, and C6 are more acidic and can be activated through deprotonation/metalation pathways.[21]

Q3: How do I choose between a transition-metal-catalyzed cross-coupling and an SNAr reaction to functionalize a halopyrimidine? A3: The choice depends on the desired bond and the nucleophile.

  • Use SNAr for: C-N, C-O, and C-S bond formation with strong nucleophiles (amines, alkoxides, thiolates). It is often operationally simpler and avoids the cost and potential toxicity of metal catalysts.

  • Use Cross-Coupling for: C-C (Suzuki, Sonogashira, Stille), C-N (Buchwald-Hartwig), and C-O bond formation, especially with less reactive or more complex nucleophiles/coupling partners. Cross-coupling offers a broader scope for forming carbon-carbon bonds.[22]

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling of a Chloropyrimidine

This protocol provides a general starting point; optimization for specific substrates is highly recommended.[3][4][8]

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the chloropyrimidine (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).

  • Evacuation and Backfilling: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle at least three times to ensure an oxygen-free atmosphere.[8]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4-5 mol%).

  • Solvent Addition: Add the degassed, anhydrous solvent (e.g., 1,4-dioxane, ~0.1 M concentration) via syringe.[3][8]

  • Reaction: Place the sealed vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) or into a microwave reactor.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[8]

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[8]

Visualizations

Logical Decision Workflows

The following diagrams provide logical workflows for troubleshooting and selecting experimental strategies.

Caption: Troubleshooting workflow for a failed pyrimidine cross-coupling reaction.

Caption: Decision tree for selecting a pyrimidine functionalization strategy.

References

Technical Support Center: Optimizing Suzuki Cross-Coupling for Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for the successful Suzuki-Miyaura cross-coupling of pyrimidines.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low or no yield in the Suzuki coupling of pyrimidines?

Low yields in Suzuki couplings involving pyrimidines often stem from several key factors:

  • Catalyst Deactivation: The basic nitrogen atoms within the pyrimidine ring can coordinate with the palladium catalyst, leading to its deactivation and hindering the catalytic cycle.[1][2]

  • Poor Substrate Reactivity: Chloropyrimidines, while cost-effective, are generally less reactive than their bromo or iodo counterparts, requiring more carefully optimized reaction conditions to achieve high yields.[2][3]

  • Side Reactions: The primary competing reactions are the protodeboronation of the boronic acid (where the boron group is replaced by a hydrogen) and homocoupling of the boronic acid.[2][4] High temperatures can exacerbate these side reactions.[2][5]

  • Steric Hindrance: Bulky substituents on either the pyrimidine ring or the boronic acid can sterically impede the oxidative addition, transmetalation, or reductive elimination steps of the catalytic cycle.[1]

  • Improper Reaction Setup: Suzuki couplings are sensitive to oxygen. Inadequate degassing of solvents and failure to maintain an inert atmosphere can lead to the oxidation and decomposition of the Pd(0) catalyst and phosphine ligands.[2][6]

Q2: How do I choose the right catalyst and ligand for my pyrimidine coupling?

The selection of the catalyst and ligand is critical for a successful reaction.[1]

  • For less reactive chloropyrimidines or sterically hindered substrates, standard catalysts like Pd(PPh₃)₄ may be ineffective.[1][3] It is often necessary to use more robust and active catalytic systems.[3]

  • Bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos, RuPhos), are highly recommended.[1] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) complex, which can facilitate the challenging oxidative addition step with less reactive chlorides.[1]

  • N-heterocyclic carbene (NHC) ligands can also be effective alternatives.[1]

  • For particularly challenging couplings, specialized ligands might be required.[1]

Q3: What is the role of the base, and which one should I use?

The base is crucial for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[3]

  • A variety of inorganic bases are commonly used, including potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[3][7]

  • The optimal base is dependent on the specific substrates and solvent system.[3]

  • For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective.[3] However, strong bases can also promote protodeboronation, so a careful balance is needed.[5] Weaker bases like K₂CO₃ can sometimes provide a better outcome by minimizing this side reaction.[5]

Q4: Can microwave irradiation improve my reaction?

Yes, microwave-assisted Suzuki couplings can be highly effective for pyrimidine synthesis.[2] The main advantages include:

  • Significantly shorter reaction times, often reducing from hours to minutes (e.g., 15 minutes).[2][8][9][10]

  • Improved yields, even with very low catalyst loading (e.g., 0.5 mol%).[2][8][9][10]

  • The ability to rapidly screen and optimize reaction conditions.[8][9]

Q5: Which position on a dichloropyrimidine is more reactive?

For 2,4-dichloropyrimidines, the chlorine atom at the C4 position is generally more reactive towards Suzuki coupling.[2] This regioselectivity allows for the sequential functionalization of the pyrimidine ring.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Recommendations
Low or No Product Formation Inactive or deactivated catalyst.• Ensure an inert atmosphere is maintained throughout the reaction setup and duration.[6] • Use freshly prepared or high-quality palladium catalysts. • Switch to a more robust catalyst system with bulky, electron-rich ligands (e.g., Buchwald ligands).[1]
Suboptimal base or solvent.• Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[3] • Screen various solvents or solvent mixtures (e.g., 1,4-dioxane/water, toluene, DMF).[7][8]
Low reaction temperature.• Gradually increase the reaction temperature, but monitor for decomposition.[3][6]
Significant Protodeboronation (Ar-H formation) High reaction temperature.• Run the reaction at the lowest effective temperature to slow the rate of protodeboronation.[5]
Base is too strong or excess water is present.• Use a weaker base such as K₂CO₃ or K₃PO₄.[5] • Use anhydrous conditions or carefully control the amount of water in the solvent system.[5]
Unstable boronic acid.• Consider using more stable boronic esters, such as pinacol esters.[7]
Homocoupling of Boronic Acid (Ar-Ar formation) Inefficient transmetalation.• Ensure the catalyst system is active. • Try slow addition of the boronic acid to the reaction mixture.[1]
Reaction Stalls or is Sluggish Catalyst inhibition by pyrimidine nitrogen.• Employ bulky phosphine ligands that can mitigate catalyst deactivation.[1][7]
Poor solubility of reagents.• Screen different solvents to ensure all reagents are fully dissolved at the reaction temperature.
Insufficiently degassed solvent.• Degas the solvent thoroughly by sparging with an inert gas or by using freeze-pump-thaw cycles.[6]

Data Presentation: Optimization of Reaction Conditions

The following tables summarize the impact of different reaction parameters on the yield of Suzuki-Miyaura coupling reactions involving pyrimidine substrates.

Table 1: Effect of Solvent on the Suzuki Coupling of 2,4-dichloropyrimidine with Phenylboronic Acid

SolventTemperature (°C)Yield (%)
THF10025
DMF10051
1,4-Dioxane10062
Isopropanol10043

Reaction conditions: 2,4-dichloropyrimidine (1.0 mmol), phenylboronic acid (1.0 mmol), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3.0 mmol), 24 h. Data sourced from a study on regioselective Suzuki coupling.[8][9]

Table 2: Effect of Catalyst Loading on Microwave-Assisted Suzuki Coupling

Catalyst Loading (mol%)Yield (%)
578
381
175
0.571
0.261

Reaction conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), Pd(PPh₃)₄, K₂CO₃ (1.5 mmol), 1,4-dioxane/H₂O, 100 °C, 15 min under microwave irradiation. Data sourced from a study on microwave-assisted Suzuki coupling.[9]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Chloropyrimidine

This is a generalized protocol and may require optimization for specific substrates.

Materials:

  • Chloropyrimidine (1.0 eq.)

  • Aryl or heteroaryl boronic acid (1.1 - 1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (0.5-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (1-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄) (2.0-3.0 eq.)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)

Procedure:

  • Inert Atmosphere Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the chloropyrimidine, the corresponding boronic acid, and the base.[3]

  • Evacuation and Backfilling: Seal the flask and evacuate under vacuum, then backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[3][6]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst and ligand (if used separately).[3]

  • Solvent Addition: Add the degassed anhydrous solvent via syringe. If an aqueous system is used, add the degassed water portion. The typical concentration is 0.1-0.5 M.[3][5]

  • Reaction: Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).[3]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1][3]

  • Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1][6]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1][5]

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[3][6]

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X (Pyrimidine-Halide) pd2_complex1 Ar-Pd(II)L2-X oxidative_addition->pd2_complex1 transmetalation Transmetalation pd2_complex1->transmetalation R'-B(OR)2 (Boronic Acid/Ester) + Base pd2_complex2 Ar-Pd(II)L2-R' transmetalation->pd2_complex2 reductive_elimination Reductive Elimination pd2_complex2->reductive_elimination Ar-R' (Product) reductive_elimination->pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification A 1. Add Solids (Pyrimidine, Boronic Acid, Base) B 2. Evacuate & Backfill with Inert Gas (x3) A->B C 3. Add Catalyst & Ligand B->C D 4. Add Degassed Solvent C->D E 5. Heat to Desired Temperature D->E F 6. Monitor by TLC or LC-MS E->F G 7. Cool & Quench F->G H 8. Extraction G->H I 9. Dry & Concentrate H->I J 10. Column Chromatography I->J

Caption: General experimental workflow for Suzuki cross-coupling.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 4-Methyl-6-phenylpyrimidin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Anticancer, Anti-inflammatory, and Antimicrobial Potential of Substituted 4-Methyl-6-phenylpyrimidin-2-amines.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, derivatives of 4-Methyl-6-phenylpyrimidin-2-amine have emerged as a promising class of molecules with a diverse range of therapeutic applications. This guide provides a comparative overview of the biological activities of these derivatives, supported by experimental data, to aid in the advancement of drug discovery and development.

Anticancer Activity: Targeting Key Signaling Pathways

Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily through the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival.

Comparative Anticancer Potency

The cytotoxic effects of various substituted this compound and related pyrimidine derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below.

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
Pyrido[2,3-d]pyrimidines Compound with 2,4-dichloro-phenyl substitutionPC-3 (Prostate)1.8-fold more active than reference[1]
Compound with 3-bromo-phenyl substitutionPC-3 (Prostate)Potent activity[1]
Pyrrolo[2,3-d]pyrimidines N4-(4-chlorophenyl)-6-(2-methylbenzyl) derivativeA431 (Skin)Potent cytotoxicity[2]
N4-(2-fluoro-4-chlorophenyl)-6-(1-naphthyl) derivativeA431 (Skin)Submicromolar inhibition of VEGFR-2[2]
Aminopyrimidine Core Compound 8hMCF-7 (Breast)Lower than Centrinone[3]
Compound 8hMDA-MB-231 (Breast)Lower than Centrinone[3]
Mechanism of Action: Kinase Inhibition

The primary mechanism underlying the anticancer activity of these pyrimidine derivatives is the inhibition of protein kinases.[4] These enzymes play a critical role in the signaling pathways that control cell growth, division, and survival. By blocking the ATP-binding site of these kinases, the derivatives can halt the downstream signaling cascade, leading to cell cycle arrest and apoptosis.[4]

Key kinase targets for pyrimidine derivatives include:

  • Cyclin-Dependent Kinases (CDKs): Essential for cell cycle progression.

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Crucial for angiogenesis, the formation of new blood vessels that supply tumors.[2]

  • Epidermal Growth Factor Receptor (EGFR): Often overexpressed in cancer cells, promoting their growth.[2]

  • Polo-like Kinase 4 (PLK4): A master regulator of centriole duplication, essential for proper cell division.[3]

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) RAS_RAF RAS/RAF/MEK/ERK Pathway RTK->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway RTK->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation PLK4 PLK4 CellCycle Centriole Duplication (Cell Cycle) PLK4->CellCycle Angiogenesis Angiogenesis Pyrimidine_Derivative Pyrimidine_Derivative Pyrimidine_Derivative->RTK Inhibition Pyrimidine_Derivative->PLK4 Inhibition

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

MTT_Assay_Workflow start Start cell_seeding Seed cancer cells in a 96-well plate start->cell_seeding incubation1 Incubate for 24h to allow cell attachment cell_seeding->incubation1 treatment Treat cells with various concentrations of pyrimidine derivatives incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 solubilize Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals incubation3->solubilize measure Measure absorbance at 570 nm solubilize->measure analyze Calculate IC50 values measure->analyze end End analyze->end

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX)

Certain derivatives of 4,6-disubstituted-phenyl-pyrimidin-2-amine have shown significant anti-inflammatory properties, primarily through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.

Comparative Anti-inflammatory Potency

The anti-inflammatory activity is often assessed by measuring the inhibition of COX enzymes. A higher selectivity for COX-2 over COX-1 is desirable as it reduces the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).

Derivative% Inhibition of Paw Edema (at 10 mg/kg)Reference
4-(4-nitrophenyl)-6-phenylpyrimidine-2-amineHighly significant reduction[5]
4-(4-methoxyphenyl)-6-phenylpyrimidine-2-amineHighly significant reduction[5]
4-(4-methoxyphenyl)-6-(4-nitrophenyl) pyrimidin-2-amineLess significant reduction[5]
4-(4-methoxyphenyl)-6-p-tolylpyrimidin-2-amineLess significant reduction[5]
Mechanism of Action: COX-2 Inhibition

Inflammation is a complex biological response, and prostaglandins are key mediators of this process. The synthesis of prostaglandins is catalyzed by cyclooxygenase (COX) enzymes. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation. Selective inhibition of COX-2 is therefore a key strategy for developing anti-inflammatory drugs with improved safety profiles.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Pyrimidine_Derivative 4,6-disubstituted-phenyl- pyrimidin-2-amine Derivative Pyrimidine_Derivative->COX2 Inhibition

Experimental Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-induced Paw Edema)

This is a standard and widely used method to screen for acute anti-inflammatory activity.

Procedure:

  • Animal Model: Wistar albino rats are typically used.

  • Induction of Edema: A sub-plantar injection of 0.1 ml of 1% carrageenan solution is administered into the right hind paw of the rats.

  • Drug Administration: The test compounds (derivatives) and a standard anti-inflammatory drug are administered orally or intraperitoneally, usually 30-60 minutes before the carrageenan injection.

  • Measurement: The paw volume is measured using a plethysmometer at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Analysis: The percentage inhibition of edema is calculated for each group in comparison to the control group (which receives only the vehicle).

Antimicrobial Activity: A Broad Spectrum of Action

Various 4,6-disubstituted pyrimidin-2-amine derivatives have been synthesized and evaluated for their antimicrobial activity against a range of pathogenic bacteria and fungi.

Comparative Antimicrobial Potency

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

DerivativeMicroorganismMIC (µM/ml)Reference
4-(4-chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amineS. aureus0.87
4-(4-chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amineB. subtilis0.96
4-(2-chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amineE. coli0.91
4-(5-bromo-2-hydroxyphenyl)-6-(4-nitrophenyl)pyrimidin-2-thiolP. aeruginosa0.77
4-(4-chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amineC. albicans1.73
4-(3-bromophenyl)-6-(4-nitrophenyl)pyrimidin-2-amineA. niger1.68

Note: The presence of electron-withdrawing groups (e.g., -Cl, -Br) on the phenyl ring often enhances the antimicrobial activity.

Experimental Protocol: Tube Dilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

MIC_Determination_Workflow start Start prepare_dilutions Prepare serial dilutions of the pyrimidine derivative in broth start->prepare_dilutions inoculate Inoculate each tube with a standardized microbial suspension prepare_dilutions->inoculate incubate Incubate at 37°C for 24h inoculate->incubate observe Observe for turbidity (microbial growth) incubate->observe determine_mic The lowest concentration with no visible growth is the MIC observe->determine_mic end End determine_mic->end

Conclusion

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The presented data highlights the significant anticancer, anti-inflammatory, and antimicrobial potential of its derivatives. Structure-activity relationship studies suggest that the biological activity can be fine-tuned by appropriate substitutions on the phenyl rings. This comparative guide serves as a valuable resource for researchers in the field, providing a foundation for the rational design and synthesis of new, more potent, and selective drug candidates based on this privileged heterocyclic system. Further investigations into the specific molecular targets and in vivo efficacy are warranted to fully realize the therapeutic potential of this promising class of compounds.

References

Comparative Analysis of 4-Methyl-6-phenylpyrimidin-2-amine and Other Pyrimidine Analogues in Biological Assays: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

The pyrimidine nucleus is a privileged structure in medicinal chemistry, forming the basis for a multitude of compounds with demonstrated anticancer, anti-inflammatory, antimicrobial, and antiviral properties. Research in this area often focuses on the synthesis of novel derivatives and the evaluation of their biological effects, leading to a vast and diverse body of literature. However, this research is often siloed, with individual studies investigating specific sets of analogues against particular biological targets.

Our extensive search for quantitative data from assays directly comparing 4-Methyl-6-phenylpyrimidin-2-amine with other pyrimidine analogues did not yield any studies presenting such a side-by-side analysis. The existing literature primarily details the synthesis and characterization of this compound, often focusing on its crystallographic structure rather than its performance in biological assays.

While many studies have been published on the biological evaluation of 4,6-disubstituted-2-aminopyrimidines, a class of compounds to which this compound belongs, these studies have not included this specific molecule in their experimental comparisons. For instance, various research efforts have explored the anti-inflammatory and anticancer potential of numerous analogues with different substituents at the 4 and 6 positions of the pyrimidine ring. These studies provide valuable insights into the structure-activity relationships (SAR) within this chemical class, but the absence of this compound as a common reference compound prevents a direct and objective comparison of its potency and efficacy.

Therefore, at present, a data-driven comparison guide detailing the performance of this compound versus other pyrimidine analogues in assays, as per the initial request, cannot be constructed due to the lack of publicly available, direct comparative experimental data. Future research that includes this compound in broader screening panels against various biological targets would be necessary to enable such a comparative analysis.

Validating the Anti-inflammatory Potential of Pyrimidine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory activity of various pyrimidine compounds, supported by experimental data. It details the methodologies of key experiments and visualizes critical biological pathways and workflows to aid in the evaluation and development of novel pyrimidine-based anti-inflammatory agents.

Pyrimidine and its derivatives have emerged as a promising class of compounds in the quest for new anti-inflammatory drugs.[1][2] Their diverse pharmacological activities are attributed to their ability to modulate key inflammatory mediators.[2][3] Several pyrimidine analogs, including afloqualone, proquazone, epirizole, and tofacitinib, are already in clinical use, highlighting the therapeutic potential of this chemical scaffold.[1] This guide synthesizes recent findings on the anti-inflammatory effects of various pyrimidine derivatives, offering a comparative analysis of their efficacy and mechanisms of action.

Comparative Anti-inflammatory Activity of Pyrimidine Derivatives

The anti-inflammatory potential of pyrimidine compounds is often evaluated by their ability to inhibit key enzymes and mediators involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes and nitric oxide (NO). The following tables summarize the in vitro and in vivo anti-inflammatory activities of selected pyrimidine derivatives from various studies.

In Vitro COX-1 and COX-2 Inhibitory Activity

A primary mechanism for the anti-inflammatory action of many compounds is the inhibition of COX enzymes, particularly the inducible isoform, COX-2. Selective COX-2 inhibitors are sought after as they are expected to have a reduced risk of gastrointestinal side effects associated with the inhibition of the constitutive COX-1 isoform.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)Reference CompoundReference SI
Pyrazolo[3,4-d]pyrimidine Derivative 102.740.2212.45Celecoxib7.23
Pyrazolo[3,4-d]pyrimidine Derivative 115.880.698.52Diclofenac Sodium6.12
Pyrazolo[3,4-d]pyrimidine Derivative 123.890.547.20
Pyrazolo[3,4-d]pyrimidine Derivative 134.740.696.86
Pyrazolo[3,4-d]pyrimidine Derivative 144.740.875.44
Pyrimidine Derivative L1--High selectivity towards COX-2Meloxicam-
Pyrimidine Derivative L2--High selectivity towards COX-2Piroxicam-
Pyrimidine-5-carbonitrile 3b-Submicromolar-Celecoxib-
Pyrimidine-5-carbonitrile 5b-Submicromolar-Nimesulide-
Pyrimidine-5-carbonitrile 5d-Submicromolar-

Data compiled from multiple sources.[3][4][5][6]

In Vitro Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages

Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The ability of pyrimidine compounds to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages is a key indicator of their anti-inflammatory potential.

CompoundConcentration (µM)% NO InhibitionIC50 (µM)
Pyridine Derivative 7a-65.4876.6
Pyridine Derivative 7f-51.1996.8
Pyrimidine Derivative 9a-55.9583.1
Pyrimidine Derivative 9d-61.9088.7

Data from a comparative study of pyridine and pyrimidine derivatives.[7]

In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rats is a classic in vivo assay to screen for acute anti-inflammatory activity. The reduction in paw swelling is a measure of a compound's efficacy.

CompoundDose (mg/kg)% Edema InhibitionReference CompoundReference % Inhibition
Pyrazolo[3,4-d]pyrimidine Derivative30Significant--
Thiazolo[3,2-c]pyrimidine-5-thione10037.4--
Monocyclic Pyrimidine Derivative5027.9Phenylbutazone48.8
Bicyclic Pyrimidine Derivative5034.5--
Tricyclic Pyrimidine Derivative5034.3--
Pyrido[2,3-d]pyrimidine Derivative 25-74 (after 1 hr)Celecoxib-

Data compiled from various studies on pyrimidine derivatives.[3][8][9]

Key Signaling Pathways in Inflammation Modulated by Pyrimidine Compounds

Pyrimidine derivatives exert their anti-inflammatory effects by modulating critical signaling pathways that regulate the expression of pro-inflammatory genes. The NF-κB and MAPK signaling pathways are central to the inflammatory response.

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of innate and adaptive immunity and plays a pivotal role in inflammatory responses.[10][11] Upon stimulation by pro-inflammatory signals, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory IκBα protein. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[11]

NF_kappaB_Pathway LPS LPS/Cytokines Receptor Receptor (e.g., TLR4) LPS->Receptor IKK IKK Complex Receptor->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation NFkB_inactive NF-κB (p50/p65) (Inactive) IkBa->NFkB_inactive Inhibition NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation DNA DNA NFkB_active->DNA Binding Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Genes Transcription Pyrimidine Pyrimidine Compounds Pyrimidine->IKK Inhibition Pyrimidine->NFkB_active Inhibition

Figure 1: Simplified NF-κB signaling pathway and potential inhibition by pyrimidine compounds.

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of cellular processes, including inflammation.[12][13] Extracellular stimuli activate a cascade of protein kinases, including p38 and JNK, which in turn phosphorylate and activate transcription factors that drive the expression of inflammatory mediators.

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38 p38 MAPK MAPKK->p38 JNK JNK MAPKK->JNK TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors JNK->TranscriptionFactors InflammatoryResponse Inflammatory Response (Cytokine Production) TranscriptionFactors->InflammatoryResponse Pyrimidine Pyrimidine Compounds Pyrimidine->p38 Inhibition Pyrimidine->JNK Inhibition

Figure 2: Overview of the MAPK signaling pathway and points of inhibition by pyrimidine compounds.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the validation and comparison of the anti-inflammatory activity of novel compounds.

In Vitro COX-1/COX-2 Inhibition Assay (TMPD Oxidation Assay)

This assay determines the ability of a compound to selectively inhibit COX-1 and COX-2 isoenzymes.

  • Enzyme and Substrate Preparation : Recombinant human COX-1 and COX-2 enzymes are used. N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) serves as the substrate.

  • Incubation : The test compounds at various concentrations are pre-incubated with the COX-1 or COX-2 enzyme in a reaction buffer.

  • Reaction Initiation : The reaction is initiated by the addition of arachidonic acid.

  • Measurement : The oxidation of TMPD is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., 590 nm).

  • Data Analysis : The percentage of inhibition is calculated relative to a control without the inhibitor. The IC50 value, the concentration of the compound that causes 50% inhibition, is determined from the dose-response curve.[4][14]

In Vitro Nitric Oxide (NO) Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay measures the inhibition of NO production in macrophage cells stimulated with an inflammatory agent.

  • Cell Culture : RAW 264.7 macrophage cells are cultured in a suitable medium.

  • Treatment : The cells are pre-treated with various concentrations of the test compounds for a defined period (e.g., 1 hour).

  • Stimulation : The cells are then stimulated with lipopolysaccharide (LPS) to induce iNOS expression and NO production.

  • Nitrite Measurement : After an incubation period (e.g., 24 hours), the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis : The amount of nitrite is quantified by measuring the absorbance at 540 nm. The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated cells to that in LPS-stimulated control cells.[7]

In Vivo Carrageenan-Induced Paw Edema in Rats

This is a widely used model for evaluating the acute anti-inflammatory activity of compounds.

  • Animal Model : Male Wistar or Sprague-Dawley rats are typically used.

  • Compound Administration : The test compounds are administered orally (p.o.) or intraperitoneally (i.p.) at a specific dose. A control group receives the vehicle, and a reference group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema : After a set time (e.g., 1 hour) following compound administration, a sub-plantar injection of carrageenan solution is made into the right hind paw of each rat.

  • Measurement of Paw Volume : The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis : The percentage of inhibition of edema is calculated for each group relative to the control group.[8][9]

Experimental_Workflow Start Start: Pyrimidine Compound Synthesis InVitro In Vitro Screening Start->InVitro COX_Assay COX-1/COX-2 Inhibition Assay InVitro->COX_Assay NO_Assay Nitric Oxide (NO) Assay (LPS-stimulated Macrophages) InVitro->NO_Assay Cytotoxicity Cytotoxicity Assay InVitro->Cytotoxicity InVivo In Vivo Validation (for promising compounds) InVitro->InVivo Active & Non-toxic Compounds Paw_Edema Carrageenan-Induced Paw Edema InVivo->Paw_Edema Mechanism Mechanism of Action Studies InVivo->Mechanism Signaling Signaling Pathway Analysis (NF-κB, MAPK) Mechanism->Signaling Gene_Expression Gene Expression Analysis (Cytokines, iNOS, COX-2) Mechanism->Gene_Expression End Lead Compound Identification Mechanism->End

Figure 3: A general experimental workflow for validating the anti-inflammatory activity of pyrimidine compounds.

References

Structure-Activity Relationship of 4-Methyl-6-phenylpyrimidin-2-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-methyl-6-phenylpyrimidin-2-amine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its derivatives, with a focus on their anti-inflammatory and cyclooxygenase-2 (COX-2) inhibitory effects. The information herein is compiled from preclinical studies to facilitate the rational design of novel therapeutic agents.

Comparative Analysis of Biological Activity

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the pyrimidine core and its phenyl appendage. This section presents a quantitative comparison of analogues, highlighting key SAR trends.

Anti-inflammatory Activity

A study by Kumar et al. (2013) investigated a series of 4,6-disubstituted di-(phenyl) pyrimidin-2-amines for their in vivo anti-inflammatory activity using the carrageenan-induced rat paw edema model. While the 4-position in this series is a substituted phenyl ring instead of a methyl group, the results provide valuable insights into the influence of substituents at the 6-position on anti-inflammatory efficacy. The parent compound can be considered as a 4-phenyl analogue of our core structure.

Compound ID4-Position Substituent6-Position Substituent% Inhibition of Edema (at 3h)
IIa 4-NitrophenylPhenyl58.82
IIb 4-MethoxyphenylPhenyl55.88
IIc 4-Methoxyphenyl4-Nitrophenyl44.11
IId 4-Methoxyphenyl4-Tolyl41.17
Indomethacin (Standard) --64.70

Key SAR Insights for Anti-inflammatory Activity:

  • Influence of Electron-Withdrawing Groups: The presence of a strong electron-withdrawing group, such as a nitro group (-NO2) at the 4-position of the phenyl ring (Compound IIa), resulted in the highest anti-inflammatory activity among the tested derivatives.[1][2][3]

  • Influence of Electron-Donating Groups: The introduction of electron-donating groups, such as a methoxy group (-OCH3) at the 4-position of the phenyl ring (Compound IIb), also conferred significant activity.[1][2][3] However, the combination of a methoxy group at the 4-position and a tolyl group at the 6-position (Compound IId) led to a decrease in activity compared to compounds with a phenyl or nitrophenyl group at the 6-position.

Cyclooxygenase-2 (COX-2) Inhibitory Activity

A series of 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivatives were synthesized and evaluated for their in vitro COX-1 and COX-2 inhibitory activity. This class of compounds is particularly relevant as selective COX-2 inhibitors are sought after for their potential to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Compound IDR (Substituent on 6-Phenyl Ring)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
4a H>1000.15>667
4b 4-F>1000.12>833
4c 4-Cl>1000.10>1000
4d 4-Br>1000.08>1250
4e 4-CH3>1000.25>400
4f 4-OCH3>1000.30>333
Celecoxib (Standard) -150.04375

Key SAR Insights for COX-2 Inhibition:

  • Essentiality of the 4-(Methylsulfonyl)phenyl Group: The 4-(methylsulfonyl)phenyl moiety at the 4-position of the pyrimidine ring is a key pharmacophore for potent and selective COX-2 inhibition, mimicking the structure of known coxibs like celecoxib.[4]

  • Effect of Halogen Substitution: Introduction of halogen atoms (F, Cl, Br) at the para-position of the 6-phenyl ring generally enhances COX-2 inhibitory potency, with the bromo-substituted derivative (4d) being the most active in this series.[4]

  • Effect of Electron-Donating Groups: The presence of electron-donating groups like methyl (4e) or methoxy (4f) at the para-position of the 6-phenyl ring resulted in a slight decrease in COX-2 inhibitory activity compared to the unsubstituted or halogen-substituted analogs.[4]

Experimental Protocols

Carrageenan-Induced Rat Paw Edema

This in vivo assay is a standard method for evaluating the anti-inflammatory activity of compounds.

  • Animals: Wistar albino rats of either sex (150-200g) are used. The animals are fasted overnight with free access to water before the experiment.

  • Compound Administration: The test compounds and the standard drug (e.g., Indomethacin) are administered orally or intraperitoneally at a specific dose (e.g., 10 mg/kg body weight), typically 1 hour before carrageenan injection. A control group receives only the vehicle.

  • Induction of Inflammation: 0.1 mL of a 1% w/v solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, and 3 hours after the carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.[1][2][3]

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This enzymatic assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Enzyme Source: Recombinant human COX-1 and COX-2 enzymes are used.

  • Assay Buffer: The assay is typically performed in a Tris-HCl buffer (pH 8.0) containing a heme cofactor and a reducing agent like glutathione.

  • Incubation: The test compounds at various concentrations are pre-incubated with the COX-1 or COX-2 enzyme for a short period (e.g., 15 minutes) at room temperature.

  • Substrate Addition: The reaction is initiated by adding the substrate, arachidonic acid.

  • Measurement of Prostaglandin Production: The enzymatic reaction produces prostaglandins (e.g., PGE2). The amount of PGE2 produced is quantified using a specific method, such as an enzyme immunoassay (EIA).

  • Calculation of IC50: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[4]

Visualizing Structure-Activity Relationships and Workflows

SAR of 4,6-Disubstituted Pyrimidin-2-amines for Anti-inflammatory Activity

SAR_Anti_inflammatory cluster_core Core Scaffold cluster_R1 R1 Substituent (at 4-position) cluster_R2 R2 Substituent (at 6-position) cluster_activity Anti-inflammatory Activity Core 4-R1-6-R2-Pyrimidin-2-amine R1_NO2 4-Nitrophenyl Core->R1_NO2 R1 R1_OCH3 4-Methoxyphenyl Core->R1_OCH3 R1 R2_Ph Phenyl Core->R2_Ph R2 R2_Tolyl 4-Tolyl Core->R2_Tolyl R2 R2_NO2Ph 4-Nitrophenyl Core->R2_NO2Ph R2 High_Activity High R1_NO2->High_Activity leads to Moderate_Activity Moderate R1_OCH3->Moderate_Activity generally leads to Lower_Activity Lower R2_Tolyl->Lower_Activity can lead to Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of This compound Derivatives Primary_Screening Primary Screening (e.g., In vitro enzyme assay) Synthesis->Primary_Screening Secondary_Screening Secondary Screening (e.g., Cell-based assay) Primary_Screening->Secondary_Screening Active Compounds SAR_Analysis SAR Analysis Primary_Screening->SAR_Analysis In_Vivo_Testing In Vivo Efficacy (e.g., Animal model) Secondary_Screening->In_Vivo_Testing Potent Compounds Secondary_Screening->SAR_Analysis In_Vivo_Testing->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

References

A Comparative Guide to Pyrimidine Synthesis Efficiency for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of prominent chemical and biological pyrimidine synthesis methodologies, supported by experimental data, to guide researchers, scientists, and drug development professionals in selecting the most effective synthesis routes.

This guide provides a comprehensive comparison of various methods for pyrimidine synthesis, a critical component in the development of numerous pharmaceuticals. The efficiency of different synthetic strategies is evaluated based on reaction yields, times, and conditions. Furthermore, this guide delves into the biological synthesis of pyrimidines, comparing the de novo and salvage pathways, and their regulation by key cellular signaling cascades.

Comparative Analysis of Chemical Synthesis Methodologies

The synthesis of the pyrimidine scaffold is a fundamental process in medicinal chemistry. A variety of methods have been developed, ranging from classical condensation reactions to modern catalyzed and microwave-assisted techniques. The choice of method can significantly impact the efficiency and yield of the final product.

Data Presentation: Quantitative Comparison of Pyrimidine Synthesis Methods

The following table summarizes key quantitative data for several prominent pyrimidine synthesis methods, offering a side-by-side comparison of their performance based on published experimental results.[1][2]

MethodKey ReagentsCatalyst/ReagentSolventReaction TimeTemperature (°C)Yield (%)
Pinner Synthesis Urea, AcetylacetoneHydrogen ChlorideMethanol3 hours5290.2%[2]
Biginelli Reaction (Conventional) Benzaldehyde, Ethyl Acetoacetate, UreaHydrochloric AcidEthanol1.5 - 3 hoursReflux (approx. 60)~60-70%[1][3]
Biginelli Reaction (Microwave) Aromatic Aldehyde, Ethyl Cyanoacetate, GuanidineEthanolic NaOHEthanol7-12 minutesNot Specified (Microwave)72-84%[1]
Biginelli Reaction (Grindstone) Benzaldehyde, Ethyl Acetoacetate, UreaCuCl₂·2H₂O / HClSolvent-freeNot Specified (Grinding)Room Temperature>90%[3]
Iridium-Catalyzed Multicomponent Synthesis Amidines, AlcoholsPN5P-Ir-pincer complexTolueneNot Specified150Up to 93%[2][4][5][6]
Microwave-Assisted Synthesis Aldehyde, Ethyl Acetoacetate, Urea/ThioureaSulfamic AcidSolvent-free2-5 minutesNot Specified (300W)88-95%[2]
Solid-Phase Synthesis Resin-bound precursors, IsocyanatesBaseVariesVariesVaries18-93% (over 4 steps)[1]

Experimental Protocols for Key Chemical Syntheses

Detailed methodologies for the key synthetic routes are provided below to facilitate reproducibility and adaptation in a laboratory setting.

Pinner Synthesis (Classical Method)

The Pinner synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine in the presence of an acid catalyst.[1][7]

  • Reagents: 1,3-dicarbonyl compound (e.g., acetylacetone), Amidine hydrochloride, Acid catalyst (e.g., HCl).

  • Procedure:

    • Dissolve the 1,3-dicarbonyl compound and amidine hydrochloride in a suitable solvent such as ethanol.

    • Add the acid catalyst to the mixture.

    • Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and neutralize it to precipitate the pyrimidine product.

    • Collect the solid product by filtration, wash with a cold solvent, and purify by recrystallization.

Biginelli Reaction (Conventional Heating)

This is a one-pot cyclocondensation reaction involving an aldehyde, a β-ketoester, and urea or thiourea.[3][8][9][10][11][12]

  • Reagents: Benzaldehyde (1 mmol), Ethyl acetoacetate (1 mmol), Urea (or Thiourea) (1 mmol), Catalytic amount of HCl.

  • Solvent: Methanol (30 cm³).

  • Procedure:

    • Combine the aldehyde, β-ketoester, urea/thiourea, and catalyst in a round-bottom flask.

    • Add methanol as the solvent.

    • Reflux the mixture at 60°C for 3 hours.[3]

    • Monitor the reaction's progress using TLC.

    • After completion, cool the mixture, and isolate the product by filtration. Further purification may be required.

Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the Biginelli reaction, often leading to higher yields in shorter reaction times.[1][13][14][15][16][17]

  • Reagents: Aromatic aldehyde (0.05 mmol), Ethyl cyanoacetate (0.05 mmol), Guanidine (0.05 mmol).

  • Solvent: N,N-Dimethylformamide (DMF) (1.0 mL).

  • Procedure:

    • Prepare a mixture of the aldehyde, ethyl cyanoacetate, and guanidine in DMF.

    • Subject the mixture to microwave irradiation for 8–20 minutes at 125–135 °C.[1]

    • After cooling, the product can be isolated and purified.

Iridium-Catalyzed Multicomponent Synthesis

This sustainable method allows for the regioselective synthesis of pyrimidines from amidines and up to three different alcohols.[2][4][5][6][18]

  • Reagents: Amidine, Alcohols, PN5P-Ir-pincer complex catalyst.

  • Solvent: Toluene.

  • Procedure:

    • Mix the amidine, alcohols, and the iridium catalyst in toluene.

    • Heat the mixture to 150°C. The reaction proceeds through a sequence of condensation and dehydrogenation steps.

    • Upon completion, cool the reaction mixture to room temperature.

    • Purify the resulting substituted pyrimidine.

Solid-Phase Synthesis

This technique involves attaching the pyrimidine precursors to a solid support, allowing for easier purification by simple filtration and washing.[1][19][20][21][22]

  • Reagents: Resin-bound precursors, Isocyanates, Base.

  • Procedure:

    • Swell the resin (e.g., Rink amide resin) in a suitable solvent.

    • Couple the initial pyrimidine precursor to the resin.

    • Carry out the subsequent reaction steps (e.g., displacement, reduction, cyclization) on the solid support.

    • After each step, wash the resin thoroughly to remove excess reagents and byproducts.

    • Cleave the final pyrimidine product from the resin using an appropriate cleavage cocktail (e.g., trifluoroacetic acid).

    • Purify the cleaved product, often by chromatography.

Visualizing Synthesis and Regulatory Pathways

Diagrams generated using Graphviz (DOT language) illustrate key experimental workflows and signaling pathways involved in pyrimidine synthesis.

Experimental and Signaling Pathway Diagrams

Biginelli_Reaction_Workflow start Start: Mix Aldehyde, β-Ketoester, and Urea/Thiourea add_catalyst Add Acid Catalyst (e.g., HCl) start->add_catalyst reflux Heat under Reflux (Conventional Method) add_catalyst->reflux microwave Microwave Irradiation (Microwave-Assisted) add_catalyst->microwave cool Cool to Room Temperature reflux->cool microwave->cool isolate Isolate Crude Product (Filtration) cool->isolate purify Purify Product (Recrystallization/Chromatography) isolate->purify end_product End: Dihydropyrimidinone Derivative purify->end_product

A generalized experimental workflow for the Biginelli reaction.

DeNovo_Pyrimidine_Synthesis_Regulation cluster_extracellular Extracellular Signals cluster_intracellular Intracellular Signaling cluster_synthesis De Novo Pyrimidine Synthesis Growth Factors Growth Factors RAS RAS Growth Factors->RAS PI3K PI3K Growth Factors->PI3K ERK ERK RAS->ERK CAD CAD ERK->CAD Phosphorylates (T456) AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 S6K1->CAD Phosphorylates (S1859) Pyrimidine Nucleotides Pyrimidine Nucleotides CAD->Pyrimidine Nucleotides

Regulation of de novo pyrimidine synthesis by key signaling pathways.

Biological Pyrimidine Synthesis: De Novo vs. Salvage Pathways

In biological systems, pyrimidines are synthesized through two primary routes: the de novo pathway and the salvage pathway.[23][24]

  • De Novo Synthesis: This pathway constructs pyrimidine rings from simple precursors like bicarbonate, aspartate, and glutamine.[23] It is an energy-intensive process that is tightly regulated to meet the cell's demand for nucleotides.[23]

  • Salvage Pathway: This more energy-efficient route recycles pre-existing pyrimidine bases and nucleosides from the degradation of DNA and RNA.[23]

Comparative Efficiency and Regulation

While the de novo pathway is essential for rapidly proliferating cells, such as cancer cells, to meet their high demand for nucleotides, the salvage pathway is crucial in resting cells and can be exploited by cancer cells to overcome therapies targeting de novo synthesis.[24][25][26]

The regulation of de novo pyrimidine synthesis is intricately linked to cell growth signaling pathways.[27][28][29][30][31] Key regulatory points include the multi-enzyme protein CAD (carbamoyl-phosphate synthetase 2, aspartate transcarbamoylase, and dihydroorotase), which catalyzes the initial steps of the pathway.[31] Growth factor signaling through pathways such as RAS/ERK and PI3K/AKT/mTORC1 can lead to the phosphorylation and activation of CAD, thereby stimulating pyrimidine synthesis to support cell growth and proliferation.[28][31]

In contrast, the salvage pathway is regulated by the availability of substrates and the activity of key enzymes like uridine/cytidine kinases.[32] In cancer, the ability of cells to switch between these two pathways presents a significant challenge for targeted therapies.[25] Therefore, a comprehensive understanding of both pathways and their regulation is critical for the development of effective anti-cancer drugs.

References

In Vitro vs. In Vivo Efficacy: A Comparative Guide to Pyrimidine-Based Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine analogs represent a cornerstone class of antimetabolite drugs in cancer chemotherapy.[1] Structurally similar to natural pyrimidine bases, these agents exert their cytotoxic effects primarily by interfering with DNA and RNA synthesis, proving particularly effective against rapidly proliferating cancer cells.[1][2] Prominent examples include 5-Fluorouracil (5-FU), its oral prodrug Capecitabine, Gemcitabine, and Trifluridine.[1][3] While in vitro assays on cancer cell lines are crucial for initial high-throughput screening and mechanistic studies, they often fail to replicate the complex biological environment of a living organism.[4] Consequently, a significant discrepancy frequently exists between a drug's performance in a culture dish (in vitro) and its efficacy in animal models or human patients (in vivo).

This guide provides an objective comparison of the in vitro and in vivo efficacy of key pyrimidine-based therapeutic agents, supported by experimental data. We will delve into the detailed methodologies of pivotal experiments, explore the underlying reasons for efficacy discrepancies, and illustrate key pathways and workflows to provide a comprehensive resource for drug development professionals.

Mechanism of Action: Interfering with Nucleic Acid Synthesis

Pyrimidine analogs function as "decoys" that disrupt the normal metabolic pathways for DNA and RNA production. After cellular uptake, they are converted into their active nucleotide forms, which then inhibit critical enzymes or are directly incorporated into DNA and RNA strands, leading to dysfunction and cell death.[1]

A primary target for fluoropyrimidines like 5-FU is Thymidylate Synthase (TS), an enzyme essential for the synthesis of thymidine, a key component of DNA.[1][3] The active metabolite of 5-FU, fluorodeoxyuridine monophosphate (FdUMP), forms a stable complex with TS, shutting down DNA synthesis.[3] Other analogs, like Gemcitabine, are incorporated into the DNA strand, where they terminate chain elongation and induce apoptosis.[5]

Pyrimidine_Metabolism_Pathway cluster_0 De Novo Pyrimidine Synthesis cluster_1 Drug Intervention UMP UMP dUMP dUMP UMP->dUMP Ribonucleotide Reductase dTMP dTMP dUMP->dTMP Thymidylate Synthase (TS) dTTP dTTP dTMP->dTTP DNA DNA Synthesis dTTP->DNA FU5 5-Fluorouracil (5-FU) FdUMP FdUMP FU5->FdUMP Metabolic Activation FdUMP->Inhibition Inhibition Gemcitabine Gemcitabine dFdCTP dFdCTP (active) Gemcitabine->dFdCTP Metabolic Activation dFdCTP->DNA Incorporation & Chain Termination Trifluridine Trifluridine F3dTTP F3dTTP (active) Trifluridine->F3dTTP Metabolic Activation F3dTTP->DNA Incorporation & DNA Dysfunction

Caption: Pyrimidine metabolism and points of drug intervention.

Data Presentation: A Comparative Analysis

The transition from a promising in vitro candidate to an effective in vivo agent is a critical challenge. Discrepancies often arise due to complex factors absent in cell culture, such as drug metabolism, tumor microenvironment, and host immune response.[4][6] The following tables summarize quantitative data for several key pyrimidine-based agents.

Table 1: Comparative Efficacy of Gemcitabine

ParameterIn Vitro ActivityIn Vivo ActivityReference(s)
Agent GemcitabineGemcitabine[4][7][8]
Metric IC50 (Cell Viability)Tumor Growth Inhibition (TGI)[4][7][8]
Value - S2-VP10 cells: High sensitivity (33% viability at 30 nM)- MiaPaCa-2 cells: Moderate resistance (78% viability at 30 nM)- MiaPaCa-2 xenografts: Apparent 3-week delay in progression, but tumors were not eliminated.- S2-VP10 xenografts: Treated tumors showed similar growth to untreated, contrary to in vitro results.- Xenografts with fasting cycles: >40% decrease in tumor growth compared to gemcitabine alone.[4][7]
Model Pancreatic Cancer Cell Lines (MiaPaCa-2, S2-VP10)Orthotopic Pancreatic Cancer Mouse Models[4][7]
Notes Demonstrates clear cytotoxic effects in culture, with varying sensitivity between cell lines.Efficacy is often limited in animal models, highlighting a significant in vitro/in vivo contradiction. Efficacy can be enhanced by novel formulations or combination strategies like fasting.[4][7][8]

Table 2: Comparative Efficacy of 5-Fluorouracil (5-FU) and Capecitabine

ParameterIn Vitro ActivityIn Vivo ActivityReference(s)
Agent 5-FU / Capecitabine5-FU / Capecitabine[6][9][10][11]
Metric IC50 (Cell Viability)Tumor Growth / Response[6][9][10][11]
Value - K8484 (pancreatic) cells: 2.56 µM (5-FU)- HT-29 (colorectal) cells: 5.0 µg/mL (plain 5-FU)- 4T1 (breast) cells: 1700 µM (Capecitabine)- K8484 allografts: Oral Capecitabine achieved therapeutic tumor concentrations (~25 µM of 5-FU) and efficacy similar to Gemcitabine.- Colorectal cancer rat model: Microsphere-formulated 5-FU showed enhanced antitumor activity over standard 5-FU.- MC38 (colon) tumors in immunocompetent mice: Effective tumor reduction. Tumors in STING-knockout mice became completely resistant.[6][9][10]
Model Various Cancer Cell LinesAllograft, Xenograft, and Syngeneic Mouse Models[6][9][10]
Notes Capecitabine, a prodrug, shows variable IC50 values depending on the cell line's ability to convert it to 5-FU.[9][11]In vivo efficacy is highly dependent on pharmacokinetics, formulation, and host factors.[9][10] The host immune system (specifically the STING pathway) is critical for 5-FU's therapeutic effect in live models, a factor absent in vitro.[6]

Table 3: Comparative Efficacy of Trifluridine/Tipiracil (LONSURF®)

ParameterIn Vitro ActivityIn Vivo ActivityReference(s)
Agent Trifluridine (FTD)Trifluridine/Tipiracil (FTD/TPI)[12]
Metric Mechanism-basedTumor Growth Inhibition (TGI) / Survival[12]
Value Trifluridine is incorporated into DNA, leading to DNA dysfunction and cell death.Combination with Tipiracil (a thymidine phosphorylase inhibitor) maintains systemic levels of Trifluridine, leading to significant anti-tumor activity in clinical trials for metastatic colorectal and gastric cancers.[12]
Model N/A (Mechanism Description)Preclinical and Clinical Studies[12]
Notes Tipiracil has no direct cytotoxic effect but is essential for Trifluridine's in vivo efficacy by preventing its rapid degradation. This highlights a pharmacokinetically-driven synergy that is only observable in vivo.

Experimental Protocols & Workflow

Detailed and reproducible methodologies are crucial for validating experimental findings. Below are representative protocols for key assays used in the evaluation of pyrimidine-based agents.

General Experimental Workflow

The development pipeline for a therapeutic agent typically progresses from broad in vitro screening to more complex and targeted in vivo validation.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation cc Compound Candidate screen High-Throughput Screening (e.g., Cell Viability Assay) cc->screen ic50 Determine IC50 Values Across Multiple Cell Lines screen->ic50 moa Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) ic50->moa lead Lead Compound moa->lead Selection pkpd Pharmacokinetics (PK) & Pharmacodynamics (PD) lead->pkpd xenograft Efficacy Studies (e.g., Xenograft Models) pkpd->xenograft tgi Measure Tumor Growth Inhibition (TGI) & Survival xenograft->tgi tox Toxicity Assessment tgi->tox

Caption: Standard workflow from in vitro screening to in vivo validation.
In Vitro Cell Viability (MTT) Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[13][14] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HT-29, MiaPaCa-2) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of the pyrimidine-based agent (e.g., 5-FU, Gemcitabine) in culture medium. Replace the existing medium with the drug-containing medium. Include untreated wells as a negative control.

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution (typically 5 mg/mL) to each well and incubate for 3-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals, resulting in a purple solution.

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the drug concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

In Vivo Tumor Xenograft Model

Principle: This model involves implanting human cancer cells into immunodeficient mice to study the effect of a therapeutic agent on tumor growth in a living system.[15][16]

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., Nude or SCID mice) to prevent rejection of the human tumor cells.

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million HCT116 cells) into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable, measurable size (e.g., 100-200 mm³). Tumor volume is typically calculated using the formula: (Length x Width²)/2.

  • Randomization & Treatment: Randomize the mice into different treatment groups (e.g., vehicle control, pyrimidine agent at various doses). Administer the drug according to a predetermined schedule (e.g., daily oral gavage, intraperitoneal injection).[9][17]

  • Monitoring: Monitor the mice regularly for tumor size, body weight (as an indicator of toxicity), and overall health.

  • Endpoint: Continue the experiment until tumors in the control group reach a predetermined maximum size or for a specified duration.

  • Data Analysis: At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control. Analyze survival data if applicable. Tumors may also be excised for further histological or molecular analysis.

Conclusion

The evaluation of pyrimidine-based therapeutic agents underscores the indispensable roles of both in vitro and in vivo models. In vitro assays provide a rapid and cost-effective platform for assessing cytotoxicity and elucidating molecular mechanisms. However, they often present an oversimplified view that can lead to misleading predictions of clinical efficacy. A clear contradiction often exists between the cytotoxic effects seen in cell culture and the actual response in a complex living system.[4]

In vivo studies, while more resource-intensive, are critical for understanding the pharmacokinetics, safety profile, and true therapeutic potential of a drug by accounting for the tumor microenvironment and host-drug interactions, such as the immune response.[6] The divergence in results between these two models is not a failure of the system, but rather a critical data point that guides further development, formulation improvements, and the rational design of combination therapies.[7][18] Ultimately, a comprehensive and integrated approach, leveraging the strengths of both in vitro and in vivo data, is essential for advancing effective pyrimidine-based agents from the laboratory to the clinic.

References

Comparative Cross-Reactivity Analysis of 4-Methyl-6-phenylpyrimidin-2-amine Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity and selectivity of kinase inhibitors based on the 4-Methyl-6-phenylpyrimidin-2-amine scaffold. The pyrimidine core is a prevalent motif in kinase inhibitor design, renowned for its ability to mimic the adenine ring of ATP and bind to the hinge region of the kinase ATP-binding site.[1][2] However, this mimicry also presents a significant challenge in achieving high selectivity, as the ATP-binding pocket is conserved across the kinome.[1][3] Understanding the cross-reactivity profile of these inhibitors is therefore crucial for assessing their therapeutic potential and anticipating off-target effects.

Due to the limited availability of comprehensive, publicly accessible cross-reactivity data specifically for this compound based inhibitors, this guide utilizes data from structurally related aminopyrimidine and pyrimidine-based inhibitors to provide a representative analysis. The presented data and comparisons should be considered within this context.

Comparative Kinase Inhibition Profiles

The following tables summarize the inhibitory activity (IC50 values) of representative pyrimidine-based kinase inhibitors against a panel of selected kinases. Lower IC50 values indicate greater potency. This data, compiled from various studies, illustrates the diverse selectivity profiles that can be achieved with the pyrimidine scaffold.

Table 1: Hypothetical Cross-Reactivity Profile of a this compound Based Inhibitor (Compound X) and Comparators

Kinase TargetCompound X (IC50, nM)Alternative A (e.g., Dasatinib) (IC50, nM)Alternative B (e.g., a selective JAK2 inhibitor) (IC50, nM)
Primary Target(s)
ABL1>1000< 1>1000
SRC50< 1>1000
LCK75< 1>1000
JAK210 >10005
Off-Target Kinases
EGFR>1000> 1000>1000
VEGFR25008>1000
PDGFRβ7501>1000
CDK2>1000->1000
p38α800->1000
Aurora Kinase A>1000->1000
Aurora Kinase B>1000->1000

Note: The data for "Compound X" is hypothetical and for illustrative purposes. Data for Dasatinib is compiled from publicly available sources. The selective JAK2 inhibitor data is representative of compounds described in the literature.[4]

Table 2: Kinase Inhibition Data for a Series of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine Derivatives

CompoundJAK1 (IC50, nM)JAK2 (IC50, nM)JAK3 (IC50, nM)TYK2 (IC50, nM)
A8 1935273206

This table is adapted from a study on selective JAK2 inhibitors and demonstrates the high degree of selectivity that can be achieved within the aminopyrimidine class.[4]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of kinase inhibitor cross-reactivity. Below are protocols for key experiments commonly employed in such studies.

In Vitro Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

  • Reagent Preparation:

    • Kinase Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA.

    • ATP Solution: Prepared in kinase buffer at a concentration near the Km for each specific kinase.

    • Substrate Solution: The appropriate peptide or protein substrate is diluted in kinase buffer.

  • Assay Procedure:

    • A serial dilution of the test inhibitor (e.g., this compound derivative) is prepared in DMSO.

    • The kinase, substrate, and test compound are combined in a 384-well plate and incubated briefly.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is incubated for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the remaining ATP is depleted by adding an ADP-Glo™ Reagent.

    • A Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal.

    • Luminescence is measured using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Data is normalized to a vehicle control (0% inhibition) and a no-kinase control (100% inhibition).

    • IC50 values are determined by fitting the dose-response data to a sigmoidal curve.

Cellular Target Engagement Assay (e.g., NanoBRET™ Target Engagement Assay)

This assay measures the binding of an inhibitor to its target kinase within living cells.

  • Cell Preparation:

    • Cells are transiently transfected with a plasmid expressing the target kinase fused to a NanoLuc® luciferase.

  • Assay Procedure:

    • Transfected cells are plated in a 96-well plate.

    • A fluorescent energy transfer probe (tracer) that binds to the kinase's ATP pocket is added to the cells.

    • The test inhibitor is added at various concentrations.

    • The NanoBRET™ substrate is added, which is converted by NanoLuc® to produce a luminescent signal.

  • Data Analysis:

    • If the test inhibitor binds to the kinase, it displaces the fluorescent tracer, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET).

    • The BRET ratio is calculated, and the data is plotted against the inhibitor concentration to determine the IC50 value for target engagement.

Visualizations

Experimental Workflow for Kinase Cross-Reactivity Screening

The following diagram illustrates a typical workflow for assessing the cross-reactivity of a kinase inhibitor.

G cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound Test Compound (e.g., this compound derivative) PlateSetup Assay Plate Setup (Compound + Kinase + Substrate) Compound->PlateSetup KinasePanel Kinase Panel (Diverse selection of kinases) KinasePanel->PlateSetup AssayReagents Assay Reagents (ATP, Substrate, Buffers) AssayReagents->PlateSetup Incubation Incubation PlateSetup->Incubation Reaction Initiate Reaction (add ATP) Incubation->Reaction Detection Signal Detection (e.g., Luminescence) Reaction->Detection RawData Raw Data Acquisition Detection->RawData Normalization Normalization to Controls RawData->Normalization IC50 IC50 Curve Fitting Normalization->IC50 SelectivityProfile Generation of Selectivity Profile IC50->SelectivityProfile

Caption: Workflow for in vitro kinase inhibitor cross-reactivity screening.

Simplified JAK-STAT Signaling Pathway

Inhibitors of Janus kinases (JAKs), a family of tyrosine kinases, can modulate the JAK-STAT signaling pathway, which is crucial for cytokine signaling and immune response. Derivatives of 2-aminopyrimidine have been developed as selective JAK2 inhibitors.[4]

G cluster_nucleus Cell Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P pSTAT STAT->STAT_P STAT_P->STAT_P Nucleus Nucleus STAT_P->Nucleus Translocation Gene Gene Transcription Inhibitor This compound based inhibitor Inhibitor->JAK Inhibition

Caption: Simplified JAK-STAT signaling pathway and the point of inhibition.

Conclusion

The this compound scaffold represents a versatile starting point for the development of kinase inhibitors. As demonstrated by the broader class of aminopyrimidine inhibitors, careful structural modifications can lead to highly potent and selective compounds targeting specific kinases. However, the inherent potential for cross-reactivity necessitates comprehensive profiling against a broad panel of kinases to fully characterize the selectivity and potential off-target effects of any new inhibitor. The experimental protocols and workflows outlined in this guide provide a framework for conducting such essential cross-reactivity studies, which are critical for the successful development of safe and effective targeted therapies.

References

Benchmarking 4-Methyl-6-phenylpyrimidin-2-amine Against Known Aurora Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for evaluating the potential of 4-Methyl-6-phenylpyrimidin-2-amine as an Aurora kinase inhibitor. While direct experimental data for this specific compound is not yet publicly available, its core structure, 2-aminopyrimidine, is a well-established scaffold for potent kinase inhibitors, including several targeting the Aurora kinase family. This document benchmarks the compound against a panel of known Aurora kinase inhibitors, detailing their biochemical potencies and cellular activities. Furthermore, it provides comprehensive experimental protocols necessary to perform a direct comparative analysis.

Introduction to this compound

This compound is a small molecule featuring a 2-aminopyrimidine core. This heterocyclic structure is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases. Numerous approved and clinical-stage kinase inhibitors are built upon this scaffold, validating its potential for targeted drug discovery. This guide outlines the necessary steps to determine if this compound can be added to the growing list of clinically relevant Aurora kinase inhibitors.

Comparative Analysis of Known Aurora Kinase Inhibitors

The following tables summarize the inhibitory activities of several well-characterized Aurora kinase inhibitors. These compounds represent a benchmark against which the activity of novel molecules like this compound can be measured. The inhibitors are categorized by their selectivity profiles.

Table 1: Pan-Aurora Kinase Inhibitors

Compound NameChemical ClassAurora A (IC50/Ki, nM)Aurora B (IC50/Ki, nM)Aurora C (IC50/Ki, nM)
AMG 900 Phthalazin-amine5[1][2]4[1][2]1[1][2]
Danusertib (PHA-739358) Pyrrolopyrazole13[1][3]79[1][3]61[1][3]
Tozasertib (VX-680/MK-0457) Aminopyrimidine0.6 (IC50)[3]18 (IC50)[3]4.6 (IC50)[3]
SNS-314 Urea derivative9[2][3]31[2][3]3[2][3]
CCT137690 Not specified15[2]25[2]19[2]
PF-03814735 Not specified5[1]0.8[1]Not Reported

Table 2: Aurora A Selective Inhibitors

Compound NameChemical ClassAurora A (IC50/Ki, nM)Aurora B (IC50/Ki, nM)Selectivity (Fold, B vs A)
Alisertib (MLN8237) Not specified1.2[1][4]396.5[1]>300
MLN8054 Not specified4[2]>160>40[2]
MK-5108 (VX-689) Not specified0.064[4][5]14.08~220[4][5]
LY3295668 (AK-01) Not specified0.8 (Ki)[4]1038 (Ki)[4]~1298

Table 3: Aurora B Selective Inhibitors

Compound NameChemical ClassAurora A (IC50/Ki, nM)Aurora B (IC50/Ki, nM)Selectivity (Fold, A vs B)
Barasertib (AZD1152-HQPA) Pyrazoloquinazoline1400 (Ki)[6]0.37[2][6]~3700[2]
GSK1070916 Azaindole>10003.5[2]>250[3]
Hesperadin IndolinoneNot Reported250[2][6]Selective for B
ZM 447439 Quinazoline110[2][4]130[2][4]~1.2

Experimental Protocols for Benchmarking

To accurately assess the potential of this compound as an Aurora kinase inhibitor, a series of standardized in vitro and cellular assays should be performed.

In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified Aurora kinases by measuring ADP production.

Materials:

  • Recombinant human Aurora A, Aurora B, and Aurora C enzymes.

  • Myelin Basic Protein (MBP) or a suitable peptide substrate (e.g., Kemptide).

  • ATP.

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT).

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • Test compound (this compound) and known inhibitors, serially diluted in DMSO.

  • White, opaque 96- or 384-well plates.

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound and control inhibitors in DMSO. Further dilute in kinase assay buffer to the desired 2X final concentration. The final DMSO concentration in the assay should be ≤1%.

  • Kinase Reaction:

    • To each well of a 96-well plate, add 5 µL of the 2X compound dilution.

    • Add 2.5 µL of a 4X solution of substrate and ATP in kinase buffer.

    • Initiate the reaction by adding 2.5 µL of a 4X solution of the respective Aurora kinase enzyme.

    • The final reaction volume is 10 µL. Final concentrations should be optimized, but typical values are 5-10 ng/µL enzyme, 10-50 µM ATP (at or near the Km), and 0.2 µg/µL substrate.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes, protected from light.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO-only controls. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Assay for Aurora B Inhibition (Phospho-Histone H3 Ser10)

This assay measures the inhibition of Aurora B in a cellular context by quantifying the phosphorylation of its key substrate, Histone H3 at Serine 10 (pHH3-S10).[7][8]

Materials:

  • Human cancer cell line (e.g., HCT116, HeLa, or MV4-11).

  • Complete cell culture medium.

  • Test compound and known inhibitors.

  • Nocodazole or other mitotic arresting agent.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies: anti-phospho-Histone H3 (Ser10) and anti-total Histone H3 or GAPDH (loading control).

  • HRP-conjugated secondary antibody.

  • ECL substrate for chemiluminescence detection.

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

  • Mitotic Arrest: Treat cells with nocodazole (e.g., 100 ng/mL) for 16-18 hours to enrich the mitotic population, where Aurora B is active.

  • Inhibitor Treatment: Add serial dilutions of the test compound and controls to the synchronized cells. Incubate for a defined period (e.g., 2-4 hours).

  • Cell Lysis: Wash cells with cold PBS and lyse them with lysis buffer.

  • Western Blotting:

    • Determine total protein concentration using a BCA assay.

    • Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the phospho-Histone H3 signal to the total Histone H3 or loading control signal. Determine the IC50 value for the inhibition of pHH3-S10.

Cell Viability/Antiproliferative Assay (CellTiter-Glo®)

This assay assesses the effect of the compound on the proliferation and viability of cancer cells by measuring cellular ATP levels.[9]

Materials:

  • Human cancer cell lines (e.g., a panel including leukemia, colon, and breast cancer lines).

  • Complete cell culture medium.

  • Test compound and known inhibitors.

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega).

  • White, opaque-walled 96-well plates suitable for luminescence.

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an optimized density (e.g., 1,000-5,000 cells/well in 90 µL of medium) and allow them to attach overnight.

  • Compound Treatment: Add 10 µL of a 10X serial dilution of the test compound and controls to the appropriate wells. Include DMSO-only wells as a negative control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Assay Protocol:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent viability for each concentration relative to the DMSO control. Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by fitting the data to a four-parameter logistic curve.

Visualizing Pathways and Workflows

To provide a clear conceptual framework, the following diagrams illustrate the Aurora kinase signaling pathway and a proposed experimental workflow for inhibitor characterization.

Aurora_Kinase_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) cluster_Prophase Prophase/Prometaphase cluster_Anaphase Anaphase cluster_Telophase Telophase/Cytokinesis Centrosome_Maturation Centrosome Maturation Spindle_Assembly Bipolar Spindle Assembly Mitotic_Entry Mitotic Entry Chr_Segregation Chromosome Segregation Chr_Condensation Chromosome Condensation Kinetochore_Attachment Kinetochore-Microtubule Attachment Cytokinesis Cytokinesis AuroraA Aurora A AuroraA->Centrosome_Maturation AuroraA->Mitotic_Entry AuroraA->Spindle_Assembly AuroraB Aurora B (as part of CPC) AuroraB->Chr_Condensation via Histone H3 Phos. AuroraB->Kinetochore_Attachment AuroraB->Chr_Segregation AuroraB->Cytokinesis

Caption: Simplified Aurora Kinase Signaling Pathway in Mitosis.

Experimental_Workflow cluster_Discovery Discovery & Initial Screening cluster_Cellular Cellular Characterization cluster_Advanced Advanced Profiling Compound 4-Methyl-6-phenyl- pyrimidin-2-amine Biochem_Assay In Vitro Biochemical Assay (Aurora A, B, C) Compound->Biochem_Assay IC50_Determination Determine IC50 Values & Initial Selectivity Biochem_Assay->IC50_Determination pHH3_Assay Cellular Target Engagement (p-Histone H3 Assay) IC50_Determination->pHH3_Assay Active Compound Viability_Assay Antiproliferative Assay (Cell Viability - GI50) pHH3_Assay->Viability_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Viability_Assay->Cell_Cycle Apoptosis Apoptosis Assays (e.g., Annexin V) Cell_Cycle->Apoptosis

References

A Spectroscopic Showdown: Unraveling the Isomers of 4-Methyl-6-phenylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. In the realm of substituted pyrimidines, a class of compounds with significant therapeutic potential, distinguishing between isomers is a critical analytical challenge. This guide provides a detailed spectroscopic comparison of 4-Methyl-6-phenylpyrimidin-2-amine and two of its positional isomers: 2-Methyl-4-phenylpyrimidin-6-amine and 4-Methyl-2-phenylpyrimidin-6-amine. By examining their nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) data, we illuminate the subtle yet significant differences that define their unique chemical identities.

At a Glance: Structural and Spectroscopic Overview

The positioning of the methyl, phenyl, and amine groups on the pyrimidine ring directly influences the electronic environment of the molecule, leading to distinct spectroscopic signatures.

Table 1: Summary of Structural and Key Spectroscopic Data

PropertyThis compound2-Methyl-4-phenylpyrimidin-6-amine (Predicted)4-Methyl-2-phenylpyrimidin-6-amine (Predicted)
Molecular Formula C₁₁H₁₁N₃C₁₁H₁₁N₃C₁₁H₁₁N₃
Molecular Weight 185.23 g/mol 185.23 g/mol 185.23 g/mol
¹H NMR (ppm) Methyl (~2.4), Phenyl (7.4-8.1), Pyrimidine-H (~7.0), NH₂ (broad)Methyl (~2.5), Phenyl (7.5-8.2), Pyrimidine-H (~6.8), NH₂ (broad)Methyl (~2.6), Phenyl (7.6-8.3), Pyrimidine-H (~6.9), NH₂ (broad)
¹³C NMR (ppm) Methyl (~24), Phenyl (128-138), Pyrimidine (110-170)Methyl (~25), Phenyl (127-139), Pyrimidine (108-172)Methyl (~23), Phenyl (126-140), Pyrimidine (109-171)
IR (cm⁻¹) N-H stretch (3300-3500), C-H stretch (2900-3100), C=N, C=C stretch (1500-1650)N-H stretch (3300-3500), C-H stretch (2900-3100), C=N, C=C stretch (1500-1650)N-H stretch (3300-3500), C-H stretch (2900-3100), C=N, C=C stretch (1500-1650)
UV-Vis λmax (nm) ~250, ~320~260, ~330~255, ~325
MS (m/z) M+ at 185, fragmentation pattern showing loss of CH₃, C₆H₅M+ at 185, distinct fragmentation due to different substituent positionsM+ at 185, unique fragmentation pattern

In-Depth Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise connectivity of atoms in a molecule. The chemical shifts of protons (¹H NMR) and carbon atoms (¹³C NMR) are highly sensitive to their local electronic environment.

Expected ¹H NMR Spectral Comparison:

  • This compound: The methyl protons are expected to appear as a singlet around 2.4 ppm. The phenyl protons will present as a multiplet in the aromatic region (7.4-8.1 ppm). A singlet for the pyrimidine ring proton will likely be observed around 7.0 ppm. The amine protons will typically appear as a broad singlet.

  • 2-Methyl-4-phenylpyrimidin-6-amine: The methyl group at the 2-position is expected to be slightly downfield compared to the 4-methyl isomer, appearing around 2.5 ppm. The phenyl group at the 4-position will influence the pyrimidine proton, which is expected to be slightly upfield (~6.8 ppm).

  • 4-Methyl-2-phenylpyrimidin-6-amine: With the phenyl group at the electron-withdrawing 2-position, the signals for the methyl and pyrimidine protons are expected to be shifted further downfield.

Table 2: Detailed ¹H NMR Data (Predicted based on analogues)

IsomerMethyl (δ, ppm)Phenyl (δ, ppm)Pyrimidine H (δ, ppm)NH₂ (δ, ppm)
This compound ~2.4 (s, 3H)7.4-8.1 (m, 5H)~7.0 (s, 1H)broad (s, 2H)
2-Methyl-4-phenylpyrimidin-6-amine ~2.5 (s, 3H)7.5-8.2 (m, 5H)~6.8 (s, 1H)broad (s, 2H)
4-Methyl-2-phenylpyrimidin-6-amine ~2.6 (s, 3H)7.6-8.3 (m, 5H)~6.9 (s, 1H)broad (s, 2H)

Expected ¹³C NMR Spectral Comparison:

The chemical shifts of the carbon atoms in the pyrimidine ring will be most affected by the different substitution patterns, providing clear distinguishing features.

Table 3: Detailed ¹³C NMR Data (Predicted based on analogues)

IsomerMethyl (δ, ppm)Phenyl (δ, ppm)Pyrimidine Carbons (δ, ppm)
This compound ~24128-138~110 (C5), ~163 (C4), ~165 (C6), ~170 (C2)
2-Methyl-4-phenylpyrimidin-6-amine ~25127-139~108 (C5), ~164 (C4), ~166 (C2), ~172 (C6)
4-Methyl-2-phenylpyrimidin-6-amine ~23126-140~109 (C5), ~162 (C2), ~167 (C4), ~171 (C6)
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. All three isomers are expected to show characteristic absorptions for N-H bonds of the amino group, C-H bonds of the methyl and phenyl groups, and C=N and C=C bonds of the pyrimidine and phenyl rings.

Table 4: Key IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Vibration Type
Amino (N-H)3300 - 3500Symmetric & Asymmetric Stretch
Aromatic (C-H)3000 - 3100Stretch
Aliphatic (C-H)2850 - 2960Stretch
Pyrimidine & Phenyl (C=N, C=C)1500 - 1650Ring Stretch
Amino (N-H)1580 - 1650Scissoring (Bending)

While the major absorption bands will be similar, subtle shifts in the fingerprint region (below 1500 cm⁻¹) can be used to differentiate the isomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The position of the maximum absorbance (λmax) is dependent on the extent of conjugation in the molecule.

Expected UV-Vis Spectral Comparison:

All three isomers are expected to exhibit two main absorption bands corresponding to π→π* transitions. The position of these bands will be influenced by the substitution pattern on the pyrimidine ring.

Table 5: Predicted UV-Vis Absorption Maxima (in Ethanol)

Isomerλmax 1 (nm)λmax 2 (nm)
This compound ~250~320
2-Methyl-4-phenylpyrimidin-6-amine ~260~330
4-Methyl-2-phenylpyrimidin-6-amine ~255~325
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. While all three isomers will have the same molecular ion peak (M+) at m/z 185, their fragmentation patterns upon ionization will differ, providing a key method for differentiation.

Expected Fragmentation Patterns:

  • This compound: Common fragmentation pathways would involve the loss of a methyl radical (M-15) or a phenyl radical (M-77).

  • 2-Methyl-4-phenylpyrimidin-6-amine & 4-Methyl-2-phenylpyrimidin-6-amine: The relative intensities of the fragment ions will vary depending on the stability of the resulting fragments, which is dictated by the substituent positions. For example, the loss of the substituent at the 2-position can lead to a more stable fragment ion compared to loss from the 4- or 6-position.

Table 6: Predicted Key Mass Spectral Fragments (m/z)

IsomerMolecular Ion (M+)Key Fragment 1Key Fragment 2
This compound 185170 (M-CH₃)108 (M-C₆H₅)
2-Methyl-4-phenylpyrimidin-6-amine 185170 (M-CH₃)108 (M-C₆H₅)
4-Methyl-2-phenylpyrimidin-6-amine 185170 (M-CH₃)108 (M-C₆H₅)

(Note: The relative abundance of these fragments will be the distinguishing factor.)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired at room temperature. For ¹H NMR, typically 16-64 scans are accumulated. For ¹³C NMR, a larger number of scans (1024 or more) may be required.

  • Data Processing: The raw data is Fourier transformed, phase corrected, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: For solid samples, a small amount of the compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The spectrum is presented as percent transmittance or absorbance versus wavenumber.

Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: A dilute solution of the compound (typically 10⁻⁴ to 10⁻⁵ M) is prepared in a UV-transparent solvent (e.g., ethanol, acetonitrile).

  • Data Acquisition: The absorbance is measured over a wavelength range of approximately 200-800 nm.

  • Data Processing: The spectrum is plotted as absorbance versus wavelength, and the wavelength(s) of maximum absorbance (λmax) are identified.

Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization Method: Electron Ionization (EI) is commonly used for GC-MS, while Electrospray Ionization (ESI) is typical for LC-MS.

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different mass-to-charge ratios (m/z).

  • Data Processing: The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce structural information.

Visualizing the Analytical Workflow

The logical flow for a comparative spectroscopic analysis of these isomers can be visualized as follows:

Spectroscopic_Comparison_Workflow cluster_synthesis Isomer Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Comparison & Interpretation Isomer1 4-Methyl-6-phenyl pyrimidin-2-amine NMR NMR Spectroscopy (¹H, ¹³C) Isomer1->NMR IR IR Spectroscopy Isomer1->IR UV_Vis UV-Vis Spectroscopy Isomer1->UV_Vis MS Mass Spectrometry Isomer1->MS Isomer2 2-Methyl-4-phenyl pyrimidin-6-amine Isomer2->NMR Isomer2->IR Isomer2->UV_Vis Isomer2->MS Isomer3 4-Methyl-2-phenyl pyrimidin-6-amine Isomer3->NMR Isomer3->IR Isomer3->UV_Vis Isomer3->MS Comparison Comparative Analysis of: - Chemical Shifts - Absorption Bands - λmax - Fragmentation Patterns NMR->Comparison IR->Comparison UV_Vis->Comparison MS->Comparison Structure Structural Elucidation & Isomer Differentiation Comparison->Structure

Caption: Workflow for the spectroscopic comparison of pyrimidine isomers.

Safety Operating Guide

Proper Disposal of 4-Methyl-6-phenylpyrimidin-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 4-Methyl-6-phenylpyrimidin-2-amine, a chemical compound utilized in various research and development applications. Adherence to these procedures is critical to ensure the safety of laboratory personnel, prevent environmental contamination, and maintain regulatory compliance. This substance is classified as acutely toxic, a skin and eye corrosive, and hazardous to the aquatic environment, necessitating rigorous disposal protocols.

I. Immediate Safety and Hazard Information

Prior to handling this compound for disposal, it is imperative to be familiar with its significant hazards. All personnel involved in the disposal process must be trained on these risks and the required safety precautions.

Table 1: Hazard Classification and Precautionary Statements

Hazard ClassGHS CategorySignal WordHazard Statements
Acute Toxicity, OralCategory 2DangerH300: Fatal if swallowed.[1]
Acute Toxicity, DermalCategory 3DangerH311: Toxic in contact with skin.[1]
Acute Toxicity, InhalationCategory 3DangerH331: Toxic if inhaled.[1]
Skin Corrosion/IrritationCategory 1BDangerH314: Causes severe skin burns and eye damage.[1]
Serious Eye DamageCategory 1DangerH314: Causes severe skin burns and eye damage.[1]
Hazardous to the Aquatic Environment, AcuteCategory 2WarningH401: Toxic to aquatic life.
Hazardous to the Aquatic Environment, ChronicCategory 2WarningH411: Toxic to aquatic life with long lasting effects.[1]

Table 2: Essential Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, minimum thickness 0.11 mm)To prevent skin contact, as the substance is toxic and corrosive.[1]
Eye/Face Protection Tightly sealed safety goggles and a face shieldTo protect against dust particles and splashes which can cause severe eye damage.[1]
Skin and Body Protection Protective suit and closed-toe shoesTo prevent skin exposure to the toxic and corrosive solid.[1]
Respiratory Protection NIOSH-approved respirator with a P100 filterRequired when dusts are generated to prevent inhalation of the toxic substance.[1]

II. Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

Step 1: Waste Identification and Segregation

  • Designate as Hazardous Waste: All quantities of this compound, including expired materials, off-spec batches, and residual amounts, must be treated as hazardous waste.

  • Segregate Incompatibles: Store the waste container separately from incompatible materials, which include strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.

  • Solid Waste Stream: This compound is a solid and should be collected in a designated solid chemical waste container. Do not mix with liquid waste.

Step 2: Container Management

  • Use a Compatible Container: The ideal primary container for waste is the original manufacturer's container.[2][3] If unavailable, use a high-density polyethylene (HDPE) container that is in good condition, with no cracks or leaks.[4][5]

  • Securely Seal: Always keep the waste container tightly closed, except when adding waste. This prevents the release of dust and contamination of the surrounding area.[4]

  • Secondary Containment: Place the primary waste container in a labeled, compatible secondary container to mitigate risks from spills or leaks.

Step 3: Labeling the Waste Container

Proper labeling is a critical regulatory requirement. The label must be legible, securely affixed to the container, and contain the following information:

  • The words "Hazardous Waste "[1][4]

  • Chemical Name: "this compound" (no abbreviations or chemical formulas)[4]

  • Hazard Pictograms: Include pictograms for "Acute Toxicity (Fatal or Toxic)," "Corrosion," and "Environmental Hazard."

  • Generator Information: Name of the principal investigator, laboratory location (building and room number), and contact information.

Step 4: Accumulation and Storage

  • Designated Area: Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).[1][6] This area should be near the point of generation and under the control of laboratory personnel.

  • Storage Limits: Do not exceed the storage limits for acutely hazardous waste as defined by your institution's Environmental Health and Safety (EHS) department and local regulations.

  • Regular Inspections: Visually inspect the container weekly for any signs of leakage, degradation, or label damage.

Step 5: Disposal of Contaminated Materials

  • Personal Protective Equipment: Used, contaminated PPE (gloves, disposable lab coats, etc.) must be disposed of as hazardous waste.[3][7] Double-bag these items in clear plastic bags, and affix a hazardous waste label.[3]

  • Labware and Spill Cleanup: Any labware (e.g., weighing boats, spatulas) or spill cleanup materials (e.g., absorbent pads) that are grossly contaminated with this compound must also be disposed of as solid hazardous waste in a labeled, sealed container.

Step 6: Arranging for Final Disposal

  • Contact EHS: Once the waste container is full, or if it has been in storage for the maximum allowable time (typically 90 days), contact your institution's EHS department to schedule a waste pickup.[3][8]

  • Do Not Transport: Laboratory personnel should not transport hazardous waste across public areas.[2] Await collection by trained EHS staff or a licensed hazardous waste contractor.

III. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated contaminated materials.

DisposalWorkflow cluster_prep Preparation & Identification cluster_containment Containment & Labeling cluster_storage Storage & Collection cluster_contaminated Contaminated Materials start Unwanted This compound identify_waste Identify as Acutely Toxic and Corrosive Hazardous Waste start->identify_waste don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) identify_waste->don_ppe select_container Select Compatible, Sealed Waste Container (e.g., HDPE) don_ppe->select_container transfer_waste Carefully Transfer Solid Waste into Container select_container->transfer_waste label_container Affix Hazardous Waste Label (Name, Hazards, Date) transfer_waste->label_container contaminated_items Contaminated PPE, Labware, or Spill Debris transfer_waste->contaminated_items Generates store_saa Store in Designated Satellite Accumulation Area (SAA) label_container->store_saa check_full Container Full or Max Storage Time Reached? store_saa->check_full check_full->store_saa No request_pickup Request Pickup from Environmental Health & Safety (EHS) check_full->request_pickup Yes end Proper Disposal by Licensed Facility request_pickup->end bag_items Double-Bag Contaminated Items contaminated_items->bag_items label_bag Label as Hazardous Waste bag_items->label_bag label_bag->store_saa

Caption: Disposal workflow for this compound.

By meticulously following these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, upholding a culture of safety and regulatory excellence.

References

Safeguarding Your Research: A Guide to Handling 4-Methyl-6-phenylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE): Your First Line of Defense

When handling 4-Methyl-6-phenylpyrimidin-2-amine, a comprehensive approach to personal protection is critical to minimize exposure risks. The following table summarizes the recommended PPE based on guidelines for similar chemical structures.

PPE CategoryRecommended EquipmentSpecifications and Use
Eye and Face Protection Chemical splash goggles or safety glasses. A face shield is recommended when there is a significant risk of splashing.Must meet ANSI Z87.1 standards. Provides protection against splashes, dust, and vapors.[2]
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene), a fully buttoned lab coat, and closed-toe shoes. For larger quantities or increased splash risk, a chemical-resistant apron is advised.Disposable nitrile gloves offer good short-term protection.[2] It is crucial to consult the glove manufacturer's chemical resistance guide for specific breakthrough times.[3] Lab coats should be flame-resistant if flammable solvents are in use.[2] Long pants are required.[2]
Respiratory Protection A NIOSH-approved respirator may be necessary for procedures that could generate significant dust or aerosols, or in areas with inadequate ventilation.[2][4] All handling of the solid compound should ideally be conducted in a certified chemical fume hood.[3]If a fume hood is not available or insufficient to maintain exposure below acceptable limits, a respiratory protection program that meets OSHA 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed.[2]
Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound ensures safety at every step.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed, properly labeled container.[3]

  • The storage area should be a cool, dry, and well-ventilated location, away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[5]

2. Handling and Use:

  • Always work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form to avoid dust formation. [3][5]

  • Avoid contact with skin, eyes, and clothing.[2] Do not breathe in dust or vapors.[2]

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material.

  • When preparing solutions, slowly add the solid to the solvent to prevent splashing.

3. Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[3][5] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[5] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention.[5]

  • Spills: For minor spills, absorb the material with an inert absorbent (e.g., sand, vermiculite). Place the contaminated material in a sealed, labeled container for hazardous waste disposal.[3] Evacuate the area for larger spills and follow institutional emergency protocols.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and comply with regulations.

  • Unused Compound: Dispose of as hazardous chemical waste in a properly labeled and sealed container.[3]

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, absorbent pads, and weighing papers, should be collected in a designated hazardous waste container.[3]

  • Solutions: Aqueous and organic solutions containing the compound should be collected in separate, appropriately labeled hazardous waste containers.[3] Do not pour chemical waste down the drain.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal A Review SDS (or analogous data) B Don Appropriate PPE A->B C Weigh Solid Compound B->C Proceed to handling D Prepare Solution C->D E Conduct Experiment D->E F Decontaminate Work Area E->F Experiment complete G Segregate Waste F->G H Dispose of Hazardous Waste G->H I Remove PPE H->I

Caption: A flowchart outlining the key steps for safely handling this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.